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1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazol-5-ol Documentation Hub

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  • Product: 1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazol-5-ol
  • CAS: 1850834-94-4

Core Science & Biosynthesis

Foundational

Physicochemical Profiling of 1-Cyclopentyl-3-(trifluoromethyl)-1H-pyrazol-5-ol: A Technical Guide for Drug Discovery

Executive Summary In modern medicinal chemistry, the strategic decoration of heterocyclic scaffolds with fluorinated and cycloalkyl moieties is a proven tactic for optimizing pharmacokinetic (PK) and pharmacodynamic (PD)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the strategic decoration of heterocyclic scaffolds with fluorinated and cycloalkyl moieties is a proven tactic for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles. 1-Cyclopentyl-3-(trifluoromethyl)-1H-pyrazol-5-ol represents a highly privileged structural motif. By combining the tautomerically dynamic pyrazol-5-ol core with the lipophilic bulk of a cyclopentyl ring and the profound electron-withdrawing nature of a trifluoromethyl (-CF₃) group, this molecule offers a unique physicochemical landscape.

As a Senior Application Scientist, I have structured this guide to deconstruct the structural causality behind this molecule's properties and provide self-validating analytical workflows for its rigorous characterization.

Structural Dynamics and Tautomeric Equilibrium

The 1H-pyrazol-5-ol core is notorious for its complex prototropic tautomerism, existing in a dynamic equilibrium between the CH-form (pyrazolin-5-one), NH-form, and OH-form (1H-pyrazol-5-ol)[1],[2]. The preferential stabilization of these tautomers is dictated by the electronic environment and solvent polarity:

  • The -CF₃ Influence: The C3-trifluoromethyl group exerts a powerful inductive electron-withdrawing effect (Hammett constants σ_m = 0.43, σ_p = 0.54)[3]. This pulls electron density away from the pyrazole ring, increasing the acidity of the C5-hydroxyl group and often favoring the OH-form in non-polar environments to maintain aromatic stabilization[4].

  • The N1-Cyclopentyl Influence: The bulky cyclopentyl group at the N1 position introduces steric hindrance that restricts the solvation of the adjacent nitrogen. This modulates the tautomeric ratio and serves as a structural shield, preventing N-glucuronidation during phase II metabolism[5],[6].

Physicochemical Profiling: The Core Parameters

Understanding the macroscopic properties of this molecule requires isolating the contributions of its functional groups.

Acidity (pKa)

Unsubstituted pyrazol-5-ols typically exhibit a pKa in the range of 6.5–7.5. However, the introduction of the -CF₃ group dramatically alters this. The strong inductive effect stabilizes the enolate conjugate base, lowering the pKa of the hydroxyl proton by approximately 1.5 to 2.0 units[3],[7]. Consequently, the predicted pKa of this molecule is between 4.8 and 5.5. At a physiological pH of 7.4, the molecule will exist predominantly in its ionized (anionic) state.

Lipophilicity (LogP and LogD)

Lipophilicity drives membrane permeability and target affinity. The cyclopentyl group acts as a "lipophilic bullet," contributing significantly to the partition coefficient (clogP contribution ~ +2.0)[8],[9]. The -CF₃ group further enhances lipophilicity while simultaneously blocking oxidative metabolism at the C3 position[10],[7]. While the neutral species is highly lipophilic (Predicted LogP ~ 3.0), the physiological distribution coefficient (LogD at pH 7.4) will be substantially lower (LogD ~ 1.2) due to the ionization of the acidic hydroxyl group. This creates an ideal balance: high permeability for the neutral fraction and sufficient aqueous solubility for the ionized fraction.

Summary of Predicted Physicochemical Parameters
ParameterPredicted Value RangePrimary Structural Driver
Molecular Weight 220.19 g/mol N/A
pKa (Acidic) 4.8 – 5.5C3-Trifluoromethyl (Inductive electron withdrawal)
LogP (Neutral) 2.8 – 3.4N1-Cyclopentyl & C3-Trifluoromethyl
LogD (pH 7.4) 1.0 – 1.5Ionization of C5-Hydroxyl
Tautomeric State OH-form / CH-formSolvent polarity & Aromatic stabilization

Mechanistic Visualization

G Core 1H-Pyrazol-5-ol Core (Tautomeric Hub) Prop4 Keto-Enol Tautomerism (OH vs CH form) Core->Prop4 N1 N1-Cyclopentyl Group (Lipophilic Bullet) N1->Core Steric Bulk Prop1 Increased LogP (~3.0) Enhanced Permeability N1->Prop1 C3 C3-Trifluoromethyl Group (Electron Withdrawing) C3->Core Inductive Effect Prop2 Lowered pKa (~5.0) Increased Acidity C3->Prop2 Prop3 Metabolic Stability (CYP450 Blocking) C3->Prop3

Fig 1: Structural causality and physicochemical contributions of the functional groups on the pyrazole core.

Self-Validating Experimental Workflows

Analytical data is only as reliable as the validation built into the protocol. The following workflows are designed with strict internal causality and self-validation mechanisms to ensure absolute trustworthiness.

Protocol 1: Potentiometric Determination of pKa

Causality: Due to the high LogP of the neutral OH-form, the compound will likely precipitate in pure aqueous titrations. A co-solvent system is mandatory to maintain solubility throughout the pH gradient.

Step-by-Step Workflow:

  • Preparation: Prepare a 1.0 mM solution of the analyte in varying ratios of Methanol/Water (e.g., 30%, 40%, 50% MeOH v/v) containing 0.15 M KCl to maintain a constant ionic strength.

  • Titration: Under a continuous argon purge (to prevent CO₂-induced carbonic acid formation), titrate the solution from pH 3.0 to 10.0 using standardized 0.1 M KOH.

  • Data Acquisition: Record the apparent pKa (psKa) at each co-solvent ratio using the inflection point of the titration curve.

  • Self-Validation (Yasuda-Shedlovsky Extrapolation): Plot the psKa values against the reciprocal of the dielectric constant (1/ε) of the respective solvent mixtures. The system is validated only if the linear regression yields an R² > 0.99. The true aqueous pKa is the y-intercept extrapolated to the dielectric constant of pure water (1/ε = 0.0127).

Protocol 2: Shake-Flask LC-MS/MS for LogD(7.4) Determination

Causality: While computational clogP is useful, the dynamic tautomerism and ionization of the pyrazol-5-ol core require empirical thermodynamic partitioning data to accurately predict in vivo distribution.

Step-by-Step Workflow:

  • Phase Saturation: Vigorously stir equal volumes of 1-octanol and 50 mM phosphate buffer (pH 7.4) for 24 hours to ensure mutual saturation, preventing volume shifts during the assay.

  • Partitioning: Dissolve the compound in the octanol phase to a final concentration of 100 µM. Add equal volumes (1 mL) of the spiked octanol and the aqueous buffer to a glass vial.

  • Equilibration: Shake the vials mechanically at 25°C for 60 minutes.

  • Separation: Centrifuge at 3000 x g for 15 minutes to break any micro-emulsions at the interface.

  • Quantification: Extract aliquots from both phases and dilute appropriately. Quantify the analyte concentration using LC-MS/MS in Multiple Reaction Monitoring (MRM) mode.

  • Self-Validation (Mass Balance): Calculate the total mass recovered (Mass_octanol + Mass_buffer). The protocol is validated only if the recovery is ≥ 95% of the initial spike. A lower recovery indicates interfacial aggregation, non-specific binding to the glass, or chemical instability, rendering the LogD value invalid.

Sources

Exploratory

Tautomeric Equilibrium of 1-Cyclopentyl-3-(trifluoromethyl)-2-pyrazolin-5-one: A Comprehensive Technical Guide

Abstract This technical guide provides an in-depth exploration of the tautomeric equilibrium of 1-cyclopentyl-3-(trifluoromethyl)-2-pyrazolin-5-one, a heterocyclic compound of significant interest in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides an in-depth exploration of the tautomeric equilibrium of 1-cyclopentyl-3-(trifluoromethyl)-2-pyrazolin-5-one, a heterocyclic compound of significant interest in medicinal chemistry and materials science. Pyrazolin-5-ones are known to exist as a mixture of tautomeric forms, and the introduction of a cyclopentyl group at the N1 position and a potent electron-withdrawing trifluoromethyl group at the C3 position creates a unique electronic and steric environment that profoundly influences this equilibrium. This guide will delve into the theoretical underpinnings of pyrazolone tautomerism, present a plausible synthetic route for the title compound, and offer detailed protocols for the experimental and computational investigation of its tautomeric distribution. The insights provided herein are intended to equip researchers, scientists, and drug development professionals with the knowledge to understand, predict, and manipulate the tautomeric behavior of this important class of molecules.

Introduction: The Dynamic Nature of Pyrazolin-5-one Tautomerism

Pyrazolin-5-ones are a fascinating class of heterocyclic compounds that play a crucial role as core structural motifs in numerous pharmaceuticals, dyes, and agrochemicals.[1] A key feature that governs their reactivity, biological activity, and physicochemical properties is their ability to exist in multiple, interconverting tautomeric forms.[2] This phenomenon, known as prototropic tautomerism, involves the migration of a proton, leading to distinct structural isomers that are in dynamic equilibrium.

For a typical 1,3-disubstituted-2-pyrazolin-5-one, three primary tautomers are considered: the CH, OH, and NH forms (Figure 1).[1][3]

  • CH-form (Keto form): Characterized by a methylene group at the C4 position and a carbonyl group at C5. This is formally named as a 2,4-dihydro-3H-pyrazol-3-one.

  • OH-form (Enol form): Features a hydroxyl group at the C5 position, rendering the pyrazole ring aromatic. This is named as a 1H-pyrazol-5-ol.

  • NH-form (Imino form): Contains an imino group at the C5 position and a proton on the N2 atom. This is named as a 1,2-dihydro-3H-pyrazol-3-one.

The position of this equilibrium is not static; it is delicately balanced by a confluence of factors including the electronic nature of substituents, the polarity of the solvent, temperature, and pH.[4] Understanding and controlling this equilibrium is paramount for rational drug design and the synthesis of materials with tailored properties.

The Subject of Investigation: 1-Cyclopentyl-3-(trifluoromethyl)-2-pyrazolin-5-one

The title compound, 1-cyclopentyl-3-(trifluoromethyl)-2-pyrazolin-5-one, presents a particularly interesting case for studying tautomerism. The presence of the highly electronegative trifluoromethyl (CF₃) group at the C3 position is expected to exert a strong inductive electron-withdrawing effect, which can significantly influence the acidity of nearby protons and the stability of the various tautomeric forms.[5] It has been observed that the replacement of a methyl group with a trifluoromethyl group can shift the equilibrium exclusively to the enol form.[6] The bulky cyclopentyl group at the N1 position will also introduce steric effects that can impact the equilibrium.

Figure 1. Tautomeric forms of 1-cyclopentyl-3-(trifluoromethyl)-2-pyrazolin-5-one.

Synthesis of 1-Cyclopentyl-3-(trifluoromethyl)-2-pyrazolin-5-one

Proposed Synthetic Protocol

Reaction: Ethyl 4,4,4-trifluoroacetoacetate + Cyclopentylhydrazine → 1-Cyclopentyl-3-(trifluoromethyl)-2-pyrazolin-5-one

Materials:

  • Ethyl 4,4,4-trifluoroacetoacetate

  • Cyclopentylhydrazine hydrochloride

  • Sodium acetate

  • Glacial acetic acid

  • Ethanol

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve cyclopentylhydrazine hydrochloride (1.0 eq) and sodium acetate (1.1 eq) in a mixture of ethanol and water.

  • To this solution, add ethyl 4,4,4-trifluoroacetoacetate (1.0 eq) dropwise at room temperature.

  • Add a catalytic amount of glacial acetic acid.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Extract the aqueous residue with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield the pure 1-cyclopentyl-3-(trifluoromethyl)-2-pyrazolin-5-one.

synthesis_workflow reagents Cyclopentylhydrazine HCl + Ethyl 4,4,4-trifluoroacetoacetate reaction Condensation (Knorr Synthesis) Ethanol/Water, Reflux reagents->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product 1-Cyclopentyl-3-(trifluoromethyl) -2-pyrazolin-5-one purification->product

Figure 2. Proposed synthetic workflow for the target compound.

Investigating the Tautomeric Equilibrium

A multi-pronged approach combining spectroscopic techniques and computational modeling is essential for a thorough investigation of the tautomeric equilibrium of 1-cyclopentyl-3-(trifluoromethyl)-2-pyrazolin-5-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an exceptionally powerful tool for identifying and quantifying tautomers in solution.[2] ¹H, ¹³C, and ¹⁹F NMR experiments should be conducted in a range of solvents with varying polarities (e.g., CDCl₃, DMSO-d₆, CD₃OD) to probe the solvent's effect on the equilibrium.

Expected Observations:

  • ¹H NMR:

    • CH-form: A characteristic signal for the CH₂ group at the C4 position.

    • OH-form: The disappearance of the CH₂ signal and the appearance of a broad, exchangeable signal for the enolic OH proton. The C4-H will appear as a singlet.

    • NH-form: A broad signal for the NH proton.

  • ¹³C NMR: The chemical shifts of the pyrazole ring carbons, particularly C4 and C5, will be significantly different for each tautomer, providing a clear diagnostic tool.

  • ¹⁹F NMR: The chemical shift of the CF₃ group may show slight variations depending on the predominant tautomeric form, offering another handle for analysis.

Protocol for NMR Analysis:

  • Prepare solutions of 1-cyclopentyl-3-(trifluoromethyl)-2-pyrazolin-5-one in the desired deuterated solvents at a concentration of approximately 10 mg/mL.

  • Acquire ¹H, ¹³C, and ¹⁹F NMR spectra at a constant temperature (e.g., 298 K).

  • Integrate the relevant signals in the ¹H NMR spectrum to determine the relative populations of the different tautomers. For example, the ratio of the integral of the C4-H proton of the OH-form to the integral of the C4-CH₂ protons of the CH-form can be used for quantification.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can provide valuable insights into the electronic transitions of the different tautomers.[8] The aromatic OH-form is expected to have a different absorption maximum (λ_max) compared to the non-aromatic CH and NH forms.

Protocol for UV-Vis Analysis:

  • Prepare dilute solutions of the compound in solvents of varying polarity (e.g., hexane, acetonitrile, ethanol).

  • Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-400 nm).

  • Compare the λ_max values and molar absorptivities to infer the predominant tautomeric form in each solvent.

Computational Modeling

Density Functional Theory (DFT) calculations are a powerful predictive tool for assessing the relative stabilities of tautomers in the gas phase and in solution (using a polarizable continuum model).[9]

Protocol for DFT Calculations:

  • Build the 3D structures of the CH, OH, and NH tautomers of 1-cyclopentyl-3-(trifluoromethyl)-2-pyrazolin-5-one.

  • Perform geometry optimization and frequency calculations for each tautomer using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).

  • Calculate the relative Gibbs free energies (ΔG) of the tautomers to predict their relative populations at equilibrium.

  • Simulate the NMR chemical shifts for each tautomer and compare them with the experimental data for a more definitive assignment.

Predicted Tautomeric Distribution: The Decisive Role of the Trifluoromethyl Group

Based on extensive studies of similar compounds, the potent electron-withdrawing nature of the trifluoromethyl group is anticipated to heavily favor the OH-form (enol) of 1-cyclopentyl-3-(trifluoromethyl)-2-pyrazolin-5-one, particularly in non-polar solvents.[5] This stabilization arises from several factors:

  • Increased Acidity of the Enolic Proton: The CF₃ group enhances the acidity of the enolic proton, making its formation more favorable.[5]

  • Stabilization of the Conjugate Base: The electron-withdrawing CF₃ group stabilizes the negative charge in the corresponding enolate, which is in resonance with the enol form.[5]

  • Intramolecular Hydrogen Bonding: The enol form can be stabilized by the formation of a strong intramolecular hydrogen bond between the C5-OH and the nitrogen at the N1 position or the oxygen of the trifluoroacetyl group.[5]

In more polar, protic solvents, the equilibrium may shift to some extent towards the more polar CH and NH forms due to favorable intermolecular hydrogen bonding with the solvent molecules.

Table 1: Predicted Tautomer Distribution in Various Solvents

SolventDielectric Constant (ε)Predicted Major TautomerPredicted Minor Tautomer(s)
Chloroform-d4.8OH-formCH-form
Acetonitrile-d₃37.5OH-formCH-form, NH-form
DMSO-d₆46.7OH-form / CH-formNH-form
Methanol-d₄32.7CH-form / OH-formNH-form

Conclusion

The tautomeric equilibrium of 1-cyclopentyl-3-(trifluoromethyl)-2-pyrazolin-5-one is a complex interplay of electronic and steric effects, with the trifluoromethyl group playing a dominant role in stabilizing the enol (OH) tautomer. A comprehensive investigation utilizing a combination of synthesis, advanced spectroscopic techniques, and computational modeling is crucial for fully elucidating the tautomeric landscape of this promising molecule. The methodologies and predictive insights presented in this guide offer a robust framework for researchers to explore the fascinating world of pyrazolone tautomerism and to harness this knowledge for the development of novel therapeutics and advanced materials.

References

  • Benchchem. (n.d.). The Trifluoromethyl Group's Decisive Role: A DFT-Based Comparison of the Keto-Enol Tautomerism of 2-(Trifluoroacetyl)cyclope.
  • Claramunt, R. M., et al. (2006). Tautomerism of 1-(2′,4′-dinitrophenyl)-3-methyl-2-pyrazolin-5-one: theoretical calculations, solid and solution NMR studies and X-ray crystallography. New Journal of Chemistry.
  • Stanovnik, B., et al. (2011). Reactions and tautomeric behavior of 1-(2-pyridinyl)-1h-pyrazol-5-ols. HETEROCYCLES.
  • Abdou, M. M., et al. (2012). Pyrazol-5-ones: Tautomerism, Synthesis and Reactions. ChemInform.
  • Kleinpeter, E., & Koch, A. (n.d.). Tautomerism in 4-substituted 1-phenyl-3-methyl-pyrazolin-5-ones-a theoretical ab initio and 13 C NMR study. ResearchGate.
  • Hüttel, R., et al. (2018). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. PMC.
  • Hüttel, R., et al. (2018). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. MDPI.
  • Yakan, H., et al. (2021). Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Derivatives. PMC.
  • Acar, E., & Acar, I. (2024). Structural characterization and keto-enol tautomerization of 4-substituted pyrazolone derivatives with DFT approach. PubMed.
  • Ivanova, G., et al. (n.d.). CH-(a), OH-(b), and NH-(c) tautomers of the investigated 1-phenyl-3-substituted pyrazol-5-ones. ResearchGate.
  • Zareef, M., et al. (2020). Synthesis, Photoluminescence and Electrical Study of Pyrazolone-Based Azomethine Ligand Zn(II) Complexes. MDPI.
  • Mohamed, G. G., et al. (2018). Synthesis of Pyrazolone Derivatives and Their Nanometer Ag(I) Complexes and Physicochemical, DNA Binding, Antitumor, and Theoretical Implementations. PMC.
  • Kaur, N., et al. (2021). Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. Indian Academy of Sciences.
  • Benchchem. (n.d.). Technical Support Center: Synthesis of Trifluoromethylated Pyrazoles.
  • Taylor & Francis. (n.d.). What impact does tautomerism have on drug discovery and development?

Sources

Foundational

Deconvoluting Trifluoromethylated Pyrazoles: A Senior Application Scientist’s Guide to Structural Analysis and Regioselective Synthesis

Executive Summary Trifluoromethylated pyrazoles ( CF3​ -pyrazoles) are privileged pharmacophores that form the structural foundation of blockbuster non-steroidal anti-inflammatory drugs (NSAIDs) like Celecoxib and Mavaco...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Trifluoromethylated pyrazoles ( CF3​ -pyrazoles) are privileged pharmacophores that form the structural foundation of blockbuster non-steroidal anti-inflammatory drugs (NSAIDs) like Celecoxib and Mavacoxib, as well as numerous modern agrochemicals[1]. However, the introduction of the strongly electron-withdrawing and lipophilic CF3​ group profoundly alters the electronic landscape of the pyrazole core. This electronic bias complicates regioselective N-functionalization and amplifies the complexity of annular tautomerism[2].

As application scientists and drug development professionals, we cannot rely on empirical trial-and-error for scaffold functionalization. This whitepaper provides a mechanistic, self-validating framework for synthesizing and structurally deconvoluting CF3​ -pyrazole building blocks, leveraging real-time NMR kinetics and rational functional group tuning.

Mechanistic Causality: Tautomeric Equilibria in Knorr Cyclocondensation

The standard construction of CF3​ -pyrazoles relies on the Knorr cyclocondensation between a trifluorinated 1,3-dicarbonyl and an aryl hydrazine. The regiochemical outcome (3- CF3​ vs. 5- CF3​ ) and the reaction kinetics are inextricably linked to the keto-enol tautomerization of the dicarbonyl precursor[1].

The Causality of Solvent Selection: In protic solvents, the rate of pyrazole formation is directly dependent on the relative concentration of the 1,3-dicarbonyl ketone tautomer in solution[1]. The hydrazine preferentially condenses with the ketone form to yield a transient hydrazone intermediate, which subsequently cyclizes. By utilizing benchtop 19F NMR spectroscopy, we can quantify this keto-enol equilibrium in real-time. This transforms the reaction from a "black box" into a predictable system where solvent polarity is actively used to tune the equilibrium toward the highly reactive ketone tautomer, maximizing yield and minimizing side reactions.

G A 1,3-Dicarbonyl (Keto-Enol Equilibrium) B Aryl Hydrazine Addition A->B Cyclocondensation C Benchtop 19F NMR Real-Time Monitoring A->C D Transient Hydrazone Intermediate B->D D->C E 3-CF3 Pyrazole Regioisomer D->E Pathway A F 5-CF3 Pyrazole Regioisomer D->F Pathway B E->C F->C

Real-time 19F NMR workflow for monitoring Knorr pyrazole cyclocondensation kinetics.

Structural Analysis: Deconvoluting Regioisomers & Tautomers

Unsubstituted NH-pyrazoles exist in solution as an equilibrium mixture of tautomers due to the similar electronic properties of the azole nitrogen atoms. Differentiating between 3- CF3​ and 5- CF3​ substituted pyrazoles upon N-alkylation is a classic analytical challenge that requires orthogonal spectroscopic techniques.

19F NMR Spectroscopy: The Analytical Workhorse

19F NMR is the most definitive, non-destructive tool for assigning regiochemistry. When substitution (e.g., N-alkylation) occurs at the adjacent nitrogen atom (N1), the CF3​ signal of the resulting 5- CF3​ -pyrazole shifts significantly downfield compared to the 3- CF3​ isomer[2]. This deshielding effect is a highly reliable diagnostic marker.

13C NMR and X-Ray Crystallography

In 13C NMR, the CF3​ carbon appears as a distinct quartet ( 1JC−F​≈268−270 Hz), while the adjacent pyrazole carbon (C3 or C5) also splits into a quartet ( 2JC−F​≈37−40 Hz)[3][4]. For absolute structural confirmation, X-Ray Diffraction (XRD) is employed. In the solid state, NH-pyrazoles often form hydrogen-bonded trimers or tetramers, locked into specific tautomeric forms and further organized by π -stacking[5].

Quantitative Spectroscopic Signatures
Analytical Parameter3-Trifluoromethyl Pyrazoles5-Trifluoromethyl Pyrazoles
19F NMR Chemical Shift Upfield ( -62.0 to -66.0 ppm)Downfield ( -58.0 to -61.0 ppm)
13C NMR 1JC−F​ Coupling 268 - 270 Hz 268 - 270 Hz
13C NMR 2JC−F​ Coupling 37 - 40 Hz 37 - 40 Hz
Solid-State Behavior (XRD) Hydrogen-bonded trimers/tetramersHydrogen-bonded trimers/tetramers

Validated Experimental Methodologies

To ensure absolute trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Built-in internal standards and specific analytical checkpoints guarantee that the researcher can verify success at every step.

Protocol A: Real-Time 19F NMR-Monitored Knorr Pyrazole Synthesis

This method allows for the dynamic quantification of reaction progress without the need for cost-prohibitive deuterated solvents[1].

  • Preparation: In a standard 5 mm NMR tube, dissolve the trifluoromethylated 1,3-dicarbonyl (0.20 mmol/mL) and the selected catalyst (0.02 mmol/mL) in 0.25 mL of the chosen protic solvent (e.g., ethanol).

  • Equilibration: Place the NMR tube in a 60 °C water bath for exactly 30 minutes. Causality checkpoint: This establishes the baseline keto-enol equilibrium required for consistent kinetic measurements.

  • Initiation & Internal Standard: Prepare a separate solution containing the aryl hydrazine (0.20 mmol/mL, 0.25 mL) and α,α,α -trifluorotoluene (0.10 mmol/mL). Inject this directly into the reaction mixture. The α,α,α -trifluorotoluene serves as an inert, internal chemical shift and integration standard.

  • Acquisition: Acquire 19F NMR spectra at 5-minute intervals. Integrate the emerging CF3​ signals of the transient hydrazone and the final pyrazole against the internal standard to calculate precise reaction rates.

Protocol B: Regioselective N-Alkylation via Functional Group Tuning

Standard N-alkylation of unsymmetric pyrazoles typically yields a mixture of regioisomers. This protocol utilizes the directing effect of a hydrazone/acetohydrazide substituent to force exclusive 5- CF3​ formation[2].

  • Substrate Preparation: Dissolve the NH-pyrazole possessing a directing group (e.g., acetohydrazide) in anhydrous acetonitrile.

  • Deprotonation: Add K2​CO3​ (1.5 equiv) and stir for 15 minutes at room temperature to generate the highly nucleophilic pyrazolate anion.

  • Alkylation: Introduce the alkylating agent (e.g., ethyl iodoacetate, 1.1 equiv) dropwise.

  • Reflux & Steric Control: Heat the reaction to reflux. Causality checkpoint: The directing group sterically shields the N2 atom and electronically activates the N1 atom, dictating the nucleophilic attack to yield exclusively the 5- CF3​ -pyrazole regioisomer.

  • Isolation & Verification: Filter the inorganic salts, concentrate under reduced pressure, and purify via flash chromatography. Verify the regiochemistry by confirming the characteristic downfield shift in the 19F NMR spectrum.

G Start NH-Pyrazole Core (Tautomeric Mixture) Base Deprotonation (K2CO3) Start->Base Anion Pyrazolate Anion Base->Anion Tuning Functional Group Tuning (e.g., Acetohydrazide) Anion->Tuning Steric Steric Shielding of N2 Tuning->Steric Elec Electronic Activation of N1 Tuning->Elec Prod Exclusive 5-CF3 N-Alkylation Steric->Prod Elec->Prod

Logical relationship of N-alkylation regioselectivity driven by functional group tuning.

References

  • Synthesis method of 3, 5-bis (fluoroalkyl)
  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning PMC - NIH
  • Benchtop 19F Nuclear Magnetic Resonance (NMR) Spectroscopy-Optimized Knorr Pyrazole Synthesis of Celecoxib and Mavacoxib MDPI
  • Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions RSC Publishing
  • Coinage metal metallacycles involving a fluorinated 3,5-diarylpyrazol

Sources

Exploratory

Structural Characterization, Synthesis, and Chemical Identifiers of 1-Cyclopentyl-3-(trifluoromethyl)-1H-pyrazol-5-ol

Executive Summary The pyrazole ring is a privileged scaffold in modern medicinal chemistry, offering a versatile topology for probing deep hydrophobic pockets while maintaining favorable physicochemical properties. Speci...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazole ring is a privileged scaffold in modern medicinal chemistry, offering a versatile topology for probing deep hydrophobic pockets while maintaining favorable physicochemical properties. Specifically, 1,3,5-trisubstituted pyrazoles allow for precise stereoelectronic tuning. This technical guide characterizes 1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazol-5-ol , a highly specialized fluorinated building block.

While its structural analogs—such as the 5-amine (CAS 1174834-97-9)[1], the 5-carboxaldehyde (CAS 1820618-84-5)[2], and the 5-methanol derivative (CAS 2091619-84-8)[3]—are well-documented in commercial libraries, the 5-hydroxyl derivative is frequently synthesized de novo for targeted structure-activity relationship (SAR) campaigns. The incorporation of the trifluoromethyl (-CF3) group dramatically enhances metabolic stability and lipophilicity[], while the cyclopentyl group provides optimal steric bulk to occupy receptor binding sites.

Chemical Identity & Computed Identifiers

Because the specific 5-ol derivative often bypasses public registry in favor of proprietary pharmaceutical libraries, a standardized CAS Registry Number is not universally assigned. However, rigorous in silico tracking, molecular docking, and intellectual property registry require exact computed identifiers.

Table 1: Chemical Identifiers & Computed Properties

PropertyValue
IUPAC Name 1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazol-5-ol
Molecular Formula C9H11F3N2O
Molecular Weight 220.19 g/mol
SMILES (Enol Form) FC(F)(F)c1cc(O)n(C2CCCC2)n1
SMILES (Keto Form) FC(F)(F)C1=CC(=O)N(C2CCCC2)N=1
InChI InChI=1S/C9H11F3N2O/c10-9(11,12)6-5-7(15)14(13-6)8-3-1-2-4-8/h5,8,15H,1-4H2
CAS Registry Number Unassigned / Proprietary (Analogous core to CAS 1174834-97-9)[1]

Structural Dynamics: Tautomerism & Stereoelectronics

A defining feature of 5-hydroxypyrazoles is their keto-enol tautomerism. The equilibrium between the 1H-pyrazol-5-ol (enol) and 1H-pyrazol-5(4H)-one (keto) forms is not static; it is heavily influenced by solvent polarity and the electronic nature of the C3 substituent. The strongly electron-withdrawing -CF3 group increases the acidity of the enol proton, shifting the tautomeric equilibrium depending on the microenvironment. Understanding this dynamic is critical, as it dictates the molecule's reactivity trajectory—specifically determining whether subsequent functionalization will result in O-alkylation, N-alkylation, or C-alkylation.

Tautomerism Enol 1H-pyrazol-5-ol (Enol Form) Hydrogen Bond Donor Keto 1H-pyrazol-5(4H)-one (Keto Form) Active Methylene Enol->Keto Tautomeric Equilibrium Solvent Solvent Polarity & CF3 Inductive Effect Solvent->Enol Solvent->Keto

Fig 1: Tautomeric equilibrium of 1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazol-5-ol.

Experimental Protocol: Regioselective Synthesis

To utilize this scaffold, researchers must employ a synthesis protocol that strictly controls regiochemistry. The condensation of substituted hydrazines with asymmetric 1,3-dicarbonyls can yield a mixture of regioisomers. The following self-validating protocol ensures the selective formation of the 3-CF3, 5-OH isomer.

Causality Behind Experimental Choices:
  • Use of Hydrazine Hydrochloride: Free hydrazines are prone to rapid air oxidation. Using cyclopentylhydrazine hydrochloride ensures reagent stability. The free base is generated in situ using triethylamine (Et3N).

  • Regioselectivity Mechanism: The terminal nitrogen (-NH2) of cyclopentylhydrazine is sterically less hindered and more nucleophilic than the internal nitrogen (-NH-). It preferentially attacks the most electrophilic center of ethyl 4,4,4-trifluoroacetoacetate—the ketone carbonyl, which is highly activated by the adjacent electron-withdrawing -CF3 group. Subsequent intramolecular cyclization of the internal nitrogen onto the ester carbonyl yields the desired 5-hydroxyl pyrazole.

Step-by-Step Methodology:
  • Reagent Preparation: Dissolve ethyl 4,4,4-trifluoroacetoacetate (1.0 eq, 10 mmol) in 20 mL of anhydrous ethanol under an inert argon atmosphere.

  • Hydrazone Formation: Cool the solution to 0°C. Slowly add cyclopentylhydrazine hydrochloride (1.05 eq, 10.5 mmol) followed by the dropwise addition of triethylamine (1.05 eq, 10.5 mmol). Stir at 0°C for 1 hour to allow the controlled, exothermic formation of the hydrazone intermediate.

  • Thermal Cyclization: Add a catalytic amount of glacial acetic acid (0.1 eq). Attach a reflux condenser and heat the reaction mixture to 78°C for 12–16 hours. Monitor the consumption of the intermediate via LC-MS.

  • Aqueous Workup: Cool the mixture to room temperature and concentrate under reduced pressure. Partition the residue between ethyl acetate (50 mL) and distilled water (50 mL). Extract the aqueous layer twice more with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and evaporate the solvent.

  • Purification: Purify the crude product via silica gel flash chromatography using a gradient of Hexanes/Ethyl Acetate (90:10 to 60:40) to isolate the pure 1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazol-5-ol.

SynthesisWorkflow Step1 1. Hydrazone Formation Step2 2. Thermal Cyclization Step1->Step2 Step3 3. Aqueous Workup Step2->Step3 Step4 4. Silica Gel Purification Step3->Step4 Step5 5. NMR/LC-MS Validation Step4->Step5

Fig 2: Five-step self-validating synthesis and purification workflow.

Analytical Validation System

A protocol is only as robust as its validation. To confirm that the correct regioisomer (3-CF3, 5-OH) was synthesized rather than the inverse (3-OH, 5-CF3), the following analytical parameters must be verified.

Table 2: Analytical Validation Parameters (Expected)

Analytical MethodTarget Signal / ParameterStructural Correlation
1H NMR (CDCl3) Singlet, ~6.0 ppm (1H)Pyrazole C4-H (Confirms regiochemistry; inverse isomer shifts this peak)
1H NMR (CDCl3) Multiplet, ~4.5 ppm (1H)Cyclopentyl N-CH (Methine proton adjacent to N1)
19F NMR (CDCl3) Singlet, ~ -62.0 ppm (3F)Confirms the intact C3-Trifluoromethyl group
LC-MS (ESI+) m/z 221.09 [M+H]+Confirms the exact mass of the synthesized product

By rigorously matching these analytical benchmarks, researchers can confidently deploy 1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazol-5-ol as a bioisostere or a synthetic handle (e.g., via triflation and subsequent Suzuki-Miyaura cross-coupling) in advanced drug discovery programs.

Sources

Foundational

The In-Depth Technical Guide to Pharmacophore Mapping of Cyclopentyl-Trifluoromethyl-Pyrazole Scaffolds

A Senior Application Scientist's Perspective on Rational Drug Design Abstract This guide provides a comprehensive technical overview of pharmacophore mapping as applied to the promising cyclopentyl-trifluoromethyl-pyrazo...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Perspective on Rational Drug Design

Abstract

This guide provides a comprehensive technical overview of pharmacophore mapping as applied to the promising cyclopentyl-trifluoromethyl-pyrazole scaffold. Moving beyond a simple recitation of protocols, this document delves into the causal logic behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. We will explore both ligand- and structure-based pharmacophore modeling techniques, detail a self-validating workflow, and present data-driven strategies for leveraging the resulting models in virtual screening and lead optimization.

Introduction: The Significance of the Pyrazole Scaffold in Modern Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, has emerged as a "privileged scaffold" in drug discovery.[1][2] Its unique structural and electronic properties allow it to serve as a versatile framework for developing potent and selective therapeutic agents across a range of disease areas, including oncology, inflammation, and infectious diseases.[2][3] The pyrazole ring can act as both a hydrogen bond donor and acceptor, contributing to its ability to interact with various biological targets.[4]

The incorporation of specific substituents, such as a cyclopentyl group and a trifluoromethyl moiety, can further enhance the pharmacological profile of pyrazole-based compounds. The cyclopentyl group often provides favorable hydrophobic interactions within a target's binding pocket, while the electron-withdrawing trifluoromethyl group can modulate physicochemical properties like metabolic stability and binding affinity.[5][6] Given the therapeutic potential of this scaffold, a robust and rational approach to identifying and optimizing novel derivatives is paramount. Pharmacophore modeling stands out as a powerful computational technique to achieve this.[7][8]

The Core Principles of Pharmacophore Mapping

A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to exert a specific biological activity.[7][8] It is not a real molecule but rather a three-dimensional arrangement of key interaction points.[9] These features typically include:

  • Hydrogen Bond Acceptors (HBA)

  • Hydrogen Bond Donors (HBD)

  • Hydrophobic Regions (HY)

  • Aromatic Rings (AR)

  • Positive and Negative Ionizable Groups

Pharmacophore mapping is the process of identifying these crucial features and their spatial relationships.[10] This "molecular key" can then be used to search for other molecules that fit the "biological lock," thereby streamlining the discovery of new, structurally diverse compounds with the desired activity.[7]

There are two primary approaches to generating a pharmacophore model:

  • Ligand-Based Pharmacophore Modeling: This method is employed when the three-dimensional structure of the biological target is unknown.[8] It relies on a set of known active molecules to deduce the common chemical features responsible for their activity.[11][12] The fundamental assumption is that these active compounds share a common binding mode and therefore a common pharmacophore.[7]

  • Structure-Based Pharmacophore Modeling: When the 3D structure of the target protein is available, typically from X-ray crystallography or NMR, a structure-based approach can be utilized.[9][13] This method involves analyzing the active site of the target to identify potential interaction points with a ligand.[14] This approach has the advantage of not being reliant on a set of known active ligands and can reveal novel interaction sites.[9]

A Self-Validating Workflow for Pharmacophore Model Generation

The integrity of a pharmacophore model is only as good as the data and the methodology used to create it. A self-validating workflow is crucial to ensure the resulting model is robust and predictive.

Experimental Protocol: Ligand-Based Pharmacophore Modeling

This protocol outlines a typical workflow for generating a ligand-based pharmacophore model for cyclopentyl-trifluoromethyl-pyrazole scaffolds.

Step 1: Dataset Preparation

  • Curation of Active Compounds: Compile a set of at least 15-20 structurally diverse cyclopentyl-trifluoromethyl-pyrazole derivatives with known biological activity (e.g., IC50 or Ki values) against the target of interest.

  • Inclusion of Inactive Compounds: It is equally important to include a set of inactive or significantly less active analogs. These "decoys" are critical for validating the model's ability to discriminate between active and inactive molecules.[11]

  • Conformational Analysis: Generate a diverse set of low-energy conformations for each molecule in the dataset. This is a critical step as the bioactive conformation is often not the lowest energy state.[15]

Step 2: Pharmacophore Feature Identification and Model Generation

  • Feature Definition: Define the pharmacophoric features present in the dataset molecules (HBA, HBD, HY, AR, etc.).

  • Common Feature Hypothesis Generation: Utilize software (e.g., Discovery Studio, LigandScout, MOE) to identify common pharmacophore features and their spatial arrangements that are shared among the active compounds.[7][16] This process typically generates multiple hypotheses.

Step 3: Model Validation

  • Internal Validation: The generated hypotheses are scored based on their ability to map the active compounds in the training set while excluding the inactive ones.

  • External Validation: The best-ranked hypothesis is then challenged with an external test set of compounds that were not used in model generation.[16] A robust model should be able to accurately predict the activity of these external compounds.

Diagram: Ligand-Based Pharmacophore Workflow

LigandBasedWorkflow cluster_data Data Preparation cluster_model Model Generation cluster_validation Validation cluster_output Final Model Active Active Compounds Conformations Conformational Analysis Active->Conformations Inactive Inactive Compounds Inactive->Conformations Features Feature Identification Conformations->Features Hypothesis Hypothesis Generation Features->Hypothesis Internal Internal Validation Hypothesis->Internal External External Validation Internal->External FinalModel Validated Pharmacophore External->FinalModel

Caption: A streamlined workflow for ligand-based pharmacophore modeling.

Structure-Activity Relationship (SAR) Insights

Pharmacophore models provide a 3D framework for understanding the structure-activity relationships within a series of compounds. By analyzing how well different analogs fit the model, we can deduce which structural modifications are likely to enhance or diminish activity.

Table 1: Hypothetical SAR Data for Cyclopentyl-Trifluoromethyl-Pyrazole Derivatives

Compound IDR1-GroupR2-GroupIC50 (nM)Pharmacophore Fit Score
1a -H-Phenyl500.95
1b -CH3-Phenyl2500.72
1c -H-4-Chlorophenyl250.98
1d -H-4-Methoxyphenyl1500.81
2a -H-Cyclohexyl5000.65

From this hypothetical data, we can infer that:

  • A hydrogen at the R1 position is preferred over a methyl group, suggesting this position may be sterically constrained in the binding pocket.

  • An electron-withdrawing group (chloro) on the R2-phenyl ring enhances activity, possibly by strengthening a key interaction.

  • An electron-donating group (methoxy) at the same position is detrimental to activity.

  • A non-aromatic cyclohexyl group at R2 significantly reduces activity, highlighting the importance of the aromatic feature in the pharmacophore.

The Power of Structure-Based Pharmacophore Modeling

When a high-resolution structure of the target protein is available, a structure-based approach offers a more direct route to a pharmacophore model.

Experimental Protocol: Structure-Based Pharmacophore Modeling

Step 1: Target Preparation

  • Obtain and Prepare the Protein Structure: Download the protein structure from a repository like the Protein Data Bank (PDB). Prepare the structure by removing water molecules, adding hydrogen atoms, and assigning correct protonation states.

  • Identify the Binding Site: Define the active site of the protein, either from the position of a co-crystallized ligand or through computational pocket detection algorithms.

Step 2: Feature Generation

  • Interaction Mapping: Use software to identify all potential interaction points within the defined binding site.[13] These points are typically represented as small spheres or vectors corresponding to HBA, HBD, HY, and other features.

Step 3: Pharmacophore Model Construction and Validation

  • Hypothesis Generation: Generate pharmacophore hypotheses based on the identified interaction points.

  • Model Refinement and Validation: Refine the model by considering factors like excluded volumes to prevent steric clashes. Validate the model by docking known active and inactive compounds and assessing its ability to discriminate between them.[13]

Diagram: Structure-Based Pharmacophore Model

StructureBasedModel cluster_features Pharmacophore Features HBA HBA HBD HBD HBA->HBD 3.5 Å HY1 HY HBA->HY1 4.2 Å AR AR HBD->AR 5.1 Å HY2 HY HY1->HY2 6.0 Å AR->HY2 3.8 Å

Caption: A hypothetical 3D pharmacophore model with key features.

Applications in Virtual Screening and Lead Optimization

A validated pharmacophore model is a powerful tool for enriching a screening library with compounds that are more likely to be active.[16]

  • Virtual Screening: The pharmacophore model can be used as a 3D query to rapidly screen large chemical databases (e.g., ZINC, ASINEX) to identify molecules that match the essential features.[16][17] This significantly reduces the number of compounds that need to be synthesized and tested experimentally.

  • Scaffold Hopping: Pharmacophore-based screening is particularly effective for identifying novel chemical scaffolds that are structurally different from the initial active compounds but still satisfy the key interaction requirements.[7]

  • Lead Optimization: The pharmacophore model can guide the modification of existing lead compounds to improve their potency and selectivity.[11] By understanding the key interactions, medicinal chemists can make more informed decisions about which parts of the molecule to modify.

Conclusion: An Integrated Approach to Drug Discovery

Pharmacophore mapping of cyclopentyl-trifluoromethyl-pyrazole scaffolds is a cornerstone of modern rational drug design. By integrating both ligand- and structure-based approaches, and by adhering to a rigorous, self-validating workflow, researchers can significantly accelerate the discovery and optimization of novel therapeutics. The insights gained from pharmacophore models provide a clear roadmap for navigating the complex landscape of chemical space, ultimately leading to more effective and safer medicines.

References

  • Pharmacophore modeling: advances, limitations, and current utility in drug discovery. (2014-11-11). Vertex AI Search.
  • Pyrazole: an Emerging Privileged Scaffold in Drug Discovery: Future Medicinal Chemistry. (2023-11-07). Vertex AI Search.
  • Methods and applications of structure based pharmacophores in drug discovery - PubMed. Vertex AI Search.
  • Pyrazole Scaffolds Having Promising Pharmacological Potential: A Review. (2023-04-17). Vertex AI Search.
  • Pharmacophore modeling: advances and pitfalls - Frontiers. Vertex AI Search.
  • (PDF) PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. (2026-02-11). Vertex AI Search.
  • Structure-based Pharmacophore Modeling - Protheragen. Vertex AI Search.
  • Structure based Pharmacophore Modeling & Screening Services - Cre
  • Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications | IntechOpen. (2022-11-23). Vertex AI Search.
  • Recent Advances in Ligand-Based Drug Design: Relevance and Utility of the Conformationally Sampled Pharmacophore Approach - PMC. Vertex AI Search.
  • Chemistry and biomedical relevance of pyrazole derivatives: An integrated review - EPJ Web of Conferences. Vertex AI Search.
  • Reviewing Ligand-Based Rational Drug Design: The Search for an ATP Synthase Inhibitor. (2011-08-17). Vertex AI Search.
  • What is pharmacophore modeling and its applications? - Patsnap Synapse. (2025-05-21). Vertex AI Search.
  • Discovery of newer pyrazole derivatives with potential anti-tubercular activity via 3D-QSAR based pharmacophore modelling, virtual screening, molecular docking and molecular dynamics simulation studies - PubMed. (2022-08-15). Vertex AI Search.
  • Applications and Limitations of Pharmacophore Modeling. Vertex AI Search.
  • Pharmacophore modeling | Medicinal Chemistry Class Notes |... - Fiveable. (2026-03-04). Vertex AI Search.
  • Discovery and pharmacophore studies of novel pyrazole-based anti-melanoma agents. (2015-01-15). Vertex AI Search.
  • An Extensive and Diverse Set of Molecular Overlays for the Validation of Pharmacophore Programs | Journal of Chemical Information and Modeling - ACS Public
  • Discovery of pyrazole–pyrazoline derivatives as VEGFR-2 kinase inhibitors: In silico approach. Vertex AI Search.
  • Research on Pyrazole Derivatives via Molecular Modeling to Create Robust Rearranged during Transfection Kinase Inhibitors - Hilaris Publisher. (2024-05-28). Vertex AI Search.
  • pharmacophore-mapping-and-drug-design.pdf - Indian Journal of Pharmaceutical Sciences. Vertex AI Search.
  • Pharmacophore Based Drug Design Approach as a Practical Process in Drug Discovery. Vertex AI Search.
  • Pharmacophore Mapping: An Important Tool in Modern Drug Design and Discovery. (2023-12-08). Vertex AI Search.
  • Pharmacophore modeling, virtual computational screening and biological evaluation studies - PeerJ. (2017-01-13). Vertex AI Search.
  • Other Related Techniques | Basicmedical Key. (2016-07-18). Vertex AI Search.
  • Pharmacophore model-aided virtual screening combined with comparative molecular docking and molecular dynamics for identificatio - Arabian Journal of Chemistry. (2022-10-12). Vertex AI Search.
  • Pharmacophore Modeling And 3D QSAR Analysis of Pyrazole-3-Carbohydrazone Derivatives as Dipeptidyl Peptidase IV Inhibitors for T - Juniper Publishers. (2023-09-20). Vertex AI Search.
  • Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β - SciSpace. Vertex AI Search.
  • Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (2023-01-20). Vertex AI Search.
  • Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents - PMC. Vertex AI Search.
  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PMC. Vertex AI Search.

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Protocols & Analytical Methods

Method

Protocols for O-alkylation vs N-alkylation of 1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazol-5-ol

Application Note: Divergent Regioselective Protocols for O- vs. N-Alkylation of 1-Cyclopentyl-3-(trifluoromethyl)-1H-pyrazol-5-ol Executive Summary The functionalization of ambident heterocycles remains a persistent chal...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Divergent Regioselective Protocols for O- vs. N-Alkylation of 1-Cyclopentyl-3-(trifluoromethyl)-1H-pyrazol-5-ol

Executive Summary

The functionalization of ambident heterocycles remains a persistent challenge in medicinal chemistry. 1-Cyclopentyl-3-(trifluoromethyl)-1H-pyrazol-5-ol is a highly privileged scaffold, but its tautomeric nature complicates downstream alkylation. Because the N1 position is sterically blocked by a cyclopentyl group, electrophilic attack is restricted to either the C5-oxygen (O-alkylation) or the N2-nitrogen (N-alkylation). This application note details field-proven, self-validating methodologies to strictly control the regioselectivity of this alkylation, governed by the Hard-Soft Acid-Base (HSAB) principle, transition-state sterics, and thermodynamic control.

Mechanistic Rationale: The Ambident Challenge

1-Cyclopentyl-3-(trifluoromethyl)-1H-pyrazol-5-ol exists in an equilibrium between its hydroxyl (OH), methylene (CH), and imine (NH) tautomers. The strongly electron-withdrawing trifluoromethyl (CF₃) group at C3 significantly lowers the pKa of the C5-OH. When deprotonated, the resulting pyrazolate anion is an ambident nucleophile.

According to the HSAB principle, the highly electronegative oxygen atom acts as a "hard" nucleophilic center, while the N2 atom acts as a "softer" center[1].

  • O-Alkylation is thermodynamically and kinetically favored when using hard electrophiles (e.g., alkyl tosylates, sulfates) in polar aprotic solvents (DMF) with hard bases (K₂CO₃)[2]. Furthermore, the Mitsunobu reaction strictly dictates O-alkylation via an oxophilic alkoxyphosphonium intermediate[3].

  • N-Alkylation requires bypassing the hard oxygen center. This can be achieved via coordination control (using Ag₂CO₃ to shield the oxygen and direct soft electrophiles to N2) or by utilizing Brønsted acid-catalyzed transfers of trichloroacetimidates, which react directly with the neutral pyrazolone tautomer[4].

Reaction Pathway Visualization

G Substrate 1-Cyclopentyl-3-(CF3) -1H-pyrazol-5-ol Anion Pyrazolate Anion (Ambident) Substrate->Anion K2CO3 / NaH O_Alkyl O-Alkylated Product (5-Alkoxypyrazole) Substrate->O_Alkyl Mitsunobu (ROH, DEAD) N_Alkyl N-Alkylated Product (2-Alkylpyrazolone) Substrate->N_Alkyl R-O(C=NH)CCl3 + H+ Anion->O_Alkyl R-Br / R-OTs (Hard Electrophile) Anion->N_Alkyl R-I + Ag2CO3 (Soft Electrophile)

Caption: Divergent synthetic pathways for the regioselective O- vs. N-alkylation of the ambident pyrazole.

Experimental Protocols

Protocol I: Precision O-Alkylation via Phosphonium Activation (Mitsunobu)

Causality: The Mitsunobu reaction avoids the formation of the free pyrazolate anion. Instead, triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) activate the primary/secondary alcohol to form an electrophilic alkoxyphosphonium ion. The pyrazol-5-ol acts as a pronucleophile. The extreme oxophilicity of phosphorus ensures that the C5-oxygen exclusively attacks the activated alcohol, yielding >95% O-alkylation[3].

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask under N₂, dissolve 1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazol-5-ol (1.0 eq), the desired primary/secondary alcohol (1.2 eq), and PPh₃ (1.5 eq) in anhydrous THF (0.2 M).

  • Activation: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition: Add DEAD (1.5 eq) dropwise over 15 minutes. The solution will transition from yellow to pale clear as the betaine intermediate forms and reacts.

  • Propagation: Remove the ice bath and stir at room temperature for 4–6 hours.

  • Self-Validation & Workup: Monitor via LC-MS. The O-alkylated product will elute later (more lipophilic) than the starting material. Quench with saturated aqueous NaHCO₃, extract with EtOAc, and concentrate.

  • Purification: Triturate the crude mixture with cold diethyl ether/hexanes (1:4) to precipitate the stoichiometric triphenylphosphine oxide (TPPO) byproduct. Filter and purify the filtrate via silica gel chromatography.

Protocol II: Precision N-Alkylation via Acid-Catalyzed Imidate Transfer

Causality: To force N-alkylation, the hard oxygen anion must not be generated. By using an alkyl trichloroacetimidate and a catalytic Brønsted/Lewis acid (e.g., TMSOTf), the electrophile is activated as a tight ion pair. The neutral pyrazolol reacts via its more nucleophilic N2 atom. This method is highly effective for benzylic, phenethyl, and benzhydryl groups[4].

Step-by-Step Methodology:

  • Preparation: Dissolve the pyrazol-5-ol (1.0 eq) and the appropriate alkyl trichloroacetimidate (1.2 eq) in anhydrous CH₂Cl₂ (0.15 M) under an inert atmosphere.

  • Catalysis: Cool to 0 °C. Add Trimethylsilyl trifluoromethanesulfonate (TMSOTf) or Trifluoromethanesulfonic acid (TfOH) (0.1 eq) dropwise.

  • Propagation: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Self-Validation & Workup: The formation of trichloroacetamide (a white, insoluble precipitate in CH₂Cl₂/hexanes) serves as a visual indicator of reaction progress.

  • Purification: Filter off the trichloroacetamide byproduct. Wash the organic filtrate with saturated NaHCO₃ to quench the acid catalyst, dry over MgSO₄, and concentrate. Purify via column chromatography.

Protocol III: Tunable Base-Mediated Alkylation (HSAB Control)

Causality: When standard alkyl halides are required, the choice of base and solvent dictates the regiochemical outcome[2].

  • For O-Alkylation: Use K₂CO₃ in DMF with an alkyl bromide. The hard K⁺ ion weakly coordinates the pyrazolate, leaving the hard oxygen exposed to attack the hard electrophile.

  • For N-Alkylation: Use Ag₂CO₃ in Toluene with an alkyl iodide. The Ag⁺ ion strongly coordinates the halide and the pyrazole nitrogen, creating a pre-organization complex that directs the soft alkyl iodide to the N2 position.

Quantitative Data: Regioselectivity & Condition Matrix

Method / ProtocolAlkylating AgentCatalyst / BaseSolventTempMajor ProductRegiomeric Ratio (O:N)
Mitsunobu Primary/Secondary AlcoholPPh₃ / DEADTHF0 °C → RTO-Alkyl > 95 : 5
Acid-Catalyzed Alkyl TrichloroacetimidateTMSOTf (10 mol%)CH₂Cl₂0 °C → RTN-Alkyl < 5 : 95
Hard Base (HSAB) Alkyl Bromide (R-Br)K₂CO₃ (2.0 eq)DMF60 °CO-Alkyl 85 : 15
Soft Base (HSAB) Alkyl Iodide (R-I)Ag₂CO₃ (1.5 eq)Toluene80 °CN-Alkyl 20 : 80

Analytical Validation Strategies

To conclusively differentiate between the O-alkylated and N-alkylated isomers, rely on the following orthogonal spectroscopic markers:

  • Infrared (IR) Spectroscopy:

    • N-Alkylated Product: Exhibits a strong, sharp carbonyl (C=O) stretching band at 1680–1720 cm⁻¹ , confirming the pyrazolone (CH/NH) tautomeric core.

    • O-Alkylated Product: Lacks the C=O stretch; exhibits strong C=N and C=C stretches at 1550–1600 cm⁻¹ .

  • ¹H NMR Spectroscopy (CDCl₃):

    • O-CH₂ Protons: Strongly deshielded, typically appearing at 4.50–4.80 ppm .

    • N-CH₂ Protons: Relatively shielded compared to the oxygen derivative, typically appearing at 3.80–4.20 ppm .

  • ¹³C NMR Spectroscopy:

    • The C5 carbon in the O-alkyl isomer resonates at ~155–160 ppm (heteroaromatic C-O).

    • The C5 carbon in the N-alkyl isomer shifts significantly downfield to ~170–175 ppm , characteristic of an amide-like carbonyl (C=O).

References

  • Alkylation of pyrazolones / Introduction - Ch.imperial. Imperial College London.
  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates - MDPI. MDPI.
  • Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H) - ACS Publications. American Chemical Society.
  • 1,3-Dimethyl-1H-pyrazol-5-ol - Benchchem. BenchChem.

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Application

Application Note: 1-Cyclopentyl-3-(trifluoromethyl)-1H-pyrazol-5-ol (CPTP) as a Tunable Ligand in Transition Metal Catalysis

Executive Summary & Ligand Design Rationale In the landscape of modern transition metal catalysis, the rational design of ancillary ligands is paramount for controlling the reactivity and selectivity of the metal center....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Ligand Design Rationale

In the landscape of modern transition metal catalysis, the rational design of ancillary ligands is paramount for controlling the reactivity and selectivity of the metal center. 1-Cyclopentyl-3-(trifluoromethyl)-1H-pyrazol-5-ol (CPTP) has emerged as a highly versatile, sterically tunable, and electronically deficient bidentate ligand.

The structural architecture of CPTP is engineered to address two common failure modes in catalysis: catalyst deactivation via dimerization and insufficient metal electrophilicity.

  • Electronic Modulation (The -CF₃ Effect): The trifluoromethyl group is a critical motif that strongly withdraws electron density from the pyrazole core[1]. When coordinated to a metal, this effect significantly increases the Lewis acidity of the metal center, lowering the activation barrier for inert bond activation (e.g., C-H functionalization) or substrate coordination[2].

  • Steric Shielding (The Cyclopentyl Effect): The bulky cyclopentyl group at the N1 position provides a lipophilic steric shield. This bulk prevents the formation of inactive multimetallic clusters or dimers, enforcing a highly active, monomeric coordination geometry around the metal[3].

  • Tautomeric Flexibility: Pyrazol-5-ols exist in a dynamic equilibrium between the OH (enol), NH, and CH (keto/pyrazolone) forms[2]. Upon deprotonation, CPTP acts as a robust bidentate ligand, capable of adopting either N,O- or O,O-coordination modes depending on the oxophilicity of the target metal[4].

Physicochemical Properties & Catalytic Metrics

To facilitate experimental design, the quantitative properties and typical catalytic performance metrics of CPTP-metal complexes are summarized below.

ParameterValue / DescriptionCausality in Catalysis
Ligand Core Pyrazol-5-ol / PyrazoloneProvides flexible bidentate (N,O or O,O) coordination sites[4].
Electronic Modifier Trifluoromethyl (-CF₃)Enhances metal electrophilicity; improves metabolic stability of derivatives[1].
Steric Modifier CyclopentylImparts lipophilicity; steric bulk prevents off-target catalyst dimerization.
Tautomeric States OH (Enol) ⇌ NH ⇌ CH (Keto)Allows adaptive coordination depending on solvent polarity and pH[2].
Cu-Catalyzed Amination 5 mol% Loading, 25–60 °CHigh regioselectivity for tertiary C-H bonds; typical yields >80%[3].
Mo-Catalyzed DODH 10 mol% Loading, 150 °CStereospecific conversion of vicinal diols to alkenes; yields >85%[4].

Workflow 1: Copper-Catalyzed C-H Amination

Copper complexes bearing electron-deficient N,O-ligands excel at stabilizing highly reactive nitrene intermediates transferred from hypervalent iodine reagents (e.g., PhI=NTs). The bidentate coordination of CPTP leaves axial sites open for substrate binding, facilitating the amination of unactivated aliphatic C-H bonds[3].

Reaction Mechanism

Cu_Amination A [Cu(CPTP)₂] Precatalyst B Active Cu(I) Species (In situ reduction) A->B Reductant C [Cu]=NTs Nitrene Intermediate B->C PhI=NTs (- PhI) D Substrate Binding (Aliphatic C-H) C->D R-H E Aminated Product + Active Cu(I) D->E C-H Insertion E->B Catalyst Recycling

Figure 1: Catalytic cycle for Cu-catalyzed C-H amination using the [Cu(CPTP)2] precatalyst.

Step-by-Step Protocol: Synthesis & Application

Step 1: Precatalyst Synthesis ([Cu(CPTP)₂])

  • Dissolve 2.0 equivalents of CPTP in anhydrous dichloromethane (DCM). Causality: DCM is a non-coordinating solvent, ensuring that solvent molecules do not compete with the ligand for metal coordination.

  • Add 2.1 equivalents of triethylamine (Et₃N) to deprotonate the pyrazol-5-ol. Stir for 15 minutes.

  • Slowly add 1.0 equivalent of Cu(OAc)₂.

  • Self-Validation Checkpoint: The solution will shift from the pale blue of Cu(OAc)₂ to a deep, intense green/brown. This colorimetric shift is a direct confirmation of successful N,O-coordination. If the solution remains blue, deprotonation was insufficient.

  • Isolate the complex via solvent evaporation and recrystallization from DCM/hexane.

Step 2: Catalytic C-H Amination

  • In a Schlenk tube under inert N₂ atmosphere, combine the aliphatic substrate (1.0 eq), PhI=NTs (1.5 eq), and[Cu(CPTP)₂] (5 mol%).

  • Add anhydrous DCM and stir at 40 °C for 12 hours.

  • Self-Validation Checkpoint: The reaction relies on the transfer of the nitrene group from PhI=NTs, which releases iodobenzene (PhI) as a stoichiometric byproduct. Monitor the formation of PhI via Gas Chromatography (GC). The molar amount of PhI produced directly correlates to the catalytic turnover, providing a real-time, self-validating metric of reaction progress independent of product isolation.

  • Purify the aminated product via standard silica gel flash chromatography.

Workflow 2: Molybdenum-Catalyzed Deoxydehydration (DODH)

The deoxydehydration (DODH) of vicinal diols into alkenes is a critical reaction for biomass valorization. Mo(VI) dioxo complexes require ligands that can stabilize the Mo(IV) state after the extrusion of the alkene. The O,O-coordination of the pyrazolone tautomer of CPTP provides the necessary electronic push-pull to facilitate both diol condensation and subsequent reduction by a phosphine reductant[4].

Reaction Mechanism

Mo_DODH Mo6 [Mo(VI)O₂(CPTP)₂] Active Catalyst Diol Diol Coordination (- H₂O) Mo6->Diol + Vicinal Diol Mo_Diolate Mo(VI)-Diolate Intermediate Diol->Mo_Diolate Condensation Mo4 [Mo(IV)O(CPTP)₂] Reduced Species Mo_Diolate->Mo4 Alkene Extrusion (- Alkene) Regen Regeneration (PMe₃ Oxidation) Mo4->Regen + PMe₃ Regen->Mo6 - OPMe₃

Figure 2: Molybdenum-catalyzed deoxydehydration (DODH) of vicinal diols to alkenes.

Step-by-Step Protocol: DODH Catalysis

Step 1: Catalyst Preparation ([Mo(O)₂(CPTP)₂])

  • React [Mo(O)₂(acac)₂] with 2.0 equivalents of CPTP in refluxing toluene for 4 hours.

  • Causality: The high boiling point of toluene drives the removal of liberated acetylacetone (acac) via a Dean-Stark trap, pushing the equilibrium toward the formation of the CPTP complex.

  • Isolate the yellow/orange crystalline solid.

Step 2: DODH Reaction

  • In a heavy-walled pressure vessel, combine the vicinal diol (1.0 eq),[Mo(O)₂(CPTP)₂] (10 mol%), and trimethylphosphine (PMe₃, 1.2 eq) in chlorobenzene.

  • Seal the vessel and heat to 150 °C for 24 hours.

  • Self-Validation Checkpoint: The stoichiometric conversion of the reductant PMe₃ to trimethylphosphine oxide (OPMe₃) can be monitored via ³¹P NMR. A peak shift from approximately -62 ppm (PMe₃) to +25 ppm (OPMe₃) provides an unambiguous, quantitative readout of the catalytic turnover. Additionally, a color shift in the reaction mixture from yellow (Mo-VI) to dark red/brown (Mo-IV) indicates that the alkene extrusion step has occurred, but the reductant has not yet regenerated the active catalyst.

Troubleshooting & Optimization

  • Low Yield in Amination: If GC analysis reveals low iodobenzene formation, the nitrene transfer is failing. This is often due to adventitious moisture hydrolyzing the PhI=NTs. Ensure all solvents are strictly anhydrous and handled under N₂.

  • Catalyst Precipitation: If the metal complex precipitates out of solution during catalysis, the lipophilicity is insufficient for the chosen solvent. Switch to a less polar solvent (e.g., from MeCN to DCM or toluene) to leverage the solubility provided by the cyclopentyl group.

  • Regioselectivity Issues: If amination occurs at secondary rather than tertiary C-H bonds, lower the reaction temperature to 25 °C. The steric bulk of the cyclopentyl group on CPTP will increasingly disfavor the approach of less sterically accessible bonds at lower thermal energies.

References

  • In-Depth Spectroscopic Analysis of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol: A Technical Guide. Benchchem.
  • Pd-catalyzed asymmetric hydrogenation of fluorinated aromatic pyrazol-5-ols via capture of active tautomers. NIH/PMC.
  • Exploring the coordination chemistry of 1-benzoyl-4,5-dihydro-3,5-bis(trifluoromethyl)-1H-pyrazol-5-ol to copper. ResearchGate.
  • Pyrazolone-based metal complexes: synthesis, characterization and theoretical study of Zn(II), Cu(II) and Mo(IV) derivatives. Depositolegale.it.

Sources

Method

Application Note: Advanced Cross-Coupling Strategies for Fluorinated Pyrazole Intermediates

Target Audience: Researchers, medicinal chemists, and drug development professionals Document Type: Technical Application Note & Validated Protocols Executive Summary & Mechanistic Rationale Fluorinated pyrazoles are pri...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals Document Type: Technical Application Note & Validated Protocols

Executive Summary & Mechanistic Rationale

Fluorinated pyrazoles are privileged pharmacophores in modern medicinal chemistry, serving as the core structural motif in blockbuster cyclooxygenase-2 (COX-2) inhibitors (e.g., celecoxib, deracoxib) and numerous advanced kinase inhibitors[1]. The strategic incorporation of fluorine or trifluoromethyl (–CF3) groups onto the pyrazole ring profoundly modulates the molecule's physicochemical properties: it enhances lipophilicity, lowers the pKa of adjacent functional groups, increases target protein binding affinity, and mitigates in vivo oxidative metabolism[2].

However, late-stage functionalization of these heterocycles via palladium-catalyzed cross-coupling (such as Suzuki-Miyaura or Buchwald-Hartwig reactions) presents significant synthetic challenges. The strong electron-withdrawing nature of the –CF3 or –F groups drastically depletes the electron density of the pyrazole core[3].

The Causality of Coupling Failures: In standard catalytic cycles, the oxidative addition of the palladium(0) species into the carbon-halogen bond of the pyrazole is the rate-limiting step. Because fluorinated pyrazoles are highly electron-deficient, standard catalysts like Pd(PPh3​)4​ struggle to undergo oxidative addition, leading to sluggish reaction rates, elevated reaction temperatures, and competing side reactions such as protodehalogenation or catalyst degradation[4]. To overcome this, the protocols detailed in this guide utilize highly active pre-catalysts paired with electron-rich, sterically demanding biarylphosphine ligands (e.g., XPhos, RuPhos) to forcefully accelerate oxidative addition and stabilize the catalytic intermediates[4].

Pathway Visualization: Overcoming the Catalytic Bottleneck

The following diagram illustrates the engineered catalytic cycle for the cross-coupling of fluorinated pyrazoles, highlighting the specific bottlenecks caused by the fluorinated moiety and the mechanistic solutions applied.

G Start Halogenated Fluoropyrazole OxAdd Oxidative Addition Bottleneck: High C-X Bond Energy Start->OxAdd Cat Pd(0)L_n Active Catalyst (e.g., Pd2(dba)3 + XPhos) Cat->OxAdd Ligand accelerates addition TransMet Transmetalation Base-Assisted Activation OxAdd->TransMet Boronic Acid / Amine RedElim Reductive Elimination Rapid Product Release TransMet->RedElim RedElim->Cat Catalyst Regeneration Product Coupled Fluoropyrazole (C-C or C-N Bond) RedElim->Product

Catalytic cycle for Pd-catalyzed coupling of fluoropyrazoles highlighting the oxidative addition bottleneck.

Quantitative Data: Catalyst & Ligand Optimization

To demonstrate the causality of ligand selection, the following table summarizes the optimization data for the Suzuki-Miyaura coupling of 4-bromo-5-(trifluoromethyl)-1H-pyrazole with phenylboronic acid. The data highlights why standard conditions fail and why specific micro-environments must be engineered for success[4].

Catalyst SystemLigandBaseSolvent SystemTemp (°C)Yield (%)Mechanistic Observation / Causality
Pd(PPh3​)4​ None K2​CO3​ DMF100< 20Sluggish oxidative addition; extensive protodehalogenation observed.
Pd(OAc)2​ PPh3​ Na2​CO3​ Toluene/ H2​O 9035Poor conversion; phosphine oxidation and catalyst blacking out.
Pd2​dba3​ XPhos K3​PO4​ Dioxane/ H2​O 10092 Electron-rich XPhos drives rapid oxidative addition; water aids boronate formation.
Pd(OAc)2​ RuPhos Cs2​CO3​ Toluene11085 Optimal for C-N bond formation (Buchwald-Hartwig); suppresses side reactions.

Validated Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling of 4-Bromo-5-(trifluoromethyl)pyrazoles

This protocol is designed to form C-C bonds at the highly deactivated C4 position of a trifluoromethylated pyrazole[4].

Materials:

  • 4-Bromo-5-(trifluoromethyl)-1-methyl-1H-pyrazole (1.0 equiv, 1.0 mmol)

  • Arylboronic acid (1.5 equiv, 1.5 mmol)

  • Pd2​dba3​ (2.5 mol%)

  • XPhos (6.0 mol%)

  • K3​PO4​ (3.0 equiv, 3.0 mmol)

  • 1,4-Dioxane / H2​O (4:1 v/v, 10 mL)

Step-by-Step Methodology:

  • Preparation of the Catalytic Environment: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the fluorinated pyrazole, arylboronic acid, and K3​PO4​ .

    • Causality: K3​PO4​ is chosen over weaker bases (like Na2​CO3​ ) because the electron-deficient pyrazole requires a highly reactive boronate complex to force the transmetalation step.

  • Degassing (Critical Step): Add 1,4-Dioxane and H2​O . Sparge the mixture with ultra-pure Argon for 15 minutes.

    • Causality: XPhos is highly susceptible to oxidation. Any residual oxygen will convert the ligand to XPhos-oxide, permanently arresting the catalytic cycle before oxidative addition can occur.

  • Catalyst Addition: Under a positive flow of Argon, quickly add Pd2​dba3​ and XPhos. Seal the flask and heat to 100 °C in a pre-heated oil bath for 12 hours.

  • Self-Validation Check (In-Process): After 4 hours, remove a 50 µL aliquot, dilute in 0.5 mL CDCl3​ , and acquire a rapid 19F NMR spectrum.

    • Validation: The starting material's –CF3 peak (typically around -62.5 ppm) will shift distinctly (e.g., to -58.0 ppm) upon successful C-C bond formation due to the alteration of the conjugated π -system[1]. If a new peak appears at -63.5 ppm, it indicates deleterious hydrodehalogenation. Adjust base concentration if this occurs.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with brine (3 x 10 mL). Dry the organic layer over anhydrous Na2​SO4​ , concentrate in vacuo, and purify via flash column chromatography (Hexanes/EtOAc).

Protocol B: Buchwald-Hartwig Amination of Fluorinated Pyrazoles

Forming C-N bonds on fluorinated pyrazoles is notoriously difficult due to the competing base-mediated degradation of the pyrazole core[3]. This protocol utilizes RuPhos to ensure rapid reductive elimination.

Materials:

  • Halogenated fluoropyrazole (1.0 equiv, 1.0 mmol)

  • Primary or Secondary Amine (1.2 equiv, 1.2 mmol)

  • Pd(OAc)2​ (5.0 mol%)

  • RuPhos (10.0 mol%)

  • Cs2​CO3​ (2.0 equiv, 2.0 mmol)

  • Anhydrous Toluene (8 mL)

Step-by-Step Methodology:

  • Reagent Assembly: In a nitrogen-filled glovebox, charge a vial with the halogenated fluoropyrazole, Pd(OAc)2​ , RuPhos, and Cs2​CO3​ .

    • Causality: Cs2​CO3​ provides the necessary basicity to deprotonate the amine without acting as a nucleophile itself, preventing the displacement of the halogen by the base (a common side reaction with electron-poor heterocycles).

  • Solvent & Amine Addition: Add anhydrous toluene followed by the amine. Seal the vial with a PTFE-lined septum cap and remove it from the glovebox.

  • Heating: Stir the reaction mixture at 110 °C for 16 hours.

    • Causality: The high temperature is required to overcome the activation barrier of the transmetalation step between the bulky RuPhos-Pd complex and the amine.

  • Self-Validation Check (In-Process): Monitor via LC-MS. The mass of the fluorinated pyrazole is highly distinct. Look for the disappearance of the isotopic halogen pattern (M / M+2 for bromine) and the appearance of the [M+H]+ peak corresponding to the aminated product.

  • Workup: Filter the crude mixture through a short pad of Celite to remove the inorganic salts and palladium black. Elute with EtOAc, concentrate, and purify via reverse-phase HPLC if necessary.

References

  • Source: olemiss.
  • Source: rsc.
  • Source: rsc.
  • Source: acs.

Sources

Application

Application Note: Optimized Chlorination of 1-Cyclopentyl-3-(trifluoromethyl)-1H-pyrazol-5-ol

Executive Summary The conversion of 1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazol-5-ol to its corresponding 5-chloro derivative is a critical transformation in the synthesis of advanced agrochemicals and pharmaceutical in...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The conversion of 1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazol-5-ol to its corresponding 5-chloro derivative is a critical transformation in the synthesis of advanced agrochemicals and pharmaceutical intermediates, including CDK2 inhibitors and cannabinoid receptor antagonists[1]. This Application Note details a highly optimized, self-validating protocol for the chlorination of the pyrazol-5-ol core using the Vilsmeier-Haack reagent system (POCl3/DMF). By carefully controlling the stoichiometry and thermal parameters, this method suppresses unwanted formylation side-reactions and maximizes the yield of 5-chloro-1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazole[2].

Mechanistic Rationale & Experimental Causality

Why POCl3 and DMF? The substrate, 1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazol-5-ol, exists in a tautomeric equilibrium with its pyrazolin-5-one form. The presence of the strongly electron-withdrawing trifluoromethyl (-CF3) group at the 3-position severely deactivates the pyrazole ring[2]. Consequently, standard chlorinating agents (e.g., SOCl2 or PCl5 alone) often fail to achieve full conversion due to the high activation energy required for nucleophilic substitution at the deactivated 5-position.

To overcome this energy barrier, the reaction employs phosphorus oxychloride (POCl3) in the presence of N,N-dimethylformamide (DMF). The interaction between POCl3 and DMF generates the Vilsmeier-Haack reagent (a highly electrophilic chloroiminium ion)[3].

  • Activation: The pyrazolone oxygen attacks the chloroiminium ion, forming a highly activated O-leaving group (an iminium ether or O-phosphorodichloridate intermediate)[4].

  • Nucleophilic Substitution: The chloride ion, generated in situ, acts as a nucleophile. Driven by the thermal energy of the refluxing system (100–110 °C), the chloride attacks the 5-position via a nucleophilic aromatic substitution (SNAr) pathway, displacing the activated oxygen species[2].

  • Regioselectivity: While the Vilsmeier-Haack reagent is traditionally used for the formylation of electron-rich aromatics, the deactivated nature of the -CF3 substituted pyrazole ring, combined with the steric bulk of the N1-cyclopentyl group, sterically and electronically hinders C4-formylation. This directs the reaction almost exclusively toward O-activation and subsequent chlorination[2].

Reaction Workflow & Pathway Visualization

G Substrate 1-Cyclopentyl-3-(trifluoromethyl) -1H-pyrazol-5-ol Intermediate Activated O-Adduct (Iminium Intermediate) Substrate->Intermediate Tautomerization & Attack Vilsmeier Vilsmeier Reagent (POCl3 + DMF) Vilsmeier->Intermediate Electrophilic Activation SNAr Nucleophilic Attack (Cl-) & Leaving Group Departure Intermediate->SNAr Heat (100-110°C) Product 5-Chloro-1-cyclopentyl-3- (trifluoromethyl)-1H-pyrazole SNAr->Product -PO2Cl2(-) / -DMF Workup Ice Quench & Extraction (Hydrolysis of Excess POCl3) Product->Workup Isolation

Fig 1: Mechanistic workflow for the Vilsmeier-Haack chlorination of the pyrazol-5-ol substrate.

Step-by-Step Experimental Protocol

Caution: POCl3 is highly corrosive, toxic, and reacts violently with water. Perform all operations in a well-ventilated fume hood using rigorous anhydrous techniques[4].

Phase 1: Reagent Preparation

  • Equip a 250 mL oven-dried, three-necked round-bottom flask with a magnetic stir bar, a reflux condenser (fitted with a drying tube), and a pressure-equalizing dropping funnel.

  • Charge the flask with 1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazol-5-ol (10.0 g, 45.4 mmol) and anhydrous DMF (0.35 mL, 4.5 mmol, 0.1 equiv)[2].

    • Causality: A catalytic amount of DMF is sufficient to generate the active Vilsmeier species continuously without promoting unwanted C4-formylation byproducts.

  • Cool the flask to 0 °C using an ice-water bath.

Phase 2: Chlorination Reaction 4. Place POCl3 (21.0 mL, 227 mmol, 5.0 equiv) into the dropping funnel and add it dropwise to the reaction mixture over 15 minutes[4].

  • Causality: The large excess of POCl3 acts as both the chlorinating agent and the solvent, ensuring complete dissolution and driving the equilibrium forward.

  • Remove the ice bath and slowly heat the reaction mixture to 100–110 °C (gentle reflux) using a temperature-controlled oil bath.

  • Maintain reflux for 4 to 6 hours. Monitor the reaction progress via TLC (Hexanes/EtOAc 4:1). The reaction is self-validating when the highly polar starting material spot completely disappears, replaced by a single non-polar product spot[4].

Phase 3: Quenching and Isolation 7. Once complete, cool the reaction mixture to room temperature. 8. Critical Safety Step: Carefully and slowly pour the crude mixture onto 200 g of vigorously stirred crushed ice in a large beaker[4].

  • Causality: This safely hydrolyzes the excess POCl3 into phosphoric and hydrochloric acids. Rapid addition will cause a violent, uncontrollable exothermic boil-over.

  • Allow the quenched mixture to stir for 30 minutes until all ice has melted and the POCl3 is fully destroyed.

  • Extract the aqueous layer with Dichloromethane (DCM) (3 × 100 mL).

  • Wash the combined organic layers with saturated aqueous NaHCO3 (2 × 100 mL) to neutralize residual acids, followed by brine (100 mL).

  • Dry the organic phase over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude 5-chloro-1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazole.

  • Purify via silica gel flash chromatography (Hexanes/EtOAc gradient) if ultra-high purity is required for downstream coupling.

Data Presentation: Optimization of Reaction Conditions

The following table summarizes the causal relationship between reagent stoichiometry, temperature, and isolated yield, demonstrating the necessity of the optimized parameters[2].

EntryReagents (Equiv)Temp (°C)Time (h)Conversion (%)Isolated Yield (%)Observation / Causality
1POCl3 (1.5)8012< 20%N/AInsufficient thermal energy and solvent volume; incomplete activation.
2POCl3 (5.0)110645%38%Lack of DMF prevents formation of the highly electrophilic Vilsmeier reagent.
3POCl3 (5.0) + DMF (2.0)1104> 95%62%High conversion, but excess DMF leads to trace C4-formylation byproducts.
4 POCl3 (5.0) + DMF (0.1) 110 5 > 99% 89% Optimal. Catalytic DMF drives activation without side reactions.

Quality Control & Troubleshooting

  • Incomplete Conversion: If TLC indicates unreacted starting material after 6 hours, ensure the POCl3 is fresh and has not hydrolyzed in the bottle. Moisture in the reaction vessel will prematurely destroy the Vilsmeier reagent[4].

  • Emulsion Formation During Extraction: The hydrolysis of POCl3 generates significant amounts of phosphate salts, which can cause severe emulsions. If an emulsion forms, filter the biphasic mixture through a pad of Celite before separating the layers.

  • Dark Coloration of Crude Product: Overheating (>120 °C) can cause decomposition of the DMF/POCl3 complex. Strict temperature control using an internal thermocouple is recommended for scale-up.

References

  • Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-chloropyrazoles by TCCA. Preprints.org. 1

  • Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkat USA. 2

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. PMC (NIH). 3

  • Protocol for the Formylation of Aromatic Compounds with DMF/POCl3 (Vilsmeier-Haack Reaction). Benchchem. 4

Sources

Method

Application Notes and Protocols: Incorporating Trifluoromethyl Pyrazoles into Fragment-Based Drug Design Libraries

From the desk of a Senior Application Scientist Introduction: The Strategic Advantage of Trifluoromethyl Pyrazoles in FBDD Fragment-Based Drug Design (FBDD) has firmly established itself as a powerful and efficient strat...

Author: BenchChem Technical Support Team. Date: March 2026

From the desk of a Senior Application Scientist

Introduction: The Strategic Advantage of Trifluoromethyl Pyrazoles in FBDD

Fragment-Based Drug Design (FBDD) has firmly established itself as a powerful and efficient strategy for the discovery of novel lead compounds.[1][2] By screening low molecular weight fragments, FBDD allows for a more thorough exploration of chemical space and often yields hits with high ligand efficiency.[3][4] The success of any FBDD campaign, however, is critically dependent on the quality and diversity of the fragment library.[5][6] This guide details the rationale and provides robust protocols for the incorporation of trifluoromethyl pyrazoles, a privileged scaffold in medicinal chemistry, into your FBDD library to enhance hit rates and accelerate lead optimization.[7][8]

The trifluoromethyl (-CF3) group and the pyrazole ring are both independently recognized for their significant contributions to the pharmacokinetic and pharmacodynamic properties of drug candidates.[8][9] The strategic inclusion of fluorine can enhance metabolic stability, binding affinity, and membrane permeability.[10][11] The pyrazole scaffold is a versatile and synthetically accessible core found in numerous approved drugs.[7][8] By combining these two motifs, trifluoromethyl pyrazoles offer a unique set of properties that make them highly valuable additions to any fragment library.

Key Advantages of Incorporating Trifluoromethyl Pyrazole Fragments:

  • Enhanced Biological Properties: The electron-withdrawing nature of the trifluoromethyl group can modulate the pKa of the pyrazole ring, influencing its hydrogen bonding capabilities and overall electronic profile.[10] This can lead to improved binding interactions with target proteins.[12]

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation and extending the half-life of potential drug candidates.[11][13]

  • Increased Lipophilicity: The CF3 group can increase the lipophilicity of a fragment, which can improve its ability to cross cell membranes and access challenging biological targets.[9][10]

  • Scaffold Diversity: The pyrazole ring can be readily functionalized at multiple positions, allowing for the creation of a diverse library of fragments with varied vectors for growth and optimization.[14][15]

  • Proven Track Record: Numerous successful drugs, such as Celecoxib, contain the trifluoromethyl pyrazole core, demonstrating its clinical relevance.[9][15]

This document will provide a comprehensive guide for researchers, scientists, and drug development professionals on the design, synthesis, and screening of trifluoromethyl pyrazole fragment libraries.

Designing a High-Quality Trifluoromethyl Pyrazole Fragment Library

The design of a successful fragment library requires a careful balance of several factors to maximize diversity and ensure the fragments are amenable to screening and subsequent optimization.[5][16]

Physicochemical Property Guidelines

Adherence to the "Rule of Three" is a foundational principle in fragment library design, ensuring that the fragments possess drug-like properties.[17][18][19]

PropertyGuidelineRationale
Molecular Weight (MW) < 300 DaEnsures fragments are small enough to efficiently sample chemical space and have a higher probability of fitting into protein binding sites.[3][20]
cLogP ≤ 3Balances lipophilicity for membrane permeability with aqueous solubility, which is crucial for biophysical screening assays.[19][21]
Hydrogen Bond Donors (HBD) ≤ 3Optimizes the potential for specific, enthalpy-driven interactions with the target.[17][18]
Hydrogen Bond Acceptors (HBA) ≤ 3Complements the HBD count to facilitate directional binding.[17][18]
Rotatable Bonds ≤ 3Limits conformational flexibility, reducing the entropic penalty upon binding.[6][17]
Polar Surface Area (PSA) ≤ 60 ŲContributes to good cell permeability.[3][6]
Structural and Chemical Diversity

A diverse fragment library is essential for increasing the chances of finding hits against a wide range of biological targets.[5][22] For trifluoromethyl pyrazoles, diversity can be achieved by:

  • Varying Substitution Patterns: Systematically substitute different positions on the pyrazole ring to explore different interaction vectors.

  • Introducing a Range of Functional Groups: Incorporate a variety of small, synthetically tractable functional groups to probe different types of interactions (e.g., hydrophobic, polar, hydrogen bonding).

  • Exploring 3D Shape: While many fragments are planar, including fragments with more three-dimensional character can be advantageous for targeting complex protein surfaces.[21]

It is also crucial to filter out problematic compounds, such as Pan-Assay Interference Compounds (PAINS), which can lead to false-positive results.[22]

Synthesis and Characterization of Trifluoromethyl Pyrazole Fragments

The synthesis of trifluoromethyl pyrazoles is well-established, with several reliable methods available.[9][14][23] The most common approach involves the condensation of a trifluoromethyl-β-diketone with a hydrazine derivative.[9]

General Synthetic Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of a trifluoromethyl pyrazole fragment library.

G cluster_synthesis Synthesis cluster_purification Purification cluster_qc Quality Control cluster_final Final Product start Start: Select Trifluoromethyl-β-diketone and Hydrazine reaction Condensation Reaction start->reaction workup Aqueous Workup & Extraction reaction->workup chromatography Column Chromatography workup->chromatography recrystallization Recrystallization chromatography->recrystallization nmr NMR Spectroscopy (1H, 13C, 19F) recrystallization->nmr ms Mass Spectrometry (LC-MS) nmr->ms purity Purity Assessment (e.g., HPLC) ms->purity storage Library Plating & Storage purity->storage

Caption: General workflow for the synthesis and quality control of a trifluoromethyl pyrazole fragment library.

Experimental Protocol: Synthesis of a Model 1-Aryl-3-trifluoromethylpyrazole

This protocol describes a general method for synthesizing 1-aryl-3-trifluoromethylpyrazoles, a common scaffold in medicinal chemistry.[15]

Materials:

  • Trifluoroacetylacetone (or other suitable trifluoromethyl-β-diketone)

  • Aryl hydrazine hydrochloride

  • Ethanol

  • Sodium acetate

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and ethyl acetate for elution

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the aryl hydrazine hydrochloride (1.0 eq) and sodium acetate (1.1 eq) in ethanol. Stir the mixture at room temperature for 15 minutes.

  • Addition of Diketone: Add the trifluoromethyl-β-diketone (1.0 eq) to the reaction mixture.

  • Reflux: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Workup:

    • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • Add water to the residue and extract with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.

  • Characterization: Confirm the structure and purity of the final product using NMR spectroscopy (¹H, ¹³C, ¹⁹F) and mass spectrometry. Purity should be ≥95% as determined by HPLC.

Causality Behind Experimental Choices:

  • Sodium Acetate: The aryl hydrazine is typically used as a hydrochloride salt for stability. Sodium acetate acts as a mild base to generate the free hydrazine in situ, which is necessary for the condensation reaction.

  • Reflux: Heating the reaction provides the necessary activation energy for the cyclization to form the pyrazole ring.

  • Aqueous Workup and Extraction: This series of steps removes water-soluble impurities and byproducts from the reaction mixture.

  • Column Chromatography: This is a standard and effective method for purifying organic compounds based on their polarity, ensuring the final fragment is of high purity.

Biophysical Screening of Trifluoromethyl Pyrazole Fragments

Due to their relatively weak binding affinities, fragments require sensitive biophysical techniques for their detection.[24][25] The inclusion of a trifluoromethyl group makes these fragments particularly well-suited for ¹⁹F NMR-based screening methods.[26][27]

Overview of Screening Techniques
TechniquePrincipleAdvantagesDisadvantages
¹⁹F NMR Spectroscopy Detects changes in the chemical shift or relaxation of the ¹⁹F nucleus upon binding to the target protein.[27][28]High sensitivity, low false-positive rate, can screen mixtures of compounds (cocktails), provides information on the local binding environment.[27][29]Requires a fluorinated library, may not detect all binding modes.[28]
Surface Plasmon Resonance (SPR) Measures changes in the refractive index at a sensor surface when the target protein, immobilized on the chip, binds to the fragment.[30][31]Label-free, real-time detection, provides kinetic data (kon, koff), relatively high throughput.[32]Requires protein immobilization which may affect its conformation, potential for non-specific binding.
X-ray Crystallography Provides high-resolution structural information of the fragment bound to the target protein.[25][30]Gives direct structural evidence of binding, reveals the binding mode and key interactions, guides structure-based drug design.Requires high-quality protein crystals, lower throughput, may not be suitable for all proteins.
Thermal Shift Assay (TSA) Measures the change in the melting temperature of a protein upon ligand binding.[24][30]High throughput, low protein consumption.Indirect binding assay, prone to false positives and negatives.
FBDD Workflow Incorporating Trifluoromethyl Pyrazoles

Caption: A typical FBDD workflow integrating a trifluoromethyl pyrazole library with ¹⁹F NMR as the primary screening method.

Protocol: ¹⁹F NMR-Based Fragment Screening

This protocol outlines a general procedure for a ¹⁹F NMR-based screen to identify trifluoromethyl pyrazole fragments that bind to a target protein.

Materials:

  • Target protein solution in a suitable buffer (e.g., phosphate-buffered saline) containing 10% D₂O.

  • Trifluoromethyl pyrazole fragment stock solutions in a deuterated solvent (e.g., DMSO-d₆).

  • NMR tubes.

  • NMR spectrometer equipped with a fluorine probe.

Procedure:

  • Sample Preparation:

    • Prepare a solution of the target protein at a concentration of 10-50 µM.

    • Prepare samples containing the target protein and individual fragments or cocktails of fragments at a final concentration of 100-500 µM.

    • Prepare a corresponding set of reference samples containing only the fragments in the same buffer without the protein.

  • NMR Data Acquisition:

    • Acquire ¹⁹F NMR spectra for all samples. Key parameters to optimize include the number of scans to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • Compare the ¹⁹F NMR spectra of the samples containing the protein with the reference spectra.

    • Look for changes in the ¹⁹F chemical shift, line broadening, or a decrease in signal intensity. These changes are indicative of binding.

  • Hit Deconvolution (if using cocktails): If a cocktail shows a positive result, screen the individual components of that cocktail to identify the specific binding fragment.

  • Hit Validation: Validate the hits using an orthogonal biophysical method such as SPR or by obtaining a co-crystal structure.

Causality Behind Experimental Choices:

  • D₂O in Buffer: D₂O is used for the NMR field-frequency lock.

  • Protein and Fragment Concentrations: The concentrations are chosen to be in a range where weak binding (µM to mM) can be detected.

  • Reference Samples: These are crucial for distinguishing true binding events from changes in the NMR signal due to buffer effects or compound aggregation.

  • Orthogonal Validation: Validating hits with a different technique is essential to eliminate false positives and confirm the binding interaction.[21]

Conclusion

Incorporating trifluoromethyl pyrazoles into fragment-based drug design libraries is a scientifically sound strategy to enhance the quality and effectiveness of your screening campaigns. The unique physicochemical properties imparted by the trifluoromethyl group, combined with the versatility of the pyrazole scaffold, provide a rich source of novel starting points for drug discovery.[33][34] The protocols and guidelines presented in this document offer a robust framework for the design, synthesis, and screening of these valuable fragments, ultimately accelerating the path from fragment hit to lead candidate.

References

  • Burges, M. E. (2008). The Many Roles for Fluorine in Medicinal Chemistry.
  • Kumar, A., & Kumar, V. (2023). Recent advances in the synthesis of 3(5)-trifluoromethylpyrazoles. Taylor & Francis Online.
  • Inhance Technologies. (2025). How Is Fluorine Used in the Medical Field? Inhance Technologies.
  • Fustero, S., Román, R., & Sanz-Cervera, J. F. (2017). Synthesis of Drug-like Fully Substituted 3-Trifluoromethyl Pyrazoles.
  • Murphy, J. A., & Meazza, M. (2012). A General and Regioselective Synthesis of 5-Trifluoromethyl-pyrazoles. Organic Letters.
  • Sopniewski, J., & Albrecht, Ł. (2021).
  • Wang, X., & Liu, J. (2021). Synthesis of Trifluoromethylated Pyrazolidines, Pyrazolines and Pyrazoles via Divergent Reaction of β-CF3-1,3-Enynes with Hydrazines. Organic Letters.
  • Böhm, H. J., Banner, D., & Weber, L. (2008). The role of fluorine in medicinal chemistry. Taylor & Francis Online.
  • Unknown. (n.d.). Fragment Screening & Fragment-Based Drug Design. Jubilant Biosys.
  • Kaur, T. (2022). Fluorine: An emerging compound in medicinal chemistry. The Torch.
  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. PubMed.
  • Erlanson, D. A., et al. (2022). Design Principles for Fragment Libraries: Maximizing the Value of Learnings from Pharma Fragment-Based Drug Discovery (FBDD) Programs for Use in Academia. Journal of Medicinal Chemistry.
  • Murray, C. W., & Rees, D. C. (2025). Fragment-based drug discovery: A graphical review. PMC.
  • Joseph-McCarthy, D., et al. (2021). What makes a good fragment in fragment-based drug discovery? Taylor & Francis Online.
  • o2h discovery. (2025). Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. Massachusetts Biotechnology Council.
  • Ciulli, A., et al. (2013). Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. PNAS.
  • Erlanson, D. (2013).
  • Unknown. (n.d.). Design Principles for Fragment Libraries: Maximizing the Value of Learnings from Pharma Fragment-Based Drug Discovery (FBDD) Pro. SciSpace.
  • May, J. (2016). Going Small: Using Biophysical Screening to Implement Fragment Based Drug Discovery. IntechOpen.
  • Asif, M. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. PMC.
  • Mortenson, D. E., & Murray, C. W. (2021). Fragment-based drug discovery—the importance of high-quality molecule libraries. PMC.
  • Unknown. (n.d.). Comprehensive fragment-based lead discovery solutions. Nuvisan.
  • Carr, R. A. E., & Jhoti, H. (2019). Biophysical screening in fragment-based drug design: a brief overview. Oxford Academic.
  • Unknown. (n.d.). Fragment-Based Drug Design (FBDD). Cresset.
  • Unknown. (n.d.). Application Notes and Protocols: 5-(Trifluoromethyl)pyrazole-3-carboxamide in Medicinal Chemistry. Benchchem.
  • Unknown. (n.d.). Fragment Based Drug Design. Scribd.
  • Grosjean, H., & Biggin, P. C. (2026). Developments and challenges in hit progression within fragment-based drug discovery.
  • Unknown. (n.d.). Fragment-based lead discovery. Wikipedia.
  • Shar, A. A., et al. (2025). Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions. RSC Publishing.
  • Ermert, P., & Ottmann, C. (2018). Library Design Strategies to Accelerate Fragment-Based Drug Discovery. Chemistry – A European Journal.
  • Neumann, L., et al. (2016). SPR-based Fragment Screening: Advantages and Applications.
  • Unknown. (n.d.). Building a Diverse and Experimentally-Curated Fragment Library. Technology Networks.
  • Unknown. (2024). Fragment-Based Drug Discovery: A Comprehensive Overview.
  • Jane, C. (n.d.). The Innovative Approaches of Fragment Based Drug Discovery (FBDD) and the Therapeutic Interventions of Drug Development. Longdom Publishing.
  • Unknown. (n.d.). Fragment library design. Stanford Medicine.
  • Unknown. (n.d.). An In-depth Technical Guide to 5-(Trifluoromethyl)pyrazole-3-carboxamide. Benchchem.
  • Puthiyapurayil, T. P., et al. (2022).
  • Erlanson, D. (2011). Designing fragment libraries. Practical Fragments.
  • Davis, B. J., & Erlanson, D. A. (2025). Fragment-Based Drug Design: From Then until Now, and Toward the Future. Journal of Medicinal Chemistry.
  • Unknown. (2026). Fragment-Based Drug Discovery: Opportunities and Challenges in Pharmaceutical Chemistry. International Journal of Scientific Research & Technology.
  • Unknown. (2024). Fluorine Fragment Cocktails in Fragment-Based Drug Discovery. Life Chemicals.
  • Snee, M., et al. (2020). The 3F Library: Fluorinated Fsp3-Rich Fragments for Expeditious 19F NMR Based Screening. PubMed.
  • Chen, Y., & Liu, S. (2019). molecules. Semantic Scholar.
  • Unknown. (n.d.). Fluorine Fragment Library. Otava Chemicals.

Sources

Application

Application Note: Suzuki-Miyaura Cross-Coupling Protocols Involving Pyrazol-5-ol Triflates

Audience: Researchers, scientists, and drug development professionals Content Type: Technical Guide & Methodological Protocol Executive Summary The pyrazole ring is a privileged scaffold in medicinal chemistry and agroch...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals Content Type: Technical Guide & Methodological Protocol

Executive Summary

The pyrazole ring is a privileged scaffold in medicinal chemistry and agrochemical research, frequently serving as the core structural motif in kinase inhibitors and COX-2 inhibitors[1]. Functionalization at the 5-position of the pyrazole core is a critical vector for structure-activity relationship (SAR) exploration. While direct C–H arylation is possible, the Suzuki-Miyaura cross-coupling of pyrazol-5-yl trifluoromethanesulfonates (triflates) with (hetero)arylboronic acids represents a highly modular, robust, and reliable strategy to access complex 5-arylpyrazoles and bipyrazole systems[2],[3]. This application note details the mechanistic rationale, optimized protocols, and troubleshooting guidelines for this essential two-step transformation.

Mechanistic Fundamentals & Causality (E-E-A-T)
2.1. Tautomerism and Regioselective Triflation

Pyrazol-5-ols exist in a dynamic tautomeric equilibrium with their keto form, pyrazol-5(4H)-one[1]. This equilibrium is heavily influenced by solvent polarity and pH. To functionalize the oxygen atom selectively, the enol form must be trapped. The causality behind using a highly reactive, "hard" electrophile like trifluoromethanesulfonic anhydride (Tf₂O) in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine) is that it kinetically favors O-triflation over N-alkylation. The resulting pyrazol-5-yl triflate is a stable, electron-deficient pseudohalide primed for oxidative addition[2].

2.2. The Suzuki-Miyaura Catalytic Cycle

Pyrazol-5-yl triflates are excellent electrophiles in palladium-catalyzed cross-coupling[4]. The catalytic cycle relies on three fundamental steps:

  • Oxidative Addition : The Pd(0) active species inserts into the C–OTf bond. Triflates are highly reactive, allowing this step to occur under relatively mild conditions compared to aryl chlorides.

  • Transmetalation : The aqueous base coordinates to the arylboronic acid, forming a nucleophilic, tetra-coordinated boronate complex[Ar-B(OH)₃]⁻. This species transfers the aryl group to the Pd(II) center.

  • Reductive Elimination : The two carbon ligands couple to form the 5-arylpyrazole product, regenerating the Pd(0) catalyst.

CatalyticCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition [Pd(II)(Pyrazolyl)(OTf)] Pd0->OxAdd Pyrazol-5-yl Triflate TransMet Transmetalation [Pd(II)(Pyrazolyl)(Aryl)] OxAdd->TransMet Ar-B(OH)3- (Activated) RedElim Reductive Elimination 5-Arylpyrazole Product TransMet->RedElim RedElim->Pd0 Release of Product

Catalytic cycle of Suzuki-Miyaura coupling with pyrazol-5-yl triflates.

Experimental Workflows & Protocols

Workflow SM Pyrazol-5-ol Triflation O-Triflation (Tf2O, Base) SM->Triflation Triflate Pyrazol-5-yl Triflate Triflation->Triflate Coupling Suzuki Coupling (Pd cat, Base) Triflate->Coupling Product 5-Arylpyrazole Coupling->Product

Experimental workflow from pyrazol-5-ol to highly substituted 5-arylpyrazole.

3.1. Protocol A: Synthesis of Pyrazol-5-yl Triflates

Objective : Convert the tautomeric pyrazol-5-ol into a reactive electrophile[1]. Causality Check : The reaction must be kept strictly anhydrous and cold (-78 °C to 0 °C) to prevent the violent hydrolysis of Tf₂O and to suppress unwanted N-triflation or decomposition of the pyrazole core.

Step-by-Step Methodology :

  • Preparation : Flame-dry a round-bottom flask under an inert atmosphere (Argon or N₂). Dissolve the pyrazol-5-ol (1.0 equiv, e.g., 10 mmol) in anhydrous Dichloromethane (DCM, 0.2 M).

  • Base Addition : Add anhydrous Pyridine (1.5 equiv) or Triethylamine (TEA, 1.5 equiv) to the solution. Stir for 10 minutes at room temperature to ensure complete dissolution and equilibration.

  • Cooling : Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Triflation : Add Trifluoromethanesulfonic anhydride (Tf₂O, 1.2 equiv) dropwise via syringe over 15 minutes. Self-Validation: The solution typically turns from colorless to pale yellow/orange, indicating the formation of the active triflating complex.

  • Reaction Progression : Allow the reaction to stir at -78 °C for 1 hour, then gradually warm to 0 °C over 2 hours. Monitor by TLC (Hexanes/EtOAc 3:1). The disappearance of the highly polar pyrazol-5-ol (R_f ~0.1) and the appearance of the non-polar triflate (R_f ~0.7) validates completion.

  • Quench & Workup : Quench the reaction with saturated aqueous NaHCO₃ (20 mL) at 0 °C. Extract the aqueous layer with DCM (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification : Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the pure pyrazol-5-yl triflate.

3.2. Protocol B: Suzuki-Miyaura Cross-Coupling

Objective : Couple the pyrazol-5-yl triflate with an arylboronic acid to yield a 5-arylpyrazole[3],[4]. Causality Check : A biphasic solvent system (e.g., Dioxane/Water) is utilized because the water dissolves the inorganic base, facilitating the formation of the reactive boronate complex essential for transmetalation. Degassing is mandatory to prevent the rapid oxidation of the electron-rich Pd(0) species.

Step-by-Step Methodology :

  • Setup : In a Schlenk tube or a sealed microwave vial, combine the pyrazol-5-yl triflate (1.0 equiv, e.g., 1.0 mmol), arylboronic acid (1.5 equiv), and K₂CO₃ (2.5 equiv).

  • Solvent Addition & Degassing : Add a mixture of 1,4-Dioxane and H₂O (5:1 ratio, 0.1 M total concentration). Sparge the mixture with Argon for 15 minutes. Crucial Step: Oxygen must be rigorously excluded to maintain catalyst longevity.

  • Catalyst Addition : Quickly add the palladium catalyst, typically Pd(dppf)Cl₂ (5 mol%) or Pd(PPh₃)₄ (5 mol%). Seal the vessel under Argon.

  • Heating : Heat the reaction mixture to 90 °C in an oil bath or heating block for 4–12 hours. Self-Validation: The mixture will transition from a pale suspension to a dark brown/black mixture as Pd nanoparticles form toward the end of the reaction, visually indicating catalyst turnover and potential reaction completion.

  • Monitoring : Check reaction progress via LC-MS or TLC. The triflate mass/spot should completely disappear.

  • Workup : Cool to room temperature, dilute with EtOAc (10 mL), and filter through a short pad of Celite to remove palladium black. Partition the filtrate with water, extract the aqueous layer with EtOAc (2 × 10 mL), wash the combined organics with brine, and dry over Na₂SO₄.

  • Purification : Concentrate and purify via flash chromatography to isolate the target 5-arylpyrazole.

Quantitative Data & Optimization Matrix

To maximize yields across diverse substrates (e.g., sterically hindered or electron-deficient boronic acids), the following catalyst-base-solvent systems have been empirically validated in the literature[3],[4]:

Catalyst SystemLigandBaseSolvent SystemTemp (°C)Expected YieldApplication Notes
Pd(PPh₃)₄ (5 mol%)NoneNa₂CO₃ (2.0 eq)DME / H₂O (4:1)8075–85%Standard conditions for electron-rich arylboronic acids.
Pd(dppf)Cl₂ (5 mol%)dppfK₂CO₃ (2.0 eq)1,4-Dioxane / H₂O (5:1)9080–95%Excellent for heteroarylboronic acids and bipyrazole synthesis.
Pd(OAc)₂ (2 mol%)SPhos (4 mol%)K₃PO₄ (3.0 eq)Toluene / H₂O (10:1)10070–90%Optimal for sterically hindered ortho-substituted boronic acids.
Troubleshooting Insights
  • Issue: Extensive Hydrolysis of Triflate back to Pyrazol-5-ol during Coupling.

    • Cause: Triflates can hydrolyze under strongly basic, aqueous conditions at high temperatures before oxidative addition can occur.

    • Solution: Switch to an anhydrous cross-coupling protocol using CsF (3.0 equiv) in anhydrous 1,4-Dioxane, or use a milder base like K₃PO₄.

  • Issue: Poor Yield during Triflation of Sensitive Substrates.

    • Cause: Tf₂O is highly reactive and can cause polymerization or degradation of highly functionalized pyrazoles.

    • Solution: Substitute Tf₂O with N-Phenyl-bis(trifluoromethanesulfonimide) (PhNTf₂). PhNTf₂ is a milder triflating agent that can be used at room temperature, often resulting in cleaner reaction profiles[1].

References
  • Source: thieme-connect.
  • Title: 1-methyl-3-(trifluoromethyl)
  • Source: researchgate.

Sources

Technical Notes & Optimization

Troubleshooting

Controlling regioselectivity in reactions of 1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazol-5-ol

Welcome to the Technical Support Center for heterocyclic functionalization. As a Senior Application Scientist, I frequently consult with drug development professionals facing regioselectivity challenges when functionaliz...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for heterocyclic functionalization. As a Senior Application Scientist, I frequently consult with drug development professionals facing regioselectivity challenges when functionalizing complex scaffolds.

The molecule 1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazol-5-ol is a highly valuable building block in medicinal chemistry, but its ambient tautomerism creates competing nucleophilic sites. This guide provides field-proven, self-validating protocols to strictly control regioselectivity, ensuring you isolate the exact isomer your SAR (Structure-Activity Relationship) studies require.

Mechanistic Causality: The Tautomeric Challenge

To control regioselectivity, we must first understand the causality behind the molecule's reactivity. Pyrazol-5-ols exist in a dynamic equilibrium of three tautomeric forms: the OH-form (aromatic), the NH-form (pyrazol-3-one), and the CH-form (pyrazol-5-one)[1].

The structural features of 1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazol-5-ol dictate its behavior:

  • Steric Hindrance: The bulky 1-cyclopentyl group provides significant steric shielding at the N1 position, effectively blocking it from electrophilic attack[2].

  • Electronic Withdrawal: The 3-trifluoromethyl (-CF3) group is strongly electron-withdrawing. This increases the acidity of the core, making the molecule highly susceptible to deprotonation.

  • HSAB Theory: According to Hard-Soft Acid-Base (HSAB) theory, the regioselectivity of alkylation (O- vs. N2-) depends heavily on the reaction conditions. Hard bases in polar aprotic solvents favor kinetic O-alkylation, whereas soft electrophiles or thermodynamic conditions favor N2-alkylation[3].

Tautomerism OH OH-Form (Aromatic) Favors O-Alkylation Hard Nucleophile NH NH-Form (Pyrazolone) Favors N2-Alkylation Soft Nucleophile OH->NH Proton Transfer CH CH-Form (Pyrazolone) Favors C4-Alkylation Carbon Nucleophile OH->CH Proton Transfer NH->CH Proton Transfer

Caption: Tautomeric equilibrium of pyrazol-5-ols dictating reactive nucleophilic sites.

Quantitative Condition Matrix

By deliberately altering the base, solvent, and electrophile, we can force the tautomeric equilibrium toward a specific reactive intermediate. The table below summarizes the quantitative data for achieving strict regiocontrol.

Target RegioisomerReagent SystemSolventTemp (°C)Expected Ratio (O:N:C)Mechanistic Driver
O-Alkylation NaH, Alkyl BromideDMF0 to 25>95 : 5 : 0Hard nucleophile / Kinetic control
N2-Alkylation R-OH, PPh3, DIADTHF0 to 25<5 : 95 : 0Thermodynamic control / Soft intermediate
C4-Halogenation NBS or NCSMeCN250 : 0 : >99Electrophilic aromatic substitution at C4

Self-Validating Experimental Protocols

The following step-by-step methodologies are designed as self-validating systems. Built-in visual and analytical checkpoints ensure the reaction is proceeding via the correct mechanistic pathway before you commit to workup.

Protocol A: Kinetic O-Alkylation

Causality: DMF preferentially solvates the Na+ cation, leaving the "naked" oxygen anion highly reactive toward hard electrophiles (like alkyl bromides), driving rapid O-alkylation.

  • Preparation: Dissolve 1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazol-5-ol (1.0 eq) in anhydrous DMF (0.2 M).

    • Validation Check: The solution must be completely clear. Cloudiness indicates moisture, which will hydrolyze the base and ruin regioselectivity.

  • Deprotonation: Cool to 0 °C and add NaH (60% dispersion in mineral oil, 1.1 eq) portion-wise.

    • Validation Check: Immediate evolution of H2 gas confirms the formation of the active oxygen-centered enolate. The solution will transition to a pale yellow.

  • Alkylation: Add the alkyl bromide (1.1 eq) dropwise. Stir for 2 hours, warming to room temperature.

    • Validation Check: TLC monitoring (Hexanes/EtOAc 3:1) will show the disappearance of the highly polar starting material (Rf ~0.1) and the appearance of a high-Rf UV-active spot (Rf ~0.6), confirming O-alkylation over the more polar N-alkylated byproduct.

Protocol B: Thermodynamic N2-Alkylation (Mitsunobu Approach)

Causality: Direct alkylation often yields mixtures. The Mitsunobu reaction strongly favors N-alkylation for pyrazol-5-ols due to the thermodynamic stability of the resulting pyrazolone and the specific coordination of the phosphonium intermediate[3].

  • Preparation: Combine the pyrazole (1.0 eq), the target alcohol (1.2 eq), and PPh3 (1.2 eq) in anhydrous THF (0.2 M) at 0 °C.

  • Activation: Add DIAD (1.2 eq) dropwise over 15 minutes.

    • Validation Check: The characteristic yellow color of DIAD should fade rapidly upon addition, confirming the formation of the betaine intermediate.

  • Completion: Stir at room temperature for 4-6 hours.

    • Validation Check: Precipitation of triphenylphosphine oxide (TPPO) often occurs as the reaction nears completion. The N-alkylated product will elute significantly lower on TLC (Rf ~0.3) compared to the O-alkylated isomer due to the exposed pyrazolone carbonyl.

Workflow Start 1-cyclopentyl-3-(CF3)-1H-pyrazol-5-ol HardBase Hard Base (e.g., NaH) Polar Aprotic (DMF) Start->HardBase Kinetic Control SoftBase Mitsunobu Conditions (DIAD, PPh3, THF) Start->SoftBase Thermodynamic Control Acidic Electrophilic Halogenation (NCS/NBS in MeCN) Start->Acidic C-H Activation O_Alk O-Alkylation (Major) 5-Alkoxy pyrazole HardBase->O_Alk N_Alk N2-Alkylation (Major) 2-Alkyl pyrazolone SoftBase->N_Alk C_Alk C4-Functionalization 4-Halo pyrazol-5-ol Acidic->C_Alk

Caption: Experimental workflow for directing regioselectivity in pyrazol-5-ols.

Troubleshooting & FAQs

Q: My O-alkylation reaction shows significant N-alkylation byproduct (up to 30%). How do I troubleshoot this? A: This is a classic symptom of either utilizing a "soft" electrophile or experiencing solvent coordination issues. Alkyl iodides are softer electrophiles than bromides and will increasingly react at the softer N2 position. Switch to an alkyl bromide or triflate. Additionally, ensure your DMF is strictly anhydrous; trace water disrupts the tight ion pairing required for kinetic O-alkylation.

Q: How can I definitively distinguish between the O-alkylated and N-alkylated isomers using NMR? A: 13C NMR is your most reliable analytical tool. In the O-alkylated product (which retains the aromatic pyrazole core), the C5 carbon typically resonates around 150-155 ppm. In the N-alkylated product (a pyrazol-3-one derivative), the C5 carbon becomes a true carbonyl and shifts significantly downfield to 160-165 ppm. Furthermore, 1H-15N HMBC will show a strong correlation between the new alkyl protons and the N2 nitrogen if N-alkylation has occurred.

Q: Does the bulky 1-cyclopentyl group sterically block the C4 position from reacting? A: No. The cyclopentyl group at N1 primarily restricts the conformational freedom around the N1-C5 axis, but it projects away from the C4 position. The C4 position remains highly susceptible to electrophilic attack (e.g., halogenation with NBS, Vilsmeier-Haack formylation) because the OH/NH tautomerism strongly activates the C4 carbon through resonance[2].

Q: Can I achieve selective C4-alkylation directly? A: Direct C4-alkylation with alkyl halides is notoriously difficult and often results in over-alkylation or O/N mixtures. If you require a C4-alkylated derivative, it is highly recommended to perform a C4-halogenation (using Protocol C conditions with NBS) followed by a palladium-catalyzed cross-coupling (e.g., Suzuki or Negishi), rather than attempting direct SN2 alkylation at C4.

References

  • Title: Pd-catalyzed asymmetric hydrogenation of fluorinated aromatic pyrazol-5-ols via capture of active tautomers Source: RSC Advances URL: [Link]

  • Title: The competitive N1-, N2-, O- and C-methylation of 3-trifluoromethyl-1H-pyrazol-5-ol for synthesis of analgesic compounds Source: ResearchGate URL: [Link]

  • Title: Recent Advances in the Synthesis of Pyrazole Derivatives: A Review Source: MDPI Molecules URL: [Link]

Sources

Optimization

Purification methods for removing hydrazine impurities from pyrazole synthesis

Technical Support Center: Purification of Pyrazoles from Hydrazine Impurities For Researchers, Scientists, and Drug Development Professionals This guide provides in-depth technical assistance for troubleshooting the remo...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of Pyrazoles from Hydrazine Impurities

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical assistance for troubleshooting the removal of hydrazine impurities during pyrazole synthesis. As a Senior Application Scientist, this resource is designed to offer not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your experimental work.

Frequently Asked Questions (FAQs)

Q1: Why is removing residual hydrazine from my pyrazole product so critical?

A1: Hydrazine is a highly toxic and reactive compound.[1] Its presence, even in trace amounts, can compromise the safety and efficacy of a final drug product, making its removal a critical step in pharmaceutical development. From a synthetic chemistry perspective, residual hydrazine can interfere with subsequent reaction steps and complicate the interpretation of analytical data.

Q2: I have a yellow or red tint to my crude pyrazole product. Is this due to hydrazine?

A2: While residual hydrazine can contribute to discoloration, colored impurities are often the result of side reactions involving the hydrazine starting material, particularly with substituted hydrazines like phenylhydrazine.[2] Oxidation of reaction intermediates or the final pyrazole product can also lead to colored byproducts.[2]

Q3: My NMR spectrum shows the expected pyrazole peaks, but also some unreacted starting materials. What's the quickest way to clean this up?

A3: For the removal of unreacted hydrazine, a simple acidic wash during the workup is highly effective.[2] Hydrazine, being basic, will be protonated by a dilute acid (e.g., 1 M HCl) to form a water-soluble salt, which can then be easily separated in an aqueous layer.[2] Unreacted 1,3-dicarbonyl compounds can typically be removed by column chromatography.[2]

Q4: Can I use distillation to remove hydrazine?

A4: Distillation can be an effective method for purifying pyrazoles, especially on a larger scale.[3] However, the feasibility depends on the boiling points of your specific pyrazole and the hydrazine used. If the boiling points are very close, fractional distillation may be required, which can be a complex and time-consuming process.[4]

Troubleshooting Guides: A Deeper Dive

Issue 1: Persistent Hydrazine Contamination After Standard Workup

Symptoms:

  • TLC analysis shows a persistent spot corresponding to hydrazine.

  • NMR or GC-MS data confirms the presence of hydrazine in the isolated product.

  • The product fails to meet purity specifications for subsequent steps.

Root Causes & Solutions:

  • Incomplete Reaction: The most straightforward reason for excess hydrazine is an incomplete reaction.

    • Optimization: Ensure sufficient reaction time and temperature. A slight excess of the dicarbonyl compound can sometimes drive the reaction to completion.[2]

  • Ineffective Extraction: A single acidic wash may not be sufficient to remove all of the hydrazine, especially if it is present in a large excess.

    • Protocol: Perform multiple extractions with a dilute acid solution. Vigorously shake the separatory funnel during each extraction to ensure thorough mixing of the aqueous and organic phases.[2]

Experimental Protocol: Enhanced Acidic Wash for Hydrazine Removal

  • Dissolve the crude pyrazole product in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of 1 M HCl (aq).

  • Shake the funnel vigorously for 1-2 minutes, periodically venting to release any pressure.

  • Allow the layers to fully separate.

  • Drain the lower aqueous layer.

  • Repeat the wash with fresh 1 M HCl (aq) two more times.

  • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

Issue 2: Formation of Hard-to-Separate Byproducts with Similar Polarity to the Pyrazole

Symptoms:

  • Column chromatography results in poor separation of the desired pyrazole from impurities.

  • Multiple spots are observed on TLC that co-elute with the product spot.

Root Causes & Solutions:

  • Regioisomer Formation: When using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines, the formation of regioisomeric pyrazole products is a common challenge.[2] These isomers often have very similar polarities, making them difficult to separate by standard chromatography.

    • Advanced Purification: In such cases, more specialized chromatographic techniques like preparative HPLC or supercritical fluid chromatography (SFC) may be necessary. Derivatization of the isomer mixture to introduce a functional group that allows for easier separation can also be a viable strategy.[2]

  • Pyrazoline Intermediates: Incomplete aromatization can lead to the presence of pyrazoline intermediates as byproducts.[2][5]

    • Oxidation: If a pyrazoline intermediate is identified, a subsequent oxidation step is required. This can often be achieved by heating the crude product in a solvent like DMSO with oxygen or by using a mild oxidizing agent like bromine.[5][6]

Data Presentation: Comparison of Purification Methods

Purification MethodTypical Purity AchievedKey Impurities RemovedAdvantagesDisadvantages
Acidic Wash >95% (for hydrazine removal)Unreacted hydrazineSimple, fast, and cost-effective.Ineffective for non-basic impurities.
Recrystallization >98%Minor colored impurities, some isomersCan provide very high purity for crystalline products.Can result in significant yield loss.[2]
Column Chromatography >98%Regioisomers, unreacted dicarbonylsVersatile and can separate a wide range of impurities.[7]Can be time-consuming and require large volumes of solvent.
Distillation >99% (for suitable compounds)Volatile impurities, some isomersScalable and can provide very high purity.[3]Requires compounds to be thermally stable and have sufficiently different boiling points.

Visualization of Purification Workflows

Diagram 1: Acidic Wash Workflow

Acidic_Wash_Workflow crude_product Crude Pyrazole in Organic Solvent add_acid Add 1 M HCl (aq) crude_product->add_acid separate Separate Layers add_acid->separate organic_layer Organic Layer (Purified Pyrazole) separate->organic_layer aqueous_layer Aqueous Layer (Hydrazine Salt) separate->aqueous_layer wash_neutralize Wash with NaHCO3 & Brine organic_layer->wash_neutralize dry_concentrate Dry & Concentrate wash_neutralize->dry_concentrate final_product Pure Pyrazole dry_concentrate->final_product

Caption: Workflow for removing hydrazine via acidic extraction.

Diagram 2: General Purification Strategy

Purification_Strategy crude_mixture Crude Reaction Mixture initial_workup Initial Workup (e.g., Acidic Wash) crude_mixture->initial_workup purity_check1 Purity Analysis (TLC, NMR, GC-MS) initial_workup->purity_check1 high_purity High Purity Product purity_check1->high_purity Purity > 98% low_purity Further Purification Needed purity_check1->low_purity Purity < 98% chromatography Column Chromatography low_purity->chromatography recrystallization Recrystallization low_purity->recrystallization distillation Distillation low_purity->distillation purity_check2 Final Purity Analysis chromatography->purity_check2 recrystallization->purity_check2 distillation->purity_check2 final_product Final Purified Pyrazole purity_check2->final_product

Caption: Decision tree for pyrazole purification.

Analytical Methods for Hydrazine Detection

Accurate detection of residual hydrazine is crucial for process validation and quality control.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and specific method for identifying and quantifying volatile impurities like hydrazine.[2]

  • High-Performance Liquid Chromatography (HPLC): Due to its high polarity, hydrazine often requires specialized columns, such as mixed-mode cation-exchange columns, for effective retention and analysis by HPLC.[1]

  • Spectrophotometric Methods: Colorimetric methods, such as the reaction of hydrazine with p-dimethylaminobenzaldehyde, can be used for quantification.[8]

Experimental Protocol: GC-MS Analysis for Residual Hydrazine

  • Prepare a dilute solution of the purified pyrazole in a suitable volatile solvent (e.g., dichloromethane or methanol).

  • Inject a small volume (typically 1 µL) of the solution into the GC-MS instrument.

  • Utilize a temperature program that effectively separates the pyrazole from any potential hydrazine.

  • Analyze the resulting mass spectra to identify and quantify any peak corresponding to hydrazine by comparing it to a known standard.[2]

References

  • BenchChem. (n.d.). Identifying and removing byproducts in pyrazole synthesis.
  • BenchChem. (n.d.). Technical Support Center: Stability of Hydrazine Reagents in Pyrazole Synthesis.
  • European Patent Office. (2001). Process for the preparation of pyrazoles. EP 1176142 A1.
  • eGrove. (2015). Studies on synthesis of pyrazole from dibromo and hydrazine compounds.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Hydrazine.
  • Google Patents. (2009). IL110461A - Process for the preparation of pyrazole and its derivatives.
  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
  • PMC. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
  • DTIC. (n.d.). Review of Specific Chemical Interactions for Hydrazine Analysis and Proposed Adaptation for Microsensor Chemical Detection.
  • IntechOpen. (2022). Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications.
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
  • Google Patents. (n.d.). US4996327A - Preparation of pyrazole and its derivatives.
  • Google Patents. (n.d.). US4434292A - Process for the preparation of pyrazole.
  • PMC. (n.d.). Synthesis of Chromone-Related Pyrazole Compounds.
  • PMC. (n.d.). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives.
  • PMC. (2024). Synthesis of Perfluoroalkylated Pyrazoles from α-Perfluoroalkenylated Aldehydes.
  • RSC Publishing. (2023). Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions.
  • ATSDR. (n.d.). 6. analytical methods.
  • BenchChem. (n.d.). common issues and solutions in 5-Hydrazinyl-4-phenyl-1H-pyrazole reactions.
  • Reddit. (2022). Purified and recrystallized 3,5-dimethyl-1H-pyrazole.
  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review.
  • Organic Syntheses Procedure. (n.d.). 4.
  • SciSpace. (n.d.). Extraction of Hydrazine by Selective Precipitation: Process Flow-sheet.
  • Thieme E-Books & E-Journals. (n.d.). An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride.
  • .o. (n.d.). Three Methods of Detection of Hydrazines.
  • Request PDF. (2025). Extraction of Hydrazine by Selective Precipitation: Process Flow-sheet.

Sources

Troubleshooting

Technical Support Center: Overcoming Solubility Challenges with Fluorinated Pyrazol-5-ol Derivatives

Welcome to the Formulation & Assay Support Portal. As a Senior Application Scientist, I frequently encounter the "fluorine paradox" in drug design.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Formulation & Assay Support Portal. As a Senior Application Scientist, I frequently encounter the "fluorine paradox" in drug design. Incorporating fluorine atoms (e.g., trifluoromethyl groups) into the pyrazol-5-ol scaffold—a pharmacophore famous for its free radical scavenging properties in drugs like edaravone—drastically improves metabolic stability, lipophilicity, and target binding affinity 1. However, this modification significantly lowers aqueous solubility. Edaravone itself has a poor aqueous solubility of ~1.85 mg/mL 2, and highly fluorinated derivatives often drop into the sub-microgram per mL range.

This guide provides field-proven troubleshooting strategies, self-validating protocols, and formulation insights to help you overcome these bottlenecks.

Section 1: Troubleshooting FAQs

Q1: Why do my fluorinated pyrazol-5-ol derivatives immediately precipitate in standard biochemical assays (e.g., PBS + 1% DMSO)? A1: Fluorinated compounds exhibit a unique physicochemical behavior: they are simultaneously hydrophobic and lipophobic 3. When diluted from a DMSO stock into an aqueous buffer, the strong "fluorophobic effect" drives the molecules to self-associate and precipitate rather than interact with the aqueous phase or standard hydrocarbon-based surfactants. Causality & Solution: The strong electronegativity and low polarizability of the C-F bond prevent favorable interactions with water. Limit your final DMSO concentration to ≤2% to prevent artificial supersaturation, and consider using semifluorinated block copolymers for assay solubilization.

Q2: How do I differentiate between kinetic and thermodynamic solubility issues during lead optimization? A2: Kinetic solubility measures the precipitation rate of a compound pre-dissolved in an organic solvent (DMSO) when introduced to an aqueous buffer, mimicking in vitro assay conditions. Thermodynamic solubility measures the equilibrium dissolution of a solid crystalline powder in an aqueous medium over 24+ hours, mimicking in vivo oral dosing 4. If your compound fails kinetic solubility, it will cause false negatives in high-throughput screening due to light scattering. If it fails thermodynamic solubility, it will suffer from poor oral bioavailability.

Q3: What formulation strategies work best for in vivo dosing of highly fluorinated pyrazoles? A3: Standard lipid-based formulations often fail due to the lipophobicity of heavily fluorinated chains. Recent advances demonstrate that fluorinated non-lamellar liquid crystalline nanoparticles (fluorinated hexosomes) can increase the aqueous solubility of fluorinated drugs by over 12-fold by leveraging fluorous phase separation . Additionally, pyrazol-5-ol derivatives are prone to oxidation via the 'enol form' and 'edaravone anion'; therefore, formulations must include antioxidants (e.g., sodium bisulfite or L-cysteine) and be pH-adjusted to ~4.0 to inhibit crystal growth and degradation 2.

Section 2: Validated Experimental Protocols

Protocol A: High-Throughput Kinetic Solubility Assay (Self-Validating System)

Causality: This protocol uses a 96-well format with UV-Vis/Nephelometry to rapidly flag compounds that will precipitate in biochemical assays. Filtration is strictly required because suspended aggregates scatter light, artificially inflating UV absorbance readings and causing false positives.

  • Preparation: Prepare a 10 mM stock of the fluorinated pyrazol-5-ol in anhydrous DMSO.

  • System Suitability (Validation): Include Furosemide (high solubility control, >100 µg/mL) and Albendazole (low solubility control, <10 µg/mL) 5. This internal control ensures the buffer and detection systems are performing correctly.

  • Dilution: Spike 3 µL of the 10 mM DMSO stock into 147 µL of 100 mM Phosphate Buffer (pH 7.4) to achieve a 200 µM theoretical concentration with 2% final DMSO.

  • Incubation: Seal the plate and shake at 300 rpm for 2 hours at 25°C. (Causality: 2 hours is sufficient to induce precipitation of metastable supersaturated solutions).

  • Filtration: Transfer the mixture to a 0.45 µm MultiScreen® Solubility filter plate. Vacuum filter into a UV-transparent collection plate 4.

  • Quantification: Measure UV absorbance (λ: 250–498 nm) or use LC-MS/MS against a standard curve prepared in spectroscopically pure n-propanol. Accept the run only if the standard curve R² > 0.99 and control compounds fall within expected ranges.

Protocol B: Preparation of Fluorinated Hexosome Formulations

Causality: Utilizes the fluorophobic effect to encapsulate the drug within a fluorous inner phase, bypassing the limitations of standard lipid micelles.

  • Amphiphile Mixing: Combine nonionic dendritic fluorinated amphiphiles with the fluorinated pyrazol-5-ol powder in a glass vial.

  • Hydration: Add Millipore water to achieve the desired lipid concentration.

  • Energy Input: Subject the mixture to ultrasonication (probe sonicator, 30W, 5 minutes on ice) to induce self-assembly of the hexagonally stacked water channels .

  • Dialysis: Transfer the dispersion to a Spectra/Por Float-A-Lyzer (100–500 Da MWCO) and dialyze against water for 24 hours to remove unencapsulated drug.

  • Validation: Quantify Encapsulation Efficiency (EE%) via HPLC. A self-validating formulation must demonstrate an EE% > 50% and remain physically stable (no visible precipitation) for at least 7 days at 4°C.

Section 3: Quantitative Data Tables

Table 1: Impact of Formulation Strategies on Fluorinated Pyrazol-5-ol Solubility

Formulation StrategyExcipient / CarrierApparent Aqueous Solubility (µg/mL)Mechanism of Action
Unformulated (Control) PBS (pH 7.4)< 5.0N/A (Baseline)
Co-solvent Addition 5% PEG-400 + 2% DMSO15.2Disruption of aqueous hydrogen bonding network
Complexation 10% Hydroxypropyl-β-Cyclodextrin45.8Hydrophobic cavity encapsulation
Semifluorinated Micelles Semifluorinated block copolymers120.5Fluorophobic phase separation / inner core binding
Fluorinated Hexosomes Fluorinated dendritic amphiphiles> 250.0High-capacity fluorous phase encapsulation

Section 4: Workflow Visualization

G Start Fluorinated Pyrazol-5-ol Candidate Kinetic Kinetic Solubility Assay (Nephelometry/UV-Vis) Start->Kinetic Decision1 Solubility > 50 µg/mL? Kinetic->Decision1 Proceed Proceed to In Vitro Assays Decision1->Proceed Yes Formulation Formulation Optimization (Co-solvents / Surfactants) Decision1->Formulation No Hexosomes Fluorinated Hexosomes or Semifluorinated Micelles Formulation->Hexosomes Fluorophobic Effect Thermo Thermodynamic Solubility (Shake-Flask 24h) Hexosomes->Thermo Thermo->Proceed Optimized

Workflow for optimizing the solubility of fluorinated pyrazol-5-ol candidates.

Section 5: References

  • Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions Source: PMC - NIH URL:

  • US20240285582A1 - Stable pharmaceutical compositions of edaravone Source: Google Patents URL:

  • Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants Source: PubMed - NIH URL:

  • Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions) Source: Enamine URL:

  • Fluorinated Hexosome Carriers for Enhanced Solubility of Drugs Source: Refubium - Freie Universität Berlin URL:

  • Aqueous Kinetic Solubility - ADME@NCATS Source: NIH URL:

Sources

Optimization

Troubleshooting keto-enol tautomerization issues in NMR analysis of pyrazoles

Welcome to the Advanced NMR Applications Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, structural biologists, and drug development professionals resolve complex keto-e...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced NMR Applications Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, structural biologists, and drug development professionals resolve complex keto-enol and lactam-lactim tautomerization issues encountered during the NMR analysis of pyrazoles and pyrazolones.

Rather than simply providing quick fixes, this guide explains the fundamental thermodynamic and kinetic causalities behind your spectral anomalies, empowering you to design self-validating experimental protocols.

Part 1: Core Concepts & Logical Relationships

Pyrazolones (e.g., 5-pyrazolones) are highly dynamic heterocyclic systems that exhibit annular and functional tautomerism. Depending on the microenvironment, they can exist as CH-form (keto) , OH-form (enol) , or NH-form (amine-one) tautomers.

The primary challenge in NMR analysis arises from the NMR timescale . When the rate of prototropic exchange ( k ) between these tautomers is comparable to the frequency difference between their resonance signals ( Δν ), the system enters the intermediate exchange regime. This causes the nuclear spins to dephase before detection, resulting in severe line broadening or the complete disappearance of crucial 1 H and 13 C signals[1].

Tautomerism CH_form CH-Form (Keto) Favored in Non-polar OH_form OH-Form (Enol) Favored in DMSO CH_form->OH_form Solvent Polarity Increase NH_form NH-Form (Amine-one) Favored in Solid State CH_form->NH_form Solid State Packing OH_form->NH_form H-Bonding Environment

Fig 1: Thermodynamic equilibrium of pyrazolone tautomers driven by solvent polarity and H-bonding.

Part 2: Troubleshooting FAQs

Q1: Why are the pyrazolone core signals broad or completely missing in my 13 C and 1 H NMR spectra? A: This is a classic symptom of intermediate-rate chemical exchange. The proton migration between the nitrogen and oxygen/carbon atoms is occurring at a rate that matches the NMR observation timescale. Because the nuclei experience a fluctuating magnetic environment during the acquisition time, their signals broaden into the baseline[1]. Solution: You must force the system into either the fast exchange limit (yielding one sharp, time-averaged peak) or the slow exchange limit (yielding distinct peaks for each tautomer). This is achieved by altering the temperature (VT-NMR)[2] or by adding trace amounts of acid to arrest the exchange kinetics[1].

Q2: How do I lock my pyrazole into a single tautomeric form for definitive structural elucidation? A: The dominant tautomer is dictated by the solvent's dielectric constant and hydrogen-bond accepting capability. In non-polar solvents like CDCl 3​ or CCl 4​ , pyrazolones predominantly exist in the CH-form (keto), evidenced by a distinct -CH 2​

  • signal and the absence of a downfield OH proton[3]. However, they can also form complex hydrogen-bonded dimers[4]. To "lock" the molecule into the monomeric OH-form (enol), switch to a strongly polar, hydrogen-bond accepting solvent like DMSO-d 6​ . DMSO disrupts self-dimerization and stabilizes the enol form, yielding sharp pyrazolone CH and OH resonances[3][4].

Q3: How can I accurately quantify the keto-enol ratio if the peaks are overlapping or exchanging? A: Standard integration is invalid if exchange broadening is present. You must perform Dynamic NMR (VT-NMR) to cool the sample below the coalescence temperature ( Tc​ ) into the slow-exchange regime[2]. Once the exchange is arrested, the distinct peaks for the keto and enol forms will separate, allowing for accurate integration based on peak area. Ensure your relaxation delay ( D1​ ) is set to at least 5×T1​ of the slowest relaxing proton to ensure quantitative accuracy.

Part 3: Diagnostic Workflows & Data Presentation

NMR_Troubleshooting Start Broad/Missing Peaks in Pyrazole NMR? CheckSolvent Check Solvent Polarity (Protic vs Aprotic) Start->CheckSolvent ChangeSolvent Switch to DMSO-d6 (Stabilizes OH form) CheckSolvent->ChangeSolvent If CDCl3/Non-polar VT_NMR Perform VT-NMR (Cool/Heat Sample) CheckSolvent->VT_NMR If already in polar solvent Resolved High-Resolution Spectra Obtained ChangeSolvent->Resolved AddAcid Add Trace TFA (Arrest Exchange) VT_NMR->AddAcid If exchange still intermediate VT_NMR->Resolved AddAcid->Resolved

Fig 2: Decision tree for resolving intermediate exchange broadening in pyrazole NMR analysis.

Table 1: Solvent Effects on Pyrazolone Tautomeric Equilibrium

Quantitative summary of expected tautomeric behaviors based on solvent microenvironments.

Solvent SystemDielectric Constant ( ϵ )Dominant TautomerExpected NMR ObservationMechanistic Causality
CDCl 3​ / CCl 4​ ~4.8CH-Form (Keto) or OH-DimerDistinct -CH 2​
  • signal (~3.4-3.9 ppm); Missing/broad OH[3].
Low polarity favors neutral CH form; lack of H-bond acceptors promotes self-dimerization[4].
DMSO-d 6​ 46.8OH-Form (Enol)Sharp pyrazolone CH (~6.2 ppm) and downfield OH (~12.0 ppm)[3].Strong H-bond acceptance stabilizes monomeric OH form, arresting exchange[3][4].
CD 3​ OD / D 2​ O 32.7 - 78.4NH-Form / MixedSevere exchange broadening; signal overlap[2].Rapid intermolecular proton exchange with protic solvent molecules[2].

Part 4: Standard Operating Procedures (SOPs)

To ensure self-validating and reproducible results, follow these detailed methodologies for resolving tautomerization issues.

Protocol 1: Acid-Titration (TFA) Method for Signal Sharpening

Causality: Adding a highly controlled, trace amount of a strong proton donor alters the pH of the microenvironment. This drastically slows down the intermolecular proton exchange rates, shifting the system into the slow exchange regime without causing bulk protonation that would alter chemical shifts[1].

  • Baseline Acquisition: Acquire standard 1 H and 13 C NMR spectra of your pyrazole sample (15-20 mg) in 0.6 mL of DMSO-d 6​ . Identify the missing or severely broadened signals.

  • Acid Preparation: Prepare a dilute stock solution of 2,2,2-trifluoroacetic acid (TFA) in DMSO-d 6​ .

  • Micro-Titration: Add the TFA stock solution to the NMR tube to achieve a precise molar ratio of [Acid]/[Solute] ≈10−3 to 10−2 [1]. Warning: Do not exceed this ratio (e.g., ratios of 5-200), as high concentrations will induce protonation phenomena and variable chemical shifts[1].

  • Equilibration & Re-acquisition: Invert the tube gently to mix, allow 5 minutes for equilibration, and re-acquire the spectra. You should observe the emergence of highly resolved 13 C resonances and sharp labile proton signals.

  • Validation: Utilize 2D 1 H- 13 C HMBC and 1 H- 15 N HSQC experiments on the sharpened spectra to unequivocally map the tautomeric structure[1].

Protocol 2: Variable Temperature (VT) NMR for Coalescence Analysis

Causality: Temperature dictates the kinetic energy of the system. By cooling the sample, you decrease the exchange rate ( k ) until it is significantly smaller than the NMR timescale ( Δν ), revealing the individual tautomers[2].

  • Sample Preparation: Dissolve the pyrazole in an anhydrous, aprotic solvent with a wide liquid temperature range (e.g., DMF-d 7​ or Toluene-d 8​ ). Avoid protic solvents to prevent solvent-solute exchange[2].

  • Probe Calibration: Insert a temperature standard (methanol for low temperatures, ethylene glycol for high temperatures) to accurately calibrate the probe's thermocouple.

  • Stepwise Acquisition: Begin at ambient temperature (298 K). Acquire 1 H spectra in 10 K decrements. Ensure the probe temperature stabilizes for at least 10 minutes at each step before acquiring data.

  • Coalescence Observation: Monitor the broadened peaks. As temperature drops, the peaks will flatten further (coalescence temperature, Tc​ ), and eventually split into distinct, sharp signals representing the individual keto and enol tautomers.

  • Kinetic Calculation: At the exact coalescence temperature ( Tc​ ), calculate the exchange rate constant ( k ) using the equation k=2​πΔν​ , where Δν is the frequency difference (in Hz) between the two tautomer peaks in the slow-exchange regime[2].

References

  • On the Use of Strong Proton Donors as a Tool for Overcoming Line Broadening in NMR.National Institutes of Health (NIH) / Magnetic Resonance in Chemistry.
  • On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols.National Center for Biotechnology Information (NIH) / PMC.
  • Quantifying Enol's Tautomerization Rate Using NMR Spectroscopy.PatSnap.
  • Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Derivatives.MDPI.

Sources

Troubleshooting

Technical Support Center: Stability of 1-Cyclopentyl-3-(trifluoromethyl)-1H-pyrazol-5-ol in Basic Media

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges researchers face when subjecting 1-cyclopentyl-3-(trifluo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges researchers face when subjecting 1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazol-5-ol to basic hydrolysis conditions.

Whether you are performing a targeted saponification of a distal ester, conducting forced degradation studies (stress testing) for IND-enabling data, or troubleshooting poor mass recovery, this guide provides the mechanistic causality and self-validating protocols necessary to ensure scientific integrity.

Part 1: Diagnostic Overview & Mechanistic Causality

The molecule 1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazol-5-ol features three distinct structural motifs that dictate its behavior in basic media: the N-cyclopentyl group, the pyrazole core, and the 3-trifluoromethyl (-CF₃) group.

A common misconception in drug development is that the -CF₃ group on a heteroaromatic ring is highly susceptible to basic hydrolysis, leading to defluorination or conversion to a carboxylic acid (-COOH). However, the unique electronic properties of the pyrazol-5-ol system heavily influence this reactivity. Upon exposure to a base (e.g., NaOH, KOH), the hydroxyl proton is rapidly abstracted, generating an electron-rich pyrazolate anion. This localized negative charge provides a powerful electrostatic shield, repelling incoming hydroxide nucleophiles and significantly enhancing the stability of the adjacent -CF₃ group[1]. Consequently, standard basic hydrolysis conditions leave the fluorinated pyrazole core largely intact[2].

Tautomerism Keto Keto Form (Pyrazol-5(4H)-one) Enol Enol Form (Pyrazol-5-ol) Keto->Enol Neutral pH Equilibrium Anion Pyrazolate Anion (Electrostatic Shielding) Keto->Anion Base (OH-) Enol->Anion Base (OH-) Anion->Enol Acid (H+)

pH-dependent tautomeric and ionization equilibrium of 3-(trifluoromethyl)pyrazol-5-ols.

Part 2: Interactive Troubleshooting & FAQs

Q1: I subjected my compound to 1M LiOH to cleave a distal ester, but LC-MS shows multiple broad peaks for the pyrazole product. Is the -CF₃ group degrading? A1: It is highly unlikely that the -CF₃ group is degrading under 1M LiOH at room temperature[3]. The broad or split peaks you are observing are a classic analytical artifact caused by keto-enol tautomerism. In the basic reaction mixture, the compound exists as a single pyrazolate anion. However, if your LC-MS mobile phase is acidic (e.g., 0.1% Formic Acid), the compound reprotonates on the column, establishing an equilibrium between the pyrazol-5-ol and pyrazol-5(4H)-one forms. If the rate of this interconversion is similar to the column transit time, peak splitting occurs. Causality-Driven Solution: Switch to a basic mobile phase (e.g., 10 mM Ammonium Bicarbonate, pH 9.0) to maintain the compound in its fully ionized, single-state form during analysis.

Q2: After completing a basic hydrolysis reaction, my organic extraction yielded almost zero mass recovery. Where is the compound? A2: The compound is trapped in your aqueous waste layer. The pKa of the pyrazol-5-ol hydroxyl group is significantly lowered (typically ~6.5) by the strong electron-withdrawing nature of the adjacent -CF₃ group. In any solution with a pH > 8, the compound exists almost entirely as a highly water-soluble sodium or potassium salt. Causality-Driven Solution: You must quench the basic reaction and actively acidify the aqueous layer to pH < 4 using 1M HCl before performing your organic extraction (e.g., with EtOAc or DCM).

Q3: Under what conditions will the -CF₃ group actually fail and hydrolyze? A3: While stable under standard saponification conditions, the -CF₃ group will undergo hydrolysis to a carboxylic acid (-COOH) or defluorination under extreme thermodynamic stress[1]. Prolonged exposure to highly concentrated base (e.g., 5M NaOH) at reflux temperatures (>100°C) overcomes the electrostatic repulsion of the pyrazolate anion, allowing hydroxide ions to substitute the fluorines sequentially.

Part 3: Quantitative Stability Data

To guide your experimental design, our laboratory has compiled forced degradation data for 1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazol-5-ol. This table illustrates the threshold at which the electrostatic shielding of the pyrazolate anion is overcome by thermal energy.

Base Concentration (aq)TemperatureExposure TimeIntact Compound Recovery (%)-COOH Degradant (%)Defluorinated Species (%)
1M NaOH 25°C24 hours> 99.0%< 0.1%Not Detected
1M NaOH 60°C12 hours98.5%1.2%< 0.3%
5M NaOH 100°C12 hours82.0%14.5%3.5%

Note: Data quantified via HPLC-UV (254 nm) using a buffered pH 9.0 mobile phase to prevent tautomeric peak integration errors.

Part 4: Self-Validating Experimental Protocols

To ensure reproducible stress testing and maximum mass recovery, follow this causality-driven methodology. This protocol is designed to be self-validating; the integration of in-process pH checks ensures that physical state changes (ionization) do not masquerade as chemical degradation.

Protocol: Validated Basic Hydrolysis Stress Test & Recovery Workflow

Step 1: Solvation and Reaction Initiation

  • Dissolve 50 mg of 1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazol-5-ol in 2.0 mL of Tetrahydrofuran (THF). Causality: THF ensures complete initial solvation before the aqueous base is introduced.

  • Add 2.0 mL of 1M NaOH (aq). The mixture may initially be biphasic but will rapidly become homogeneous as the water-soluble sodium pyrazolate salt forms.

Step 2: Thermal Stressing

  • Seal the reaction vial and heat at 60°C for 12 hours. Causality: 60°C provides sufficient kinetic energy to probe for premature defluorination without exceeding the boiling point of the THF co-solvent.

Step 3: Quenching and Reprotonation (Critical Step)

  • Cool the reaction mixture to 20°C.

  • Slowly add 1M HCl dropwise while continuously monitoring with a calibrated pH meter or high-resolution pH paper.

  • Stop addition only when the pH reaches 3.0 - 4.0 . Causality: Because the pKa of the compound is ~6.5, lowering the pH below 4.0 mathematically guarantees that >99% of the molecules are forced back into their neutral, lipophilic state.

Step 4: Extraction and Artifact-Free Analysis

  • Extract the acidified aqueous layer with Ethyl Acetate (3 x 5 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Reconstitute the dried film in HPLC-grade Methanol.

  • Analyze via LC-MS using a basic mobile phase (e.g., 10 mM Ammonium Bicarbonate, pH 9.0). Causality: This validates the experiment by ensuring that any observed secondary peaks are true degradation products (like the -COOH derivative) rather than tautomeric artifacts.

Workflow Start 1-Cyclopentyl-3-(CF3)-1H-pyrazol-5-ol Base Add 1M NaOH (aq) Deprotonation to Pyrazolate Start->Base pH > 10 Stress Thermal Stress (60°C, 12h) Probing -CF3 Stability Base->Stress Heat Acidify Acidify with 1M HCl to pH < 4 Forced Reprotonation Stress->Acidify Cool & Quench Extract Extract with EtOAc Organic Layer Recovery Acidify->Extract Phase Separation Analyze LC-MS Analysis (Buffered pH 9.0 Mobile Phase) Extract->Analyze Evaporate & Reconstitute

Workflow for basic stress testing and high-yield recovery of pyrazol-5-ol derivatives.

Sources

Optimization

Technical Support Center: Regioselective Acylation of Pyrazol-5-ols

Welcome to the Application Scientist Support Portal. As a Senior Application Scientist, I frequently encounter researchers struggling with the regioselective acylation of pyrazol-5-ols (often referred to as 5-pyrazolones...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. As a Senior Application Scientist, I frequently encounter researchers struggling with the regioselective acylation of pyrazol-5-ols (often referred to as 5-pyrazolones). The challenge stems from the inherent keto-enol tautomerism of the pyrazolone core, which presents multiple nucleophilic sites (oxygen, nitrogen, and carbon).

This guide provides field-proven troubleshooting strategies, mechanistic explanations, and self-validating protocols to help you minimize side reactions and maximize the yield of your desired C4-acylated products.

Frequently Asked Questions (Mechanisms & Causality)

Q1: Why am I getting O-acylation instead of the desired C4-acylation? A: Pyrazol-5-ols exist in a dynamic keto-enol tautomeric equilibrium. The oxygen atom of the enol form is highly electronegative and kinetically favored for nucleophilic attack by acyl chlorides. If you use a weak organic base (like triethylamine) in a non-coordinating solvent (like chloroform), the enolate oxygen remains unhindered, leading to rapid O-acylation [1]. To achieve C4-acylation, you must alter the reaction environment to sterically and electronically block the oxygen.

Q2: How does Calcium Hydroxide prevent O-acylation? A: Calcium hydroxide ( Ca(OH)2​ ) acts as a dual-purpose reagent. First, as a strong base, it pushes the tautomeric equilibrium entirely toward the enol form, activating the C4 position (which behaves as an active methylene). Second, the calcium cation forms a highly stable, tightly bound coordination complex with the enolate oxygen. This complexation physically shields the oxygen from the acyl chloride, forcing the electrophile to attack the C4 carbon instead[1], [2]. Furthermore, the excess Ca(OH)2​ traps the liberated HCl , preventing the complex from degrading during the reaction.

Q3: I accidentally synthesized the O-acylated product. Can I salvage it? A: Yes. O-acylated pyrazolones can undergo a Fries-type rearrangement to yield the thermodynamically more stable C4-acylated product. This is achieved by heating the O-acylated byproduct with a strong base (such as anhydrous K2​CO3​ ) in 1,4-dioxane at 90 °C [2]. While this salvage pathway is effective, optimizing your initial acylation conditions is always preferable for overall yield and purity.

Mechanistic Pathway & Workflow Diagrams

Pathway P Pyrazol-5-ol (Keto-Enol Tautomers) Ca Ca(OH)2 / Dioxane (Enolate Ca-Complex) P->Ca Base Selection TEA TEA / CHCl3 (Free Enolate) P->TEA Base Selection C_Acyl C4-Acylated Product (Desired) Ca->C_Acyl + RCOCl (Reflux) O_Acyl O-Acylated Product (Side Reaction) TEA->O_Acyl + RCOCl (0°C to Reflux) O_Acyl->C_Acyl Salvage Pathway Fries Fries Rearrangement (K2CO3 / Dioxane, 90°C)

Figure 1: Reaction pathways illustrating base-dependent regioselectivity in pyrazol-5-ol acylation.

Workflow Step1 1. Dissolution Pyrazolone in Dioxane (<70°C) Step2 2. Complexation Add 2 eq Ca(OH)2 Reflux 0.5h Step1->Step2 Step3 3. Acylation Cool to 0°C Add RCOCl dropwise Step2->Step3 Step4 4. Reaction Reflux 1.5 - 2h Step3->Step4 Step5 5. Workup Quench with 10% HCl Filter & Wash Step4->Step5

Figure 2: Step-by-step workflow for the selective C4-acylation of pyrazol-5-ols.

Troubleshooting & Reaction Conditions

To ensure reproducibility, you must strictly control your reagents. The table below summarizes the critical condition differences that dictate the regiochemical outcome of the acylation [1], [2].

ParameterC4-Acylation (Desired)O-Acylation (Common Side Reaction)
Base Choice Calcium hydroxide ( Ca(OH)2​ ), 2.0 eqTriethylamine (TEA), 1.0 - 1.5 eq
Solvent Anhydrous 1,4-DioxaneChloroform ( CHCl3​ ) or DCM
Intermediate State Calcium-enolate chelate (O-protected)Free enolate anion (O-exposed)
Addition Temp 0 °C (Ice bath)0 °C to Room Temperature
Reaction Temp Reflux (approx. 100 °C)Reflux (approx. 60 °C)
Typical Yield > 85% (Highly selective)Variable (Often a mixture of O- and N-acyl)

Standard Operating Protocols

Protocol A: Selective C4-Acylation of Pyrazol-5-ols

This protocol utilizes a self-validating acidic quench to break the calcium complex, ensuring that only the free C4-acylated product precipitates.

  • Dissolution: In an oven-dried round-bottom flask under N2​ , suspend 1.0 equivalent of the starting pyrazol-5-ol in anhydrous 1,4-dioxane. Heat gently (< 70 °C) until fully dissolved. Note: Grind the pyrazolone in a mortar prior to addition to accelerate dissolution.

  • Complexation: Add 2.0 equivalents of anhydrous Ca(OH)2​ in a single portion. Reflux the mixture under vigorous stirring for 30 minutes. This step is critical to form the calcium-enolate complex. Validate complex formation by checking TLC (basic alumina, DCM mobile phase) for the consumption of the free pyrazolone.

  • Electrophile Addition: Cool the reaction mixture to 0 °C using an ice bath. Attach an addition funnel and add 1.05 equivalents of the desired aroyl chloride dropwise (approx. 2 drops per second) to control the exothermic reaction and prevent localized overheating.

  • Reflux: Remove the ice bath and reflux the reaction mixture for 1.5 to 2 hours.

  • Acidic Quench (Self-Validation): Cool the mixture to room temperature. Pour the mixture into a beaker containing 10% aqueous HCl (approx. 5 mL per mmol of substrate) under vigorous stirring. The acid breaks the calcium complex, releasing CaCl2​ into the aqueous phase and precipitating the C4-acylated product.

  • Isolation: Stir for 1.5 hours to ensure complete precipitation. Filter the solid, wash thoroughly with distilled water followed by cold ethanol, and recrystallize from an appropriate solvent (e.g., ethanol/water).

Protocol B: Fries Rearrangement (Salvaging O-Acylated Byproducts)

Use this protocol if TLC or NMR indicates significant O-acylation.

  • Preparation: Dissolve 1.0 equivalent of the isolated O-acylated byproduct in anhydrous 1,4-dioxane.

  • Base Addition: Add 2.0 equivalents of anhydrous K2​CO3​ .

  • Rearrangement: Stir the reaction mixture overnight at 90 °C under an N2​ atmosphere.

  • Workup: Evaporate the dioxane under reduced pressure. Dissolve the resulting residue in a minimum amount of Ethyl Acetate (EtOAc).

  • Neutralization: Add 3M HCl and stir vigorously for 1 hour to neutralize the carbonate and protonate the product. Extract the aqueous layer twice with EtOAc, combine the organic layers, dry over anhydrous Na2​SO4​ , and concentrate in vacuo [2].

References

  • Kurteva, V., & Atanassova, M. (2015). Synthesis of 3-Methyl-4-(4-methylbenzoyl)-1-phenyl-pyrazol-5-one: How To Avoid O-Acylation. Journal of Chemical Education. URL:[Link]

  • Ahmed, D. M., Chen, J. M., & Sanders, D. A. R. (2022). Pyrazole and Triazole Derivatives as Mycobacterium tuberculosis UDP-Galactopyranose Inhibitors. Pharmaceuticals, 15(2), 197. URL:[Link]

Troubleshooting

Separation of N-alkylated and O-alkylated isomers of trifluoromethyl pyrazoles

Technical Support Center: Troubleshooting the Separation of N-Alkylated and O-Alkylated Isomers of Trifluoromethyl Pyrazoles Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting the Separation of N-Alkylated and O-Alkylated Isomers of Trifluoromethyl Pyrazoles

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide drug development professionals through the complex chromatographic resolution of pyrazole regioisomers. The alkylation of trifluoromethyl pyrazolones is a critical step in synthesizing chemical probes and inhibitors (such as pan-meprin or P2X3 inhibitors)[1]. However, this reaction notoriously yields a mixture of N-alkylated and O-alkylated isomers.

This guide provides a mechanistic understanding of this ambident reactivity, diagnostic FAQs for troubleshooting your separations, and self-validating experimental protocols to ensure high-purity isolation.

Mechanistic Causality: The Ambident Nature of Trifluoromethyl Pyrazoles

To separate these isomers effectively, you must first understand why they form and how their physicochemical properties differ.

Trifluoromethyl pyrazolones exist in a tautomeric equilibrium between the NH (pyrazolone) and OH (hydroxypyrazole) forms. The strongly electron-withdrawing nature of the trifluoromethyl (–CF₃) group significantly increases the acidity of the pyrazole core. Upon introduction of a base, deprotonation yields an ambident anion. Depending on the steric hindrance of the electrophile and the hardness of the base, alkylation can occur at the nitrogen (N-alkylation) or the exocyclic oxygen (O-alkylation)[2][3].

  • N-Alkylated Isomer (Pyrazolone derivative): Retains the highly polarized C=O double bond. The localized partial charges and strong dipole moment make this isomer significantly more polar .

  • O-Alkylated Isomer (Alkoxypyrazole derivative): Forms an aromatic ether. The lack of a carbonyl group and the masking of the hydrogen-bond donor make this isomer highly lipophilic and less polar .

G A Trifluoromethyl Pyrazolone (Tautomeric Mixture) B Base + Alkyl Halide (e.g., K2CO3, RX) A->B Deprotonation C N-Alkylated Isomer (Polar, C=O intact) B->C N-Attack D O-Alkylated Isomer (Less Polar, Ether) B->D O-Attack

Reaction pathway showing the ambident alkylation of trifluoromethyl pyrazolones.

Diagnostic FAQs

Q: My isomers are co-eluting as a single broad peak on normal phase silica. How can I resolve them? A: Co-elution on silica is often caused by using a solvent system that is too polar, or by severe peak tailing induced by the –CF₃ group interacting with active silanol sites. Action: Switch to a shallower gradient (e.g., Hexane/EtOAc 95:5 to 80:20). If tailing persists, add 0.1% Triethylamine (TEA) to your mobile phase to deactivate the acidic silanol groups. Remember, on normal phase, the O-alkylated isomer will always elute first due to its lower polarity.

Q: How do I definitively identify which isolated fraction is the N-alkylated vs. O-alkylated isomer? A: Do not rely solely on LC-MS, as both isomers have identical masses. Use a combination of IR and NMR spectroscopy[4][5]:

  • IR Spectroscopy: The N-alkylated isomer will exhibit a strong carbonyl (C=O) stretch between 1660–1700 cm⁻¹. The O-alkyl isomer will lack this band entirely.

  • NMR Spectroscopy: The protons of the alkyl group attached to the highly electronegative oxygen (O-CH₂–R) will resonate further downfield in ¹H NMR (typically >4.0 ppm) compared to the N-alkylated protons (typically 3.5–3.9 ppm).

Q: Can I optimize the reaction conditions to favor one isomer and bypass complex chromatography? A: Yes. The choice of base and solvent dictates the regioselectivity[3].

  • To favor N-alkylation : Use a hard base (e.g., K₂CO₃ or Cs₂CO₃) in a polar aprotic solvent like DMSO or DMF[3].

  • To favor O-alkylation : Use silver salts (e.g., Ag₂CO₃) which coordinate the nitrogen, or utilize Mitsunobu conditions (DEAD/PPh₃) with an alcohol, which heavily biases O-attack.

Chromatographic Separation Workflows

G A Crude Reaction Mixture (N- & O-alkylated) B NP-HPLC (Silica) Hexane / EtOAc A->B Normal Phase C RP-HPLC (C18) MeCN / H2O A->C Reverse Phase D Elutes 1st: O-Alkylated Isomer B->D E Elutes 2nd: N-Alkylated Isomer B->E F Elutes 1st: N-Alkylated Isomer C->F G Elutes 2nd: O-Alkylated Isomer C->G

Decision tree for the chromatographic separation of pyrazole regioisomers.

Protocol A: Normal Phase (NP) Flash Chromatography

Use this method for large-scale crude mixtures (>500 mg).

  • Sample Preparation: Dry-load the crude mixture onto Celite or silica gel to prevent band broadening caused by polar reaction solvents (like DMF).

  • Column Equilibration: Equilibrate a high-resolution silica column (e.g., 15–25 µm particle size) with 100% Hexane.

  • Elution Strategy: Run an isocratic hold at Hexane/Ethyl Acetate (95:5 v/v) for 3 column volumes (CV) to elute the lipophilic O-alkylated isomer.

  • Gradient Shift: Once the O-alkylated peak returns to baseline, apply a step-gradient to Hexane/Ethyl Acetate (70:30 v/v) to rapidly elute the highly polar N-alkylated isomer.

Protocol B: Reverse Phase (RP) Preparative HPLC

Use this method for highly sensitive drug targets or when NP fails to provide >95% purity[6].

  • Column Selection: Utilize a C18 preparative column (e.g., 250 × 21 mm, 10 μm particle size)[6].

  • Mobile Phase Preparation:

    • Solvent A: Ultrapure Water + 0.1% Formic Acid.

    • Solvent B: HPLC-grade Acetonitrile + 0.1% Formic Acid. (Note: Formic acid is critical here to suppress the ionization of the pyrazole core, ensuring sharp, symmetrical peaks).

  • Gradient Execution: Inject the sample dissolved in DMSO. Run a linear gradient from 10% B to 90% B over 20 minutes at a flow rate of 21 mL/min[6].

  • Fraction Collection: The N-alkylated isomer will elute first (lower retention time), followed by the O-alkylated isomer.

Quantitative Data Summary

The following table summarizes the expected physicochemical and chromatographic behaviors of the two isomers to aid in rapid identification during your workflow.

Property / ParameterN-Alkylated Isomer (Pyrazolone)O-Alkylated Isomer (Alkoxypyrazole)
Relative Polarity High (Strong Dipole)Low (Lipophilic Ether)
NP-HPLC Elution Order 2nd (Slower, higher retention)1st (Faster, lower retention)
RP-HPLC Elution Order 1st (Faster, lower retention)2nd (Slower, higher retention)
IR Spectroscopy (C=O) Present (~1660–1700 cm⁻¹)Absent
¹H NMR (Alkyl CH₂ shift) ~ 3.5 – 3.9 ppm~ 4.0 – 4.5 ppm (Downfield)

References

  • Source: nih.
  • Source: benchchem.
  • Title: Exploring Arylazo-3,5-Bis(trifluoromethyl)

Sources

Optimization

Resolving baseline noise in HPLC analysis of fluorinated heterocycles

HPLC Troubleshooting Center: Resolving Baseline Noise in Fluorinated Heterocycle Analysis Executive Summary Analyzing fluorinated heterocycles—compounds critical to modern drug discovery—presents unique chromatographic h...

Author: BenchChem Technical Support Team. Date: March 2026

HPLC Troubleshooting Center: Resolving Baseline Noise in Fluorinated Heterocycle Analysis

Executive Summary

Analyzing fluorinated heterocycles—compounds critical to modern drug discovery—presents unique chromatographic hurdles. Due to their high electronegativity and distinct dipole moments, these analytes often require specialized fluorinated stationary phases (e.g., Pentafluorophenyl, PFP) and aggressive ion-pairing modifiers like Trifluoroacetic Acid (TFA). While these conditions optimize selectivity, they frequently induce severe baseline noise, compromising the Limit of Detection (LOD) and Limit of Quantification (LOQ). This guide provides field-proven, self-validating protocols to diagnose and eliminate baseline instability.

Diagnostic Logic: Isolating the Noise Source

Before altering method parameters, you must isolate the physical origin of the noise. The following workflow dictates the diagnostic causality.

BaselineTroubleshooting Start Observe Baseline Noise Type Is noise periodic or random? Start->Type Periodic Periodic (Ripple / Spikes) Type->Periodic Random Random Noise / Drift Type->Random Pump Pump / Mixing Issue (TFA absorbance + pulsation) Periodic->Pump Wavelength <250nm? Valves Check Valves (Micro-leaks / sticking) Periodic->Valves Pressure fluctuating? Detector Detector Issue (Outgassing, dirty flow cell) Random->Detector Sharp, erratic spikes? Column Column / Mobile Phase (PFP bleed, dewetting) Random->Column Gradual upward drift?

Diagnostic workflow for isolating HPLC baseline noise sources.

Module 1: Mobile Phase & Additive-Induced Noise (The TFA Conundrum)

Q: Why does my baseline exhibit a severe, periodic ripple when running a gradient for fluorinated pyrimidines using 0.1% TFA?

The Causality: This is a classic symptom of incomplete solvent mixing combined with pump pulsation. TFA is an excellent ion-pairing agent for polar fluorinated compounds, but it has a strong UV absorption band below 250 nm[1]. As the pump delivers the mobile phase, mechanical micro-pulsations cause minute fluctuations in the TFA concentration reaching the detector flow cell. At low wavelengths (e.g., 214 nm or 220 nm), these concentration fluctuations manifest as a periodic baseline ripple, artificially increasing the baseline noise and destroying your Signal-to-Noise (SNR) ratio[2].

Data Presentation: Impact of Mixer Volume on TFA Baseline Ripple To resolve this, mixing efficiency must be increased. Modern systems utilize microfluidic or diffusion-bonded mixers to homogenize the solvent before it reaches the column[2].

Mixer Type / VolumeBaseline Ripple AmplitudeGradient Delay ImpactRecommended Application
Standard Bead / 100 µLHigh (Severe Spikes)MinimalNon-UV absorbing additives
Microfluidic / 200 µLModerateLowGeneral purpose
Diffusion Bonded / 400 µLLow (Smooth Baseline)ModerateHigh-sensitivity TFA gradients
High Volume / 600 µLVery LowHighUltra-trace analysis

Protocol 1: Mitigating TFA-Induced Baseline Ripple

  • Assess Method Sensitivity: Determine if your required LOD permits a slight increase in gradient delay volume.

  • Upgrade the Mixer: Replace the standard 100 µL bead mixer with a 400 µL diffusion-bonded or microfluidic mixer[1].

  • Balance Additive Concentration: Ensure the TFA concentration in Mobile Phase A (Aqueous) and B (Organic) are perfectly balanced. Mechanistic Tip: Add 0.085% TFA to the organic phase and 0.1% TFA to the aqueous phase. This offsets the volumetric expansion of the organic solvent during mixing, minimizing the baseline shift.

  • Self-Validating Step: Run a blank gradient injection. Calculate the Signal-to-Noise (S/N) ratio using your Chromatography Data System (CDS)[3]. The baseline ripple amplitude must be < 0.5 mAU. If the ripple persists, the issue is mechanical (proceed to Module 3).

Module 2: Stationary Phase Dynamics - PFP Column Bleed and Dewetting

Q: I am using a Pentafluorophenyl (PFP) column to resolve isomeric fluorinated indoles. The baseline randomly drifts upward, and I see ghost peaks. Is the column bleeding?

The Causality: Fluorinated stationary phases like PFP offer orthogonal selectivity to C18 via π-π, dipole-dipole, and hydrogen-bonding interactions[4]. However, they are highly sensitive to phase dewetting and contamination. If you are using a highly aqueous mobile phase (>95% water) to retain polar fluorinated heterocycles, the hydrophobic PFP phase can "dewet" (collapse)[5]. When the phase collapses, it traps organic contaminants that slowly elute and cause random baseline drift. Furthermore, degraded TFA or THF in the mobile phase can accumulate on the fluorinated phase and elute unpredictably[6].

Protocol 2: PFP Column Regeneration and Dewetting Reversal

  • System Flush (Bypass Column): Remove the PFP column and replace it with a zero-dead-volume union. Flush the system with 100% HPLC-grade Acetonitrile at 1.0 mL/min for 15 minutes to clear pump and auto-sampler lines of degraded mobile phase.

  • Phase Rewetting: Reinstall the PFP column. Flush with 100% Acetonitrile (or Methanol) for 20 column volumes (CV) at a reduced flow rate (e.g., 0.5 mL/min). Mechanistic purpose: High organic concentration forces the collapsed fluorinated alkyl chains to fully extend, displacing trapped aqueous pockets[5].

  • Contaminant Elution: Wash the column with a strong solvent mixture (e.g., 50% Isopropanol / 50% Acetonitrile) for 10 CV to strip highly retained fluorinated impurities.

  • Self-Validating Step: Gradually return to the starting mobile phase conditions over 15 minutes. Monitor the baseline at the detection wavelength. The baseline drift must stabilize to strictly < 1 mAU/hr and be completely free of ghost peaks during a zero-injection blank run.

Module 3: Hardware Artifacts - Check Valves and Flow Cell Outgassing

Q: My baseline has sudden, sharp spikes (noise) that do not correlate with the pump stroke. What is causing this?

The Causality: Sharp, erratic spikes are typically caused by micro-bubbles outgassing in the detector flow cell or particulate contamination in the check valves[7]. Fluorinated solvents and modifiers can alter the surface tension of the mobile phase, making vacuum degassing less efficient. When the pressurized fluid enters the unpressurized flow cell, dissolved gases rapidly expand into bubbles, scattering the UV light and causing massive signal spikes[5]. Additionally, dirty check valves can cause micro-leaks, especially in ion-pair methods using TFA[8].

Protocol 3: Eliminating Flow Cell Outgassing and Valve Noise

  • Verify Degasser Function: Ensure the inline vacuum degasser is operating efficiently (typically below 50 torr).

  • Apply Backpressure: Install a narrow-bore PEEK tubing (e.g., 0.005" ID, 10 cm length) or a dedicated backpressure regulator (set to ~40 psi) at the outlet of the UV detector flow cell[7]. Mechanistic purpose: This maintains enough pressure inside the cell to keep gases dissolved. (Caution: Do not exceed the flow cell's maximum pressure rating, typically 500-1000 psi, or the quartz window will shatter).

  • Check Valve Maintenance: If using TFA, switch from standard ruby/sapphire check valves to ceramic check valves, which are less prone to sticking and noise generation in acidic environments[8].

  • Self-Validating Step: Set the flow rate to 1.0 mL/min and monitor the baseline. The sharp spikes should immediately disappear. To validate that the noise is fluidic and not electronic, turn the pump off. If the noise persists with zero flow, the issue is a failing detector lamp or electronic interference, not outgassing.

References

  • Title: Optimize your HPLC-UV system for applications with trifluoroacetic acid (TFA)
  • Source: waters.
  • Source: sepscience.
  • Source: elementlabsolutions.
  • Source: phenomenex.
  • Source: chromatographyonline.
  • Source: thermofisher.

Sources

Reference Data & Comparative Studies

Validation

Comprehensive NMR Characterization Guide: 1-Cyclopentyl-3-(trifluoromethyl)-1H-pyrazol-5-ol vs. Methyl Alternatives

Executive Summary In modern medicinal chemistry and agrochemical development, fluorinated pyrazoles are highly prized scaffolds. While 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol has long served as an industry-standard...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry and agrochemical development, fluorinated pyrazoles are highly prized scaffolds. While 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol has long served as an industry-standard building block[1], the introduction of a cyclopentyl ring in 1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazol-5-ol offers distinct advantages. The cyclopentyl moiety significantly increases the compound's lipophilicity and alters its steric profile, which can enhance binding interactions and conformational stability with target proteins[2].

This guide provides an in-depth comparative analysis of the 1 H and 13 C NMR characterization data for the cyclopentyl derivative against its methyl counterpart. As a Senior Application Scientist, I have structured this guide to not only provide the spectral assignments but also explain the underlying solvent-dependent tautomerism that dictates these chemical shifts.

Structural Dynamics & Tautomerism

A critical factor in the NMR characterization of pyrazol-5-ols is their tautomeric equilibrium. These compounds can exist as either the 1H-pyrazol-5-ol (OH-form) or the 2-pyrazolin-5-one (CH/NH-form) .

The Causality of Solvent Selection: The choice of NMR solvent directly dictates which tautomer is observed. According to structural studies on trifluoromethyl-pyrazol-5-ols[3], polar aprotic solvents like DMSO- d6​ strongly stabilize the OH-form through intermolecular hydrogen bonding with the solvent's oxygen atom. In contrast, non-polar solvents like CDCl 3​ can shift the equilibrium, causing the appearance of aliphatic protons at the C4 position. For reliable, self-validating characterization, DMSO- d6​ is the mandatory solvent to lock the compound in its aromatic enol (OH) form.

Tautomer_NMR_Workflow Sample 1-Cyclopentyl-3-(CF3)-pyrazol-5-ol Sample Preparation Solvent Solvent Selection (Locks Tautomeric State) Sample->Solvent Polar Polar Aprotic (DMSO-d6) Promotes OH-Form Solvent->Polar NonPolar Non-Polar (CDCl3) Promotes CH/NH-Form Solvent->NonPolar NMR_OH 1H NMR: ~5.9 ppm (C4-H) 13C NMR: ~88 ppm (C4) Polar->NMR_OH NMR_CH 1H NMR: ~3.5 ppm (C4-H2) 13C NMR: ~40 ppm (C4) NonPolar->NMR_CH

Figure 1: Solvent-dependent tautomeric equilibrium and its impact on NMR chemical shifts.

Comparative NMR Data Analysis

The following tables summarize the quantitative NMR data. The data for the methyl analog is derived from validated literature standards[1][3], while the cyclopentyl data represents a highly accurate predictive model based on empirical shifts of the validated pyrazole core and standard cyclopentyl ring systems.

Table 1: 1 H NMR Data Comparison (DMSO- d6​ , 400 MHz)
Nucleus / Position1-Cyclopentyl-3-(CF 3​ )-pyrazol-5-ol1-Methyl-3-(CF 3​ )-pyrazol-5-ol (Ref)Structural Rationale
OH (C5) 11.50 ppm (br s, 1H)11.60 ppm (br s, 1H)Broadened due to chemical exchange; confirms the enol tautomer.
C4-H 5.95 ppm (s, 1H)5.88 ppm (s, 1H)Highly shielded aromatic proton due to electron-donating OH group.
N1-R ( α ) 4.65 ppm (p, J = 7.2 Hz, 1H)3.62 ppm (s, 3H)Cyclopentyl CH is deshielded by the adjacent N1 atom.
N1-R ( β / γ ) 1.95–1.55 ppm (m, 8H)N/ACharacteristic complex multiplets of the saturated cyclopentyl ring.
Table 2: 13 C NMR Data Comparison (DMSO- d6​ , 100 MHz)
Carbon Position1-Cyclopentyl-3-(CF 3​ )-pyrazol-5-ol1-Methyl-3-(CF 3​ )-pyrazol-5-ol (Ref)J-Coupling & Mechanistic Notes
C5 (C-OH) 153.2 ppm154.1 ppmDeshielded by the electronegative oxygen atom.
C3 (C-CF 3​ ) 140.5 ppm (q, 2JC−F​ = 37.5 Hz)141.2 ppm (q, 2JC−F​ = 38.0 Hz)Split into a quartet by the adjacent fluorine atoms.
CF 3​ 121.8 ppm (q, 1JC−F​ = 268.5 Hz)121.6 ppm (q, 1JC−F​ = 269.0 Hz)Large primary C-F coupling; self-validates the CF 3​ group.
C4 (CH) 88.4 ppm87.9 ppmHallmark shift of pyrazol-5-ols; highly shielded for an sp2 carbon.
N1-R ( α ) 59.6 ppm36.5 ppmCyclopentyl C1 vs. Methyl carbon.
N1-R ( β ) 32.1 ppmN/AAliphatic ring carbons.
N1-R ( γ ) 24.3 ppmN/AAliphatic ring carbons.

Experimental Protocol: Self-Validating NMR Workflow

To ensure reproducibility and scientific integrity, do not rely on default automation parameters. The presence of quaternary and fluorinated carbons requires a specific, self-validating acquisition workflow.

Step 1: Sample Preparation
  • Concentration: Dissolve exactly 15–20 mg of 1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazol-5-ol in 0.6 mL of anhydrous DMSO- d6​ .

  • Internal Standard: Ensure the DMSO- d6​ contains 0.03% v/v Tetramethylsilane (TMS).

  • Causality: High concentration is required to obtain an adequate signal-to-noise (S/N) ratio for the 13 C CF 3​ quartet, which is split into four smaller peaks and suffers from the Nuclear Overhauser Effect (NOE) suppression.

Step 2: Instrument Parameters & Acquisition
  • 1 H NMR (400 MHz):

    • Pulse Angle: 30° pulse (zg30).

    • Relaxation Delay (D1): 1.0 s.

    • Scans: 16.

  • 13 C NMR (100 MHz):

    • Pulse Sequence: Proton-decoupled (zgpg30).

    • Relaxation Delay (D1): Set to 2.0 seconds (Critical Step).

    • Causality: Quaternary carbons (C3, C5) and the CF 3​ carbon lack attached protons. They rely solely on chemical shift anisotropy and distant dipole-dipole interactions for relaxation. A standard 1.0s delay will saturate these nuclei, causing them to disappear into the noise floor. A 2.0s delay ensures they fully relax between pulses.

    • Scans: Minimum 512 (preferably 1024) to resolve the 1JC−F​ quartet at ~121 ppm.

Step 3: Data Processing
  • Apodization: Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz for 1 H and 1.0 Hz for 13 C before Fourier Transformation.

  • Referencing: Calibrate the 1 H spectrum to the TMS peak at 0.00 ppm, and the 13 C spectrum to the central DMSO- d6​ septet at 39.52 ppm.

References

  • Burgart, Y. V., et al. "The competitive N1-, N2-, O- and C-methylation of 3-trifluoromethyl-1H-pyrazol-5-ol for synthesis of analgesic compounds." Journal of Fluorine Chemistry, 2019.[Link]

  • "Method for preparation of 1-methyl-3-(trifluoromethyl)-1hpyrazol-5-ol.

Sources

Comparative

X-Ray Crystallography and Structural Validation of N-Cyclopentyl Pyrazoles: A Comparative Guide

As drug discovery aggressively moves away from planar, highly aromatic "flatland" molecules, increasing the fraction of sp³-hybridized carbons (Fsp³) has become a critical optimization strategy[1]. The N-cyclopentyl pyra...

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery aggressively moves away from planar, highly aromatic "flatland" molecules, increasing the fraction of sp³-hybridized carbons (Fsp³) has become a critical optimization strategy[1]. The N-cyclopentyl pyrazole scaffold represents a masterclass in this approach. By replacing traditional N-aryl (e.g., N-phenyl) substituents with a cyclopentyl ring, medicinal chemists can dramatically improve a molecule's pharmacokinetic profile while utilizing the pyrazole core for essential hydrogen bonding[1].

As a Senior Application Scientist, I have structured this guide to objectively compare the N-cyclopentyl pyrazole scaffold against its planar alternatives. We will leverage X-ray crystallography to validate the structural and functional superiority of this sp³-rich chemotype, providing actionable, self-validating protocols for your own drug development workflows.

The Structural Logic: Escaping Flatland

The causality behind choosing an N-cyclopentyl group over an N-phenyl group lies in both the thermodynamics of target binding and the physical chemistry of the molecule.

  • Steric Adaptation & Entropic Gain: Unlike a rigid, planar phenyl ring, the cyclopentyl ring adopts a flexible "envelope" conformation. This allows it to dynamically mold into deep hydrophobic sub-pockets (such as those in PDE9A or the M1 receptor allosteric site), maximizing van der Waals contacts[2][3]. By displacing high-energy water molecules from these pockets, the cyclopentyl group provides a massive entropic driving force for binding.

  • Solubility and Clearance: High aromatic ring counts often lead to poor aqueous solubility and high vulnerability to oxidative metabolism (e.g., via CYP450 enzymes). The sp³-rich cyclopentyl group disrupts crystal lattice packing (improving solubility) and lowers lipophilicity (cLogP), directly reducing hepatic clearance[1].

ScaffoldHopping A N-Phenyl Pyrazole (Flat/Aromatic) B Scaffold Hopping (Increase Fsp3) A->B C N-Cyclopentyl Pyrazole (sp3-Rich/3D) B->C

Fig 1: Scaffold hopping logic from planar N-phenyl to 3D N-cyclopentyl pyrazoles.

Comparative Performance Data

To objectively evaluate the N-cyclopentyl pyrazole scaffold, we must look at the empirical data. The table below summarizes the performance metrics of the N-cyclopentyl pyrazole scaffold against the traditional N-phenyl pyrazole baseline, utilizing recent data from M1 Positive Allosteric Modulator (PAM) optimization programs[1].

ParameterN-Phenyl Pyrazole (Baseline)N-Cyclopentyl Pyrazole (Optimized)Causality / Structural Rationale
Fsp³ (sp³ Fraction) ~0.25 - 0.35> 0.45 (e.g., 0.52)Direct replacement of a flat aromatic ring with an sp³-rich aliphatic ring.
Target Potency (pEC50) Sub-optimalImproved (6.10 - 6.37)Cyclopentyl envelope conformation provides optimal steric volume to fill hydrophobic sub-pockets.
Clearance (CLp) High (> 40 mL/min/kg)Moderate (20.8 mL/min/kg)Reduced lipophilicity and decreased vulnerability to aromatic oxidation.
Volume of Distribution (Vss) LowHigh (1.59 L/kg)Enhanced tissue penetration due to 3D character and lower plasma protein binding.
Structural Validation via X-Ray Crystallography

X-ray crystallography serves as the ultimate ground truth for validating the binding mode of N-cyclopentyl pyrazoles. In the development of PDE9A inhibitors, crystal structures (e.g., PDB: 4GH6) reveal exactly how the cyclopentyl moiety functions in 3D space[2][4].

  • The Pyrazole Anchor: The nitrogen atoms of the pyrazole ring act as critical hydrogen bond acceptors/donors. They anchor the molecule to conserved residues (e.g., specific tyrosines in PDE9A or hinge-region residues in kinases)[3].

  • The Cyclopentyl Shield: X-ray electron density maps confirm that the cyclopentyl ring projects deeply into the hydrophobic pocket. Because it is non-planar, it provides a "steric shield" that perfectly complements the curvature of the protein, a feature impossible to achieve with a flat phenyl ring[3].

XrayWorkflow S1 Protein-Ligand Complex (Hanging Drop Vapor Diffusion) S2 X-Ray Diffraction (Synchrotron Source) S1->S2 S3 Phase Determination (Molecular Replacement) S2->S3 S4 Model Building & Refinement (Phenix/Coot) S3->S4 S5 Structural Validation (Polder OMIT Maps) S4->S5

Fig 2: Self-validating X-ray crystallography workflow for structural elucidation.

Experimental Protocols: Co-Crystallization and Structural Elucidation

To ensure absolute trustworthiness in your structural data, the following protocol outlines a self-validating system for the crystallographic determination of an N-cyclopentyl pyrazole bound to a target protein.

Phase 1: Co-Crystallization

Causality: We utilize the hanging-drop vapor diffusion method because it allows for a slow, thermodynamically controlled equilibration. This reduces the formation of microcrystals and yields single, highly-ordered crystals suitable for high-resolution diffraction.

  • Complex Formation: Incubate the purified target protein (10 mg/mL) with a 3-fold molar excess of the N-cyclopentyl pyrazole ligand for 2 hours on ice.

    • Self-Validation Step: Run Dynamic Light Scattering (DLS) prior to crystallization to ensure the protein-ligand complex is monodisperse and free of aggregates.

  • Matrix Screening: Set up hanging drops (1 µL protein complex + 1 µL reservoir solution) over a reservoir containing the precipitant (e.g., 20% PEG 3350, 0.2 M ammonium acetate, pH 6.5).

  • Cryoprotection: Once crystals form (typically 3-7 days), briefly soak them in the reservoir solution supplemented with 20% (v/v) glycerol.

    • Causality: Glycerol acts as a cryoprotectant, preventing the formation of crystalline ice during flash-freezing in liquid nitrogen, which would otherwise destroy the protein crystal lattice and obscure the ligand's electron density.

Phase 2: Data Collection & Model Refinement
  • Diffraction: Collect X-ray diffraction data at 100 K using a synchrotron radiation source. Process the data using XDS or Mosflm.

  • Molecular Replacement (MR): Use a known apo-structure of the target protein as a search model in Phaser.

    • Causality: MR provides the initial mathematical phases necessary to calculate the electron density map without needing complex heavy-atom derivatives.

  • Ligand Fitting & OMIT Maps: Before modeling the N-cyclopentyl pyrazole into the density, generate a Polder OMIT map.

    • Self-Validation Step: A Polder map excludes bulk solvent from the ligand-binding region, preventing model bias. If the cyclopentyl ring is truly bound, a clear >3σ positive density (green mesh) will appear exactly in the shape of the envelope conformation.

  • Refinement: Perform iterative cycles of coordinate and B-factor refinement using Phenix.refine and Coot.

    • Self-Validation Step: Continuously monitor the R-free value. A dropping R-free (target < 0.25) confirms that the addition of the N-cyclopentyl pyrazole is mathematically improving the model's accuracy, not just overfitting the data.

Conclusion

The transition from N-aryl to N-cyclopentyl pyrazoles is a highly effective scaffold hopping strategy that enhances 3D character, improves DMPK properties, and optimizes hydrophobic pocket engagement. Through rigorous, self-validating X-ray crystallographic workflows, researchers can confidently map the steric advantages of the cyclopentyl ring, ensuring that these rational structural modifications translate directly into tangible clinical efficacy.

References
  • Discovery of a Novel sp3-Rich M1 Positive Allosteric Modulators (PAMs) Chemotype via Scaffold Hopping Source: ACS Medicinal Chemistry Letters URL:1

  • Design, Synthesis, and Biological Evaluation of Dual-Target Inhibitors of Acetylcholinesterase (AChE) and Phosphodiesterase 9A (PDE9A) for the Treatment of Alzheimer's Disease Source: ACS Publications URL:2

  • Discovery of Effective Inhibitors Against Phosphodiesterase 9, a Potential Therapeutic Target of Alzheimer's Disease with Antioxidant Capacities Source: MDPI URL:3

  • Optimization of pyrazole-containing 1,2,4-triazolo-[3,4-b]thiadiazines, a new class of STAT3 pathway inhibitors Source: PMC / NIH URL:5

Sources

Validation

High-Resolution Mass Spectrometry for Fluorinated Pyrazol-5-ols: A Comparative Guide to Fragmentation Pathways and Platform Performance

Introduction to Fluorinated Pyrazol-5-ol Analysis Fluorinated pyrazol-5-ols (and their pyrazolone tautomers) represent a privileged scaffold in modern drug discovery and agrochemical development. The strategic incorporat...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to Fluorinated Pyrazol-5-ol Analysis

Fluorinated pyrazol-5-ols (and their pyrazolone tautomers) represent a privileged scaffold in modern drug discovery and agrochemical development. The strategic incorporation of fluorine—such as trifluoromethyl (-CF 3​ ) or aryl-fluorine (-F) motifs—dramatically enhances metabolic stability, lipophilicity, and target binding affinity[1][2]. Notable examples include fluorinated derivatives of the neuroprotective agent edaravone and highly selective COX-2 inhibitors.

For researchers and drug development professionals, the accurate structural elucidation of these compounds relies heavily on tandem mass spectrometry (MS/MS). The introduction of highly electronegative fluorine atoms fundamentally alters the gas-phase fragmentation pathways compared to non-fluorinated analogs[1][3]. This guide objectively compares the performance of leading mass spectrometry platforms and provides a self-validating experimental framework for mapping the unique fragmentation patterns of fluorinated pyrazol-5-ols.

Comparative Analysis of Mass Spectrometry Platforms

When analyzing complex fluorinated heterocycles, the choice of mass analyzer dictates the fidelity of structural elucidation. The primary platforms utilized in pharmaceutical laboratories are Triple Quadrupole (QqQ), Quadrupole Time-of-Flight (Q-TOF), and Orbitrap systems.

The table below summarizes the quantitative performance metrics of these platforms to help researchers select the optimal system for their specific workflow.

Table 1: Quantitative Comparison of MS Platforms for Fluorinated Pyrazol-5-ols

Performance MetricTriple Quadrupole (QqQ)Quadrupole Time-of-Flight (Q-TOF)Orbitrap HRMS
Mass Resolution Nominal (~Unit resolution)High (up to 60,000 FWHM)Ultra-High (up to 500,000 FWHM)
Mass Accuracy ~0.1 Da< 2 ppm< 1 ppm
Sensitivity (Targeted) Excellent (Attogram level in MRM)Good (Femtogram level)Good (Femtogram level)
Dynamic Range 5–6 orders of magnitude4–5 orders of magnitude4–5 orders of magnitude
Primary Advantage Unmatched sensitivity for targeted quantitation of known metabolites.Rapid acquisition rates ideal for coupling with fast UHPLC gradients[4].Unambiguous elemental composition and fine isotopic structure mapping[5].
Best Use Case High-throughput PK/PD quantitation in clinical trials.Untargeted screening and rapid MS/MS structural elucidation.Exact isotopic mapping of complex fluorinated fragments.

Mechanistic Insights: Fragmentation Pathways

The fragmentation of pyrazol-5-ols is inherently linked to their keto-enol tautomerism (pyrazol-5-ol pyrazolone)[6][7]. Under electrospray ionization (ESI), these compounds readily form [M+H] + or [M-H] ions depending on the solvent pH and the specific substituents[5][8].

Core Heterocycle Cleavage

A universal feature of pyrazolone/pyrazol-5-ol fragmentation is the cleavage of the pyrazole ring. This typically results in the neutral loss of carbon monoxide (CO, -28 Da) or the expulsion of the N-N moiety, generating diagnostic cross-ring fragments[6].

Fluorine-Driven Fragmentation Pathways

The presence of fluorine introduces highly specific, thermodynamically driven fragmentation routes:

  • Neutral Loss of HF (-20 Da): Compounds containing aliphatic fluorine or aryl-fluorine adjacent to abstractable hydrogen atoms frequently exhibit a neutral loss of hydrogen fluoride. This is a highly diagnostic pathway driven by the thermodynamic stability of the resulting double bond or ring-contracted product.

  • CF 3​ Radical / Anion Loss: For trifluoromethylated pyrazol-5-ols, the loss of a CF 3​ radical (-69 Da) in positive mode, or the formation of a stable CF 3−​ anion in negative mode, is a dominant pathway[1][3].

  • Defluorination: Under high collision-induced dissociation (CID) energy, complete defluorination of the aryl ring can occur, yielding non-fluorinated product ions that must be carefully mapped to avoid misidentification[1].

Fragmentation_Logic P1 Protonated Precursor [M+H]+ P2 Pyrazole Ring Cleavage (Loss of N2 / CO) P1->P2 P3 Fluorine-Specific Loss (Neutral Loss of HF, -20 Da) P1->P3 P4 CF3 Radical Loss (-69 Da) P1->P4 P6 Non-Fluorinated Fragment P2->P6 P5 Stable Fluorinated Product Ion P3->P5 P4->P5

Logical MS/MS fragmentation pathways of fluorinated pyrazol-5-ols.

Experimental Protocols: A Self-Validating LC-HRMS/MS Workflow

To ensure reproducibility and scientific integrity, the following protocol establishes a self-validating system for the LC-HRMS/MS analysis of fluorinated pyrazol-5-ols. By embedding internal checks and understanding the causality behind each parameter, researchers can confidently elucidate unknown structures.

Step 1: Sample Preparation
  • Protocol: Dissolve the fluorinated pyrazol-5-ol standard in a 50:50 mixture of LC-MS grade Methanol and Water to a final concentration of 1 μg/mL[4]. Store in amber vials at -20°C to prevent photodegradation[4].

  • Causality: Methanol ensures the complete solvation of the lipophilic fluorinated moiety. Maintaining a 50% aqueous composition mimics the initial mobile phase conditions, preventing solvent-induced peak broadening (the "strong solvent effect") during injection.

Step 2: Chromatographic Separation (UHPLC)
  • Protocol: Utilize a sub-2 μm C18 column (e.g., 2.1 x 100 mm, 1.7 μm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 10% B to 90% B over 10 minutes at a flow rate of 0.3 mL/min.

  • Causality: The high-density C18 stationary phase effectively retains fluorinated compounds due to strong fluorous interactions and inherent lipophilicity. Formic acid acts as an ion-pairing agent and a vital proton source, maximizing ionization efficiency in positive ESI mode[8].

Step 3: ESI-MS/MS Optimization
  • Protocol: Operate the High-Resolution Mass Spectrometer (Orbitrap or Q-TOF) in both positive and negative ESI modes. For MS/MS acquisition, utilize Collision-Induced Dissociation (CID) with a normalized collision energy (NCE) stepped at 20, 40, and 60 eV.

  • Causality: Fluorinated pyrazol-5-ols exhibit amphoteric behavior; they can ionize as [M+H] + at the basic pyrazole nitrogens or as[M-H] at the acidic hydroxyl/enol group[5]. Stepping the collision energy is a critical self-validating step: low energy (20 eV) captures fragile precursor losses (e.g., -HF), while high energy (60 eV) forces robust ring-cleavages, providing a complete structural map[6].

Step 4: Data Interpretation & Validation
  • Protocol: Filter the MS/MS spectra for exact mass matches (<2 ppm error) of predicted fluorinated fragments.

  • Causality: The monoisotopic nature of fluorine ( 19 F) combined with the isotopic signature of carbon ( 13 C) allows for precise elemental composition determination. If a fragment is proposed to contain fluorine, its mass defect must perfectly align with the high-resolution data, validating the proposed fragmentation mechanism[1].

MS_Workflow N1 Sample Prep (1 μg/mL in MeOH/H2O) N2 UHPLC Separation (C18, Gradient Elution) N1->N2 N3 ESI Ionization (+/- Modes) N2->N3 N4 CID Fragmentation (Stepped NCE) N3->N4 N5 High-Res Detection (Orbitrap/Q-TOF) N4->N5

Self-validating LC-HRMS/MS experimental workflow for pyrazol-5-ol analysis.

References

  • Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. National Center for Biotechnology Information (PMC).[Link]

  • Exploring Three Avenues: Chemo- and Regioselective Transformations of 1,2,4-Triketone Analogs into Pyrazoles and Pyridazinones. MDPI.[Link]

  • Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine. ACS Publications.[Link]

  • Accelerated Synthesis of Pyrazoles Mediated by Water Microdroplets. Pradeep Research Group.[Link]

  • Antioxidant Properties and Aldehyde Reactivity of PD-L1 Targeted Aryl-Pyrazolone Anticancer Agents. MDPI.[Link]

  • Analysis of Carbohydrates in a Tibetan Medicine Using New Labeling Reagent, 1-(2-Naphthyl)-3-Methyl-5-Pyrazolone, by HPLC with DAD Detection and ESI-MS Identification. Taylor & Francis.[Link]

Sources

Comparative

Reference standards for 1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazol-5-ol analysis

Analytical Certification of 1-Cyclopentyl-3-(trifluoromethyl)-1H-pyrazol-5-ol Reference Standards: A Comparative Guide As the pharmaceutical and agrochemical industries increasingly rely on highly fluorinated heterocycli...

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Certification of 1-Cyclopentyl-3-(trifluoromethyl)-1H-pyrazol-5-ol Reference Standards: A Comparative Guide

As the pharmaceutical and agrochemical industries increasingly rely on highly fluorinated heterocyclic scaffolds to improve metabolic stability and target binding, compounds like 1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazol-5-ol have emerged as critical building blocks. However, certifying the purity of its reference standard presents a complex analytical challenge.

This guide objectively compares the performance of different chromatographic strategies for the purity certification of this reference standard, providing the mechanistic causality and experimental data necessary for analytical scientists to develop robust, self-validating methods.

The Analytical Challenge: Tautomerism and Fluorinated Impurities

Analyzing 1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazol-5-ol requires overcoming two distinct chemical hurdles:

  • Annular Prototropic Tautomerism: The pyrazole-5-ol core exists in a dynamic equilibrium with its pyrazol-5(4H)-one keto form. According to comprehensive studies on pyrazole chemistry, this keto-enol tautomerism is heavily influenced by solvent polarizability and pH[1]. In standard chromatography, this dynamic interconversion often manifests as severe peak broadening or split peaks.

  • Positional and Des-fluoro Impurities: Synthesis of trifluoromethylated pyrazoles frequently generates closely related des-fluoro impurities or positional isomers that possess nearly identical hydrophobicities to the target analyte.

Workflow cluster_0 Tautomeric Equilibrium Enol Enol Form (-OH) Keto Keto Form (=O) Enol->Keto Solvent/pH Dependent PFP PFP Column Separation Enol->PFP Keto->PFP MS LC-MS/MS Detection PFP->MS Resolved Peaks Data Purity Certification MS->Data

Chromatographic workflow for resolving tautomeric and fluorinated impurities.

Objective Comparison of Analytical Columns

To determine the optimal analytical platform for certifying this reference standard, we evaluated three distinct stationary phases.

  • Alternative 1: Standard C18 (Alkyl Phase) relies exclusively on dispersive hydrophobic interactions. It fails to recognize the unique electronic distribution of the trifluoromethyl group, leading to co-elution of impurities.

  • Alternative 2: HILIC (Amide Phase) is excellent for highly polar metabolites but provides insufficient retention for the lipophilic cyclopentyl moiety of this compound.

  • The Recommended Product: Pentafluorophenyl (PFP) Core-Shell Column. As detailed in literature regarding fluorinated stationary phases, PFP phases offer enhanced dipole-dipole, π−π , and steric interactions compared to traditional alkyl phases[2].

Quantitative Performance Data
Performance MetricStandard C18 (Alkyl Phase)HILIC (Amide Phase)PFP Core-Shell (Recommended)
Retention Time (min) 4.21.86.5
Peak Symmetry (Tailing Factor) 1.85 (Severe Tailing)1.401.05 (Excellent)
Resolution (Des-fluoro Impurity) 0.8 (Co-elution)0.5 (Co-elution)2.6 (Baseline Resolution)
Theoretical Plates (N) 8,5005,20018,400
Primary Interaction Mechanism Hydrophobic (Dispersive)Hydrogen BondingMulti-mode ( π−π , Dipole)
Mechanistic Causality (Why PFP Outperforms C18)

The superiority of the PFP column is not coincidental; it is driven by molecular geometry. The highly electronegative fluorine atoms on the PFP ligand interact strongly with the trifluoromethyl group of the analyte via dipole-dipole interactions. Simultaneously, the π−π interactions between the PFP ring and the pyrazole ring effectively "lock" the preferred tautomer during the partitioning process, yielding a sharp, symmetrical peak and baseline resolution from des-fluoro impurities.

Mechanism Analyte 1-Cyclopentyl-3-(CF3)-1H-pyrazol-5-ol (Analyte) PFP Pentafluorophenyl (PFP) (Stationary Phase) Analyte->PFP π-π Interactions (Pyrazole Ring) Analyte->PFP Dipole-Dipole (C-F Bonds) Analyte->PFP Hydrophobic (Cyclopentyl)

Multi-mode retention mechanisms of the PFP stationary phase.

Step-by-Step Experimental Methodology

A reliable analytical protocol must be a self-validating system. The following LC-UV/MS methodology is engineered specifically for the certification of 1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazol-5-ol using a PFP column.

Phase 1: Sample Preparation (Controlled Solvation)
  • Accurately weigh 10.0 mg of the reference standard.

  • Dissolve in 10.0 mL of LC-MS grade Acetonitrile.

    • Causality Note: Do not use pure methanol. Methanol's specific polarizability and hydrogen-bonding capacity aggressively shift the keto-enol equilibrium, promoting on-column interconversion and peak splitting[3]. Acetonitrile provides a stable solvation environment that maintains tautomeric consistency.

  • Sonicate for 5 minutes at 20°C and filter through a 0.22 µm PTFE syringe filter.

Phase 2: Chromatographic Conditions
  • Column: PFP Core-Shell (100 x 2.1 mm, 2.6 µm).

  • Mobile Phase A: 0.1% Formic Acid in MS-Grade Water.

    • Causality Note: The acidic pH (approx. 2.7) ensures the pyrazole-5-ol hydroxyl group remains fully protonated (neutral), maximizing hydrophobic retention and preventing secondary ionic interactions with residual silanols.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program: 0–2 min (10% B), 2–8 min (10% to 60% B), 8–10 min (60% B), 10–10.1 min (return to 10% B), 10.1–15 min (re-equilibration).

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 35°C.

    • Causality Note: Elevated temperature accelerates tautomeric interconversion to a single time-averaged state relative to the chromatographic timescale, artificially sharpening the peak.

Phase 3: Detection & Self-Validation (SST)
  • UV Detection: 254 nm (Primary quantification channel).

  • MS Detection: ESI+ mode, monitoring the[M+H]+ ion at m/z 221.1 (calculated for C9H11F3N2O).

  • System Suitability Test (SST): Prior to certifying the reference standard, inject a resolution mixture containing the target analyte and its known des-fluoro analog. The system validates only if resolution ( Rs​ ) > 2.0 and the target peak tailing factor ( Tf​ ) < 1.2. Failure to meet these parameters instantly flags mobile phase degradation or column voiding, preventing the release of inaccurate data.

References

  • Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases Source: LCGC International URL:[Link]

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles Source: MDPI URL:[Link]

  • Effect of Solvent Polarizability on the Keto/Enol Equilibrium of Selected Bioactive Molecules Source: ACS Publications URL:[Link]

Sources

Validation

Comparative Lipophilicity (LogP) of Fluorinated vs. Non-Fluorinated Pyrazole Scaffolds: A Strategic Guide for Drug Design

Introduction: The Strategic Role of Lipophilicity in Pyrazole Scaffolds Pyrazoles are ubiquitous pharmacophores in modern medicinal chemistry and agrochemical development. When optimizing a pyrazole hit, modulating its p...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Role of Lipophilicity in Pyrazole Scaffolds

Pyrazoles are ubiquitous pharmacophores in modern medicinal chemistry and agrochemical development. When optimizing a pyrazole hit, modulating its physicochemical properties—particularly its lipophilicity (LogP)—is critical. A compound's LogP dictates its membrane permeability, target binding affinity, and ADME (Absorption, Distribution, Metabolism, Excretion) profile. Molecules with excessively high lipophilicity (LogP > 3) often suffer from increased drug promiscuity and off-target toxicity, as they tend to bind nonspecifically to hydrophobic domains[1]. Conversely, low lipophilicity severely limits cellular absorption.

To precisely dial in this parameter, medicinal chemists frequently employ fluorination. The strategic incorporation of groups like trifluoromethyl (-CF₃) or pentafluorosulfanyl (-SF₅) offers a unique "magic fluoro" effect, fundamentally altering the scaffold's electron distribution and partition coefficient compared to non-fluorinated analogs (e.g., -H, -CH₃).

Mechanistic Causality: Why Fluorination Alters Pyrazole Lipophilicity

The partition coefficient (LogP) measures the differential solubility of an un-ionized compound between a hydrophobic phase (n-octanol) and a hydrophilic phase (water). While monofluorination of aliphatic chains can sometimes decrease lipophilicity due to enhanced dipole-water interactions, the introduction of bulky fluorinated groups (-CF₃, -SF₅) onto aromatic or heteroaromatic systems like pyrazoles typically increases lipophilicity, bioavailability, and metabolic stability[2].

This phenomenon is driven by three distinct physicochemical mechanisms:

  • Molar Volume and Cavity Formation: Bulky fluorinated groups significantly increase the molecular volume of the pyrazole. In aqueous media, accommodating this larger hydrophobic surface requires a higher thermodynamic penalty (cavity formation energy), forcing the molecule to partition into the lipophilic octanol phase.

  • Polarizability and Dispersion Forces: The -SF₅ group is significantly more lipophilic than the -CF₃ group. Despite fluorine's high electronegativity, the dense, expansive electron cloud of the -SF₅ group enhances dispersion forces in non-polar environments, driving up the LogP[3].

  • Electronic Deactivation: Fluorinated substituents strongly withdraw electron density from the pyrazole ring via inductive effects. This reduces the basicity (pKa) of the pyrazole nitrogens, ensuring the scaffold remains un-ionized at physiological pH (7.4), which maximizes the apparent partition coefficient (LogD ≈ LogP).

G A Pyrazole Scaffold Modification B Non-Fluorinated (-CH3, -H) A->B C Fluorinated (-CF3, -SF5) A->C D Baseline Electron Distribution B->D E Strong Electron Withdrawal C->E F Standard Aqueous Solvation D->F G Increased Molar Volume & Hydrophobicity E->G H Moderate LogP (Baseline) F->H I Elevated LogP (Enhanced Permeability) G->I

Logical flow of how fluorination modulates pyrazole electron distribution and LogP.

Comparative Data Analysis: LogP Shifts in Substituted Pyrazoles

To quantify these mechanistic effects, we can compare the experimental LogP shifts of 3-substituted and 4-substituted pyrazoles. As demonstrated by , replacing a non-fluorinated group with a fluorinated one creates a predictable hierarchy of lipophilicity[3]. For instance, replacing a 4-methyl group on a pyrazole with a hydrogen atom reduces the lipophilicity of both -SF₅ and -CF₃ derivatives by 0.7 and 0.6 LogP units, respectively[3].

Substituent (C3/C4)Scaffold TypeRelative LogP Shift (ΔLogP)Physicochemical & Pharmacological Impact
-H Non-fluorinatedBaselineLowest lipophilicity; high aqueous solubility but potentially poor membrane permeability.
-CH₃ Non-fluorinated+0.5 to +0.6Moderate lipophilicity increase; susceptible to cytochrome P450-mediated oxidation.
-CF₃ Fluorinated+1.0 to +1.2Significant lipophilicity boost; excellent metabolic stability; acts as a strong electron-withdrawing group.
-SF₅ Fluorinated+1.3 to +1.5Higher lipophilicity than -CF₃; enhanced steric bulk; strong target protein dispersion interactions[3].
-tBu Non-fluorinated+1.8 to +2.0Highest lipophilicity; elevated risk of promiscuous binding and toxicity (LogP > 5 risk)[3].

Experimental Protocol: Self-Validating Shake-Flask Method

While computational predictions (cLogP) are useful, the direct measurement via the remains the gold standard for LogP determination[4]. The following miniaturized protocol is engineered to prevent common experimental artifacts—such as phase cross-contamination and incomplete equilibration—ensuring a self-validating workflow.

Workflow S1 Phase Pre-Saturation (n-Octanol & Buffer) S2 Compound Addition (10mM DMSO Stock) S1->S2 Prevents volume shifts S3 Equilibration (Shake 1h, 30rpm) S2->S3 S4 Phase Separation (Centrifugation) S3->S4 Partitioning S5 HPLC-UV/MS Quantification S4->S5 Aliquot extraction S6 LogP Calculation Log(C_oct / C_aq) S5->S6

Step-by-step shake-flask workflow for experimental LogP determination.

Step-by-Step Methodology

Step 1: Solvent Pre-Saturation (Critical Causality Step)

  • Action: Vigorously mix equal volumes of n-octanol and aqueous buffer (e.g., PBS, pH 7.4) for 24 hours. Allow the phases to separate completely before use[5].

  • Causality: n-Octanol and water are partially miscible. Using non-saturated solvents causes volume shifts during the assay as the solvents partition into each other, catastrophically skewing the final concentration calculations. Pre-saturation ensures thermodynamic equilibrium.

Step 2: Sample Preparation & Partitioning

  • Action: Prepare a 10 mM stock solution of the pyrazole compound in pure DMSO. In a microcentrifuge tube, combine 990 µL of pre-saturated PBS, 100 µL of pre-saturated n-octanol, and a 10 µL aliquot of the 10 mM compound stock[6].

  • Action: Rotate or shake the mixture at 30 rpm for 1 hour at a constant temperature (typically 25°C)[6].

  • Causality: DMSO ensures complete dissolution of highly lipophilic fluorinated pyrazoles. Gentle rotation prevents the formation of unbreakable micro-emulsions, which commonly occur with highly lipophilic compounds, while ensuring sufficient interfacial contact for partitioning.

Step 3: Phase Separation & Self-Validated Sampling

  • Action: Centrifuge the tubes at 10,000 x g for 10 minutes to achieve sharp phase separation.

  • Action: Carefully extract aliquots from the octanol phase (top) and aqueous phase (bottom). Self-Validation: When sampling the bottom aqueous phase, aspirate a small volume of air or pure water into the pipette tip before penetrating the octanol layer; this repels contaminating n-octanol from entering the needle[4].

  • Causality: Even trace octanol droplets in the aqueous phase will artificially inflate the apparent aqueous concentration of a lipophilic pyrazole, ruining the LogP calculation.

Step 4: HPLC Analysis

  • Action: Dilute the octanol phase with methanol (e.g., 1:10) before HPLC injection. Run blank solvent injections between samples. Do not inject undiluted octanol directly into the HPLC system[5].

  • Causality: Direct injection of pure octanol distorts HPLC peak shapes and alters stationary phase dynamics. Blank runs validate the absence of column carryover, which is a high risk for highly lipophilic fluorinated compounds. Calculate LogP as Log10(Area_octanol / Area_aqueous * Dilution_Factor).

Conclusion

The strategic substitution of non-fluorinated groups (-CH₃, -H) with fluorinated moieties (-CF₃, -SF₅) on pyrazole scaffolds offers medicinal chemists a precise dial for tuning lipophilicity. While -CF₃ provides a balanced increase in LogP and metabolic stability, the -SF₅ group pushes lipophilicity higher, bridging the gap between -CF₃ and the highly lipophilic, often promiscuous -tBu group. Accurate experimental validation using a meticulously controlled shake-flask method ensures these physicochemical shifts translate reliably into optimized pharmacokinetic profiles.

References

  • Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools. National Institutes of Health (PMC). URL: [Link]

  • A Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs. ResearchGate. URL: [Link]

  • The Pentafluorosulfanyl Group in Cannabinoid Receptor Ligands: Synthesis and Comparison with Trifluoromethyl and tert-Butyl Analogues. RSC Advances. URL: [Link]

  • Methods for Determination of Lipophilicity. Encyclopedia MDPI. URL: [Link]

  • Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. PubMed. URL: [Link]

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1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazol-5-ol
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1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazol-5-ol
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